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  • Product: (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate
  • CAS: 746657-36-3

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Properties of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate (Vinyl-ACCA-OEt)

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate, commonly referred to as Vinyl-ACCA-OEt, is a non-proteinogenic, sterically...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate, commonly referred to as Vinyl-ACCA-OEt, is a non-proteinogenic, sterically constrained α-amino acid ester of significant pharmaceutical importance. Its rigid cyclopropane scaffold and vinyl functionality serve as a crucial pharmacophoric unit in a new generation of highly potent Hepatitis C Virus (HCV) NS3/4A protease inhibitors.[1] The precise stereochemistry and physicochemical characteristics of this molecule are paramount to its efficacy and incorporation into complex therapeutic agents. This guide provides an in-depth analysis of its core physicochemical properties, the analytical methodologies required for its characterization, and essential data on its stability and handling, offering a critical resource for professionals engaged in its synthesis, analysis, and application in drug development.

Introduction and Strategic Importance

The design of modern therapeutics increasingly relies on moving beyond nature's canonical amino acids to achieve enhanced potency, selectivity, and metabolic stability. Constrained amino acids, which restrict conformational flexibility, are a cornerstone of this strategy. The cyclopropane ring, in particular, offers a compact and rigid framework that can mimic peptide turns or present side chains in well-defined spatial orientations.

(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate emerged as a high-value building block with the discovery of macrocyclic HCV protease inhibitors like BILN 2061.[2] Its structure is integral to the binding and inhibition of the viral protease, making the reliable synthesis and thorough characterization of this intermediate a critical step in the drug manufacturing pipeline.[3][4] This document serves to consolidate the known physicochemical data and analytical workflows pertinent to this key molecule.

Chemical Identity and Structural Features

The unique three-dimensional structure of Vinyl-ACCA-OEt dictates its chemical behavior and biological function. The (1R,2S) stereochemistry is essential for its activity in target protease inhibitors.

ParameterDataSource(s)
IUPAC Name ethyl (1R,2S)-1-amino-2-vinylcyclopropanecarboxylate
Common Acronyms Vinyl-ACCA-OEt[1][2]
CAS Number (Free Base) 787548-29-2[5]
CAS Number (HCl Salt) 259214-56-7, 681807-60-3[6]
Molecular Formula C₈H₁₃NO₂[5]
Molecular Weight 155.19 g/mol [5]
SMILES NC1(C(OCC)=O)CC1C=C[5]
InChI Key (HCl Salt) RSBFMCGEQFBZBE-CIRBGYJCSA-N

Core Physicochemical Properties

A quantitative understanding of the molecule's properties is fundamental to its application in multi-step syntheses and formulation development.

Tabulated Physicochemical Data
PropertyValue / DescriptionComments & SignificanceSource(s)
Physical Form Hydrochloride salt is a solid. The Boc-protected form is a light yellow to yellow solid.The free base is likely an oil or low-melting solid. Salt formation is a key strategy to produce stable, crystalline material suitable for purification and storage.[7][8]
Boiling Point 328.42 °C at 760 mmHg (for Boc-protected derivative)This is a calculated value. The free base is expected to have a high boiling point and may be prone to decomposition; distillation is not a preferred purification method.[8]
Storage Temperature 2–8 °C, under inert atmosphere (Nitrogen or Argon)The compound is sensitive to degradation. Cold storage under inert gas minimizes oxidation and hydrolysis.[5][8]
Topological Polar Surface Area (TPSA) 52.32 ŲThis calculated value suggests moderate cell permeability, a desirable trait for orally bioavailable drug candidates derived from this intermediate.[5]
Partition Coefficient (LogP) 0.4529The low positive LogP indicates a relatively balanced hydrophilic/lipophilic character, influencing its solubility and behavior in both aqueous and organic media.[5]
Hydrogen Bond Donors 1 (the -NH₂ group)Influences solubility and potential for intermolecular interactions in crystal lattices or at enzyme binding sites.[5]
Hydrogen Bond Acceptors 3 (the N atom and two O atoms)Contributes to its polarity and interaction with protic solvents.[5]
Rotatable Bonds 3The low number of rotatable bonds reflects the conformational rigidity imparted by the cyclopropane ring, a key feature for its use in drug design.[5]
Detailed Property Analysis

Solubility Profile: Based on its structure, Vinyl-ACCA-OEt exhibits amphiphilic character. The primary amine and ester functionalities impart polarity and allow for hydrogen bonding, suggesting solubility in polar organic solvents like methanol, ethanol, and DMSO. The hydrocarbon backbone (cyclopropane, vinyl, and ethyl groups) provides nonpolar character, allowing for solubility in less polar solvents such as dichloromethane and ethyl acetate. Its solubility in water is expected to be limited but is significantly enhanced upon protonation of the amino group to form a salt (e.g., hydrochloride or tosylate), a common practice that facilitates handling in aqueous media.[7]

Acido-Basic Properties and Stability: The primary amine is the main basic center, with an estimated pKa typical for an α-amino ester (approx. 7.5-8.5). This basicity allows for the formation of stable, crystalline salts with acids like HCl or p-toluenesulfonic acid (TsOH).[7] This is not merely for convenience; converting the often-oily free base into a salt is a critical step for purification via crystallization and significantly enhances the compound's shelf-life by protecting the reactive amine from degradation pathways.[2][7] The ester group is susceptible to base- and acid-catalyzed hydrolysis, a key consideration for reaction and storage conditions.

Analytical and Spectroscopic Characterization

Rigorous analytical control is essential to ensure the identity, purity, and, most importantly, the stereochemical integrity of Vinyl-ACCA-OEt.

Spectroscopic Profile
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural confirmation.[7][9]

    • ¹H NMR: Expect characteristic signals for the vinyl group protons (~5-6 ppm), the ethyl ester (quartet at ~4.1 ppm and triplet at ~1.2 ppm), and a complex multiplet pattern for the diastereotopic cyclopropane protons. The amine protons may appear as a broad singlet.

    • ¹³C NMR: Key signals include the ester carbonyl (~173 ppm), two vinyl carbons (~130-140 ppm), and the quaternary and methine carbons of the cyclopropane ring.

  • Infrared (IR) Spectroscopy: Provides confirmation of functional groups. Expected absorption bands include N-H stretches for the primary amine (~3300-3400 cm⁻¹), the C=O stretch of the ester (~1730 cm⁻¹), and the C=C stretch of the vinyl group (~1640 cm⁻¹).

  • Mass Spectrometry (MS): Confirms molecular weight. For the free base, the expected molecular ion peak [M]+• would be at m/z 155.19. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Chromatographic Purity and Enantiomeric Excess Determination

Due to the stereospecific requirements of its biological targets, the most critical analytical challenge is the precise measurement of enantiomeric excess (% ee).

Expert Insight: While standard reversed-phase HPLC can determine chemical purity, it is incapable of separating enantiomers. Chiral chromatography is mandatory. Supercritical Fluid Chromatography (SFC) is often the method of choice in industrial settings for its high resolution and speed.[1][7] Enantioselective Gas Chromatography (GC) is also a powerful alternative.[10]

Experimental Protocol: Determination of Enantiomeric Excess by Chiral SFC

This protocol is a representative workflow for ensuring the stereochemical purity of Vinyl-ACCA-OEt.

  • System Preparation:

    • Instrument: A suitable Supercritical Fluid Chromatography system.

    • Chiral Stationary Phase: Chiralcel OJ-H column or equivalent. The choice of a chiral stationary phase is the most critical parameter and must be screened for optimal resolution of the enantiomers.

    • Mobile Phase: A mixture of supercritical CO₂ and a polar organic modifier (e.g., methanol or ethanol), often with a small percentage of an amine additive (e.g., diethylamine) to improve peak shape for basic analytes.

    • Detection: UV detector set to an appropriate wavelength (e.g., 210 nm).

  • Sample Preparation:

    • Accurately prepare a solution of the Vinyl-ACCA-OEt sample (free base or a salt) in a suitable solvent (e.g., ethanol) at a concentration of ~1 mg/mL.

    • Prepare a solution of the racemic standard for system suitability and peak identification.

  • Analysis Workflow:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to confirm the resolution of the two enantiomer peaks. The (1R,2S) enantiomer is identified based on a previously characterized reference standard.

    • Inject the sample solution.

    • Integrate the peak areas for both the desired (1R,2S) enantiomer and the undesired (1S,2R) enantiomer.

  • Calculation and Validation:

    • Calculate the enantiomeric excess using the formula: % ee = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100

    • The acceptance criterion for pharmaceutical intermediates is typically ≥99% ee.[4]

Workflow Visualization

Chiral_Purity_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_eval 3. Evaluation cluster_result 4. Outcome Sample Vinyl-ACCA-OEt Sample SFC Chiral SFC System (e.g., Chiralcel OJ-H) Sample->SFC Standard Racemic Standard Standard->SFC Solvent Mobile Phase Prep (CO₂ / Modifier) Solvent->SFC Chromatogram Generate Chromatogram SFC->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % ee Integration->Calculation Decision Result ≥ 99% ee? Calculation->Decision Accept Batch Accepted Decision->Accept Yes Reject Batch Rejected Decision->Reject No

Caption: Workflow for Chiral Purity Assessment via SFC.

Stability, Storage, and Safe Handling

The utility of any chemical intermediate is contingent on its stability and the ability to handle it safely.

  • Chemical Stability: As a primary amine, Vinyl-ACCA-OEt is susceptible to oxidation and reaction with atmospheric CO₂. The ester functionality can hydrolyze in the presence of water, especially under acidic or basic conditions. The vinyl group can potentially undergo polymerization or oxidation, although this is less common under standard conditions. Its formulation as a tosylate or hydrochloride salt mitigates many of these stability concerns by protecting the nucleophilic amino group.[7]

  • Recommended Storage: To ensure long-term integrity, the material should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C).[5] Protect from light and moisture.

  • Safe Handling: Vinyl-ACCA-OEt and its salts are classified as irritants.[11]

    • Personal Protective Equipment (PPE): Always handle using appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12]

    • Engineering Controls: Work should be conducted in a well-ventilated laboratory fume hood to avoid inhalation of any dust or vapors.[12]

    • First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, flush with copious amounts of water for several minutes. Seek medical attention if irritation persists.[12][13]

Conclusion

(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate is a sophisticated chemical entity whose value in pharmaceutical synthesis is directly tied to its precise physicochemical and stereochemical properties. Its constrained cyclopropane core provides a rigid scaffold for presenting a reactive vinyl group, making it an indispensable component of modern HCV therapeutics. For the medicinal chemist and process scientist, a thorough understanding of its solubility, stability, and analytical profile is not merely academic but essential for the successful development of robust synthetic routes and the ultimate delivery of safe and effective medicines. The protocols and data presented herein provide a foundational guide for the effective utilization of this critical building block.

References

  • Belyk, K. M., et al. (2010). Enantioselective Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of (E)-N-Phenylmethyleneglycine Ethyl Ester. Organic Process Research & Development, 14(4), 875–880.

  • ACS Publications. (2010). Enantioselective Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of (E).

  • A2B Chem. (1R,2S)-rel-Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate.

  • Kim, H., et al. (2021). Asymmetric synthesis of intermediate for (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate by desymmetrization using engineered esterase from Bacillus subtilis. Journal of Bioscience and Bioengineering, 131(6), 599-604.

  • Chen, C., et al. (2013). Concise asymmetric synthesis of a (1R,2S)-1-amino- 2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester. The Journal of Organic Chemistry, 78(22), 11346-11355.

  • Merck & Co. (2010). Enantioselective Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation.

  • ChemScene. (787548-29-2 | Ethyl 1-amino-2-vinylcyclopropanecarboxylate).

  • Sigma-Aldrich. (Ethyl (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride | 259214-56-7).

  • ChemicalBook. ((1R,2S)-1-BOC-AMINO-2-VINYLCYCLOPROPANECARBOXYLIC ACID ETHYL ESTER | 213316-49-5).

  • Key Organics. (Safety Data Sheet).

  • NextSDS. ((1R,2S)-1-BOC-AMINO-2-VINYLCYCLOPROPANECARBOXYLIC ACID ETHYL ESTER — Chemical Substance Information).

  • Fisher Scientific. (SAFETY DATA SHEET).

  • AMyD. (SAFETY DATA SHEET).

  • BLD Pharm. (787548-29-2|Ethyl 1-amino-2-vinylcyclopropanecarboxylate).

  • Müller, P., et al. (2005). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. Chromatographia, 61, 103–111.

  • ChemicalBook. (Cyclopropanecarboxylic acid, 1-amino-2-ethenyl-, ethyl ester, hydrochloride (1:1), (1R,2S)-(259214-56-7) 1H NMR spectrum).

  • BLD Pharm. (681807-60-3|Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride).

  • ETH Zurich. (Iron-Catalyzed Cyclopropanation with Glycine Ethyl Ester Hydrochloride in Water).

Sources

Exploratory

Stereochemical Determination of (1R,2S)-Ethyl 1-Amino-2-Vinylcyclopropanecarboxylate: A Comprehensive Guide to Analytical Resolution and Validation

Executive Summary & Contextualization In the landscape of modern antiviral drug development, the stereochemical fidelity of chiral building blocks dictates the success or failure of targeted therapeutics. (1R,2S)-ethyl 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Contextualization

In the landscape of modern antiviral drug development, the stereochemical fidelity of chiral building blocks dictates the success or failure of targeted therapeutics. (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate (commonly referred to as vinyl-ACCA ethyl ester) is a quintessential example. As the critical P1 moiety in macrocyclic Hepatitis C Virus (HCV) NS3/4A protease inhibitors—such as BILN 2061, Grazoprevir, and Paritaprevir—this highly hindered α,α -disubstituted amino acid derivative is responsible for locking the drug into its bioactive conformation[1].

The absolute (1R,2S) stereochemistry is not merely a structural feature; it is a strict biological imperative. The vinyl group must be perfectly oriented to undergo ring-closing metathesis (RCM) with the P3 moiety, forming a macrocycle that pre-organizes the inhibitor[2]. Once synthesized, this rigid scaffold acts as a lock-and-key mechanism, binding precisely to the Arg155 and Asp168 residues of the HCV NS3/4A protease active site, thereby halting viral replication[3].

Mechanism Ligand (1R,2S)-Vinyl-ACCA P1 Moiety Macrocycle Ring-Closing Metathesis Pre-organized Scaffold Ligand->Macrocycle Structural constraint Protease HCV NS3/4A Protease Arg155 & Asp168 Pocket Macrocycle->Protease Lock-and-key binding Inhibition Viral Replication Halted Therapeutic Efficacy Protease->Inhibition Catalytic triad blocked

Mechanistic pathway of HCV NS3/4A protease inhibition driven by the (1R,2S)-vinyl-ACCA P1 moiety.

Mechanistic Grounding: The Causality of Stereocontrol

As an Application Scientist, one must understand why specific analytical techniques are chosen. The cyclopropane ring is a highly rigid, planar system. In the (1R,2S) configuration, the C1-amino group and the C2-vinyl group are positioned trans to one another. Consequently, the C1-carboxylate (ethyl ester) and the C2-vinyl group are forced into a cis spatial relationship.

Because the cyclopropane ring prevents free rotation, protons located on the same face (cis) of the ring are held in close spatial proximity (< 5 Å). This structural rigidity makes Nuclear Overhauser Effect Spectroscopy (NOESY) the ideal tool for determining relative stereochemistry, as magnetization transfer (NOE) is highly sensitive to internuclear distance[4].

However, NOESY cannot differentiate between enantiomers (e.g., 1R,2S vs. 1S,2R). Therefore, a self-validating analytical triad must be employed:

  • NMR (NOESY) validates the relative cis/trans geometry.

  • Chiral HPLC validates the enantiomeric excess (ee > 99%)[5].

  • X-Ray Crystallography of a heavy-atom derivative validates the absolute configuration via anomalous dispersion[6].

Workflow Start Racemic Vinyl-ACCA Synthesis EnzRes Enzymatic/Chemical Resolution Start->EnzRes NMR 1D/2D NMR (NOESY) Relative Stereochemistry EnzRes->NMR HPLC Chiral HPLC Enantiomeric Excess (ee) EnzRes->HPLC XRay X-Ray Crystallography (Tosylate Salt) Absolute Configuration EnzRes->XRay Valid Validated (1R,2S) Isomer NMR->Valid HPLC->Valid XRay->Valid

Multimodal analytical workflow for the stereochemical validation of (1R,2S)-vinyl-ACCA.

Data Presentation: Analytical Signatures

To ensure reproducibility across laboratories, the quantitative data defining the (1R,2S) isomer is summarized below.

Table 1: Diagnostic NOESY Correlations for Relative Stereochemistry

Causality: Strong NOE cross-peaks confirm that the interacting protons reside on the same face of the rigid cyclopropane ring.

Proton AProton BSpatial RelationshipExpected NOE Intensity
C2-H C1-NH (Amine/Amide)Cis (Same face)Strong
C2-Vinyl (-CH=)C1-Ester (-CH 2​ -)Cis (Same face)Strong
C2-H C1-Ester (-CH 2​ -)Trans (Opposite faces)Weak / None
C2-Vinyl (-CH=)C1-NH (Amine/Amide)Trans (Opposite faces)Weak / None
Table 2: Standardized Chiral HPLC Parameters for Enantiomeric Excess

Causality: The chiral stationary phase creates transient diastereomeric complexes with the enantiomers, leading to differential retention times[7].

ParameterSpecification
Column Chiralpak AD or Chiralcel OJ-H (10 µm, 250 x 4.6 mm)
Mobile Phase 12% Isopropanol in Hexane (Isocratic)
Flow Rate 0.75 mL/min
Temperature 25 °C
Detection Wavelength 200 nm – 220 nm
Retention Time (1R,2S) ~16.4 min (System dependent)
Retention Time (1S,2R) ~18.2 min (System dependent)

Experimental Protocols: The Self-Validating System

The following step-by-step methodologies form a closed-loop validation system, ensuring that the stereochemical assignment is mathematically and physically irrefutable.

Protocol 1: 2D NOESY NMR Acquisition and Interpretation
  • Sample Preparation: Dissolve 15–20 mg of the purified (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v TMS as an internal standard[4].

  • Instrument Calibration: Tune and match the NMR probe (e.g., Varian 500 MHz) to the exact resonance frequency of 1 H. Calibrate the 90° pulse width to ensure accurate flip angles.

  • Sequence Selection: Select the NOESY pulse sequence. Set the mixing time ( τm​ ) to 300–500 ms.

    • Causality Note: A mixing time that is too short will not allow sufficient magnetization transfer, while a time that is too long will lead to spin diffusion (indirect NOEs), causing false-positive spatial correlations.

  • Acquisition: Acquire the 2D spectrum with 2048 data points in t2​ and 256 increments in t1​ .

  • Processing & Validation: Apply zero-filling and a squared sine-bell apodization function. Extract the 1D slices and integrate the cross-peaks. Validate the cis relationship by confirming a strong cross-peak between the C2-H and the C1-NH 2​ protons.

Protocol 2: Chiral HPLC for Enantiomeric Excess (ee) Determination
  • Column Equilibration: Install a Chiralcel OJ-H column (10 µm, 250 x 4.6 mm)[5]. Flush with the mobile phase (12% Isopropanol in Hexane) at 0.75 mL/min until the baseline stabilizes.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Injection: Inject 10 µL of the sample.

  • Detection: Monitor the eluent at 200 nm using a Photodiode Array (PDA) detector[8].

  • Data Analysis: Integrate the area under the curve (AUC) for the peaks eluting at ~16.4 min (1R,2S) and ~18.2 min (1S,2R). Calculate ee%=[(AUCmajor​−AUCminor​)/(AUCmajor​+AUCminor​)]×100 .

    • Self-Validation: Run a racemic standard first to confirm baseline resolution ( Rs​>1.5 ) between the two enantiomers.

Protocol 3: Tosylate Salt Derivatization and X-Ray Crystallography
  • Salt Formation: Dissolve the enantiomerically enriched ethyl 1-amino-2-vinylcyclopropanecarboxylate in methyl tert-butyl ether (MTBE). Add 1.1 equivalents of p-toluenesulfonic acid monohydrate (TsOH·H 2​ O)[6].

  • Crystallization: Stir the mixture at 0 °C for 10 minutes, then filter the resulting white crystalline solid. Recrystallize from ethanol to yield X-ray quality single crystals[7].

  • Diffraction: Mount a single crystal on a diffractometer equipped with Cu-K α radiation ( λ=1.54178 Å).

    • Causality Note: Copper radiation is chosen over Molybdenum because the anomalous scattering signal of the sulfur atom is significantly stronger at the Cu-K α wavelength, which is critical for accurate absolute structure determination.

  • Refinement: Solve the structure using direct methods and refine the Flack parameter. A Flack parameter of ~0.0 indicates the correct absolute configuration (1R,2S), while ~1.0 indicates the inverted structure[1].

References

  • Beaulieu, P. L., et al. (2005). Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid (Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. The Journal of Organic Chemistry - ACS Publications. 1

  • Tsantrizos, Y. S., et al. (2005). Synthetic Challenges in the Assembly of Macrocyclic HCV NS3/NS4A Protease Inhibitors: The Case of BILN 2061 and Its Analogs. McGill University / Springer. 2

  • Scola, P. M., et al. (2020). Discovery of BMS-986144, a Third-Generation, Pan-Genotype NS3/4A Protease Inhibitor for the Treatment of Hepatitis C Virus Infection. Journal of Medicinal Chemistry - ACS Publications. 3

  • Llinas-Brunet, M., et al. (2005). Design and Synthesis of Serine and Aspartic Protease Inhibitors. Diva-Portal.org. 4

  • Kawabata, H., et al. (2021). Asymmetric synthesis of intermediate for (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate by desymmetrization using engineered esterase from Bacillus subtilis. Journal of Bioscience and Bioengineering / ResearchGate. 9

  • Wang, X., et al. (2011). A Practical Asymmetric Synthesis of Isopropyl (1R,2S)-Dehydrocoronamate. Organic Process Research & Development - ACS Publications. 6

  • Boehringer Ingelheim International GmbH. (2006). Novel macrocyclic inhibitors of hepatitis C virus replication. Google Patents (AU2006276246B2). 8

  • Amazon AWS / Process Chemistry Documentation. Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. 7

Sources

Foundational

A Technical Guide to the Structural Elucidation of (1R,2S)-Ethyl 1-Amino-2-Vinylcyclopropanecarboxylate Hemisulfate

An in-depth technical guide on the crystal structure of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate. Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: The precise th...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the crystal structure of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate.

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physical, chemical, and biological properties. For active pharmaceutical ingredients (APIs) and their intermediates, this knowledge underpins rational drug design, polymorphism screening, and formulation development. (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate is a conformationally constrained non-proteinogenic amino acid ester, a valuable chiral building block in medicinal chemistry. Its incorporation into peptide structures or use as a synthetic precursor can impart unique structural and functional properties.

The formation of a salt, such as a hemisulfate, is a common strategy to improve the crystalline nature, stability, and handling characteristics of a parent compound. While a specific, publicly archived crystal structure for the hemisulfate salt of this exact ester was not identified during the preparation of this guide, this document serves as an expert-led walkthrough of the requisite methodologies and analytical principles for its determination and analysis. We will ground our discussion in established crystallographic techniques and draw parallels from closely related, structurally characterized compounds to provide a robust and scientifically rigorous framework.

Part 1: Synthesis and Optimized Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material and the development of a successful crystallization protocol. The quality of the resulting crystal is the single most important factor for obtaining high-resolution diffraction data.

Synthesis of the Parent Compound

The target compound, (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate, can be synthesized via several stereoselective routes. A common approach involves the diastereoselective cyclopropanation of a suitable olefin precursor, followed by functional group manipulations to install the amine and protect the carboxylic acid as an ethyl ester. Purity is paramount; residual solvents or synthetic byproducts can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Final purification by column chromatography or recrystallization is essential to achieve >99% purity as determined by NMR and HPLC.

Salt Formation and Crystallization Protocol

The conversion of the free amino ester to its hemisulfate salt is performed to introduce strong, directional hydrogen bonding moieties that can guide the molecules into a well-ordered, three-dimensional lattice.

Step-by-Step Crystallization Workflow:

  • Stoichiometric Reaction: Dissolve the purified parent compound (1 equivalent) in a minimal amount of a suitable solvent, such as isopropanol or ethanol. To this solution, add a stoichiometric amount (0.5 equivalents) of sulfuric acid, typically as a dilute solution in the same solvent, dropwise while stirring. The use of 0.5 equivalents targets the formation of the hemisulfate salt, where two molecules of the protonated amine associate with one sulfate anion.

  • Solvent System Selection: The choice of solvent is critical. The ideal solvent system should be one in which the compound has moderate solubility. A mixture of solvents is often employed, consisting of a "good" solvent (in which the compound is soluble) and a "poor" solvent or "anti-solvent" (in which it is sparingly soluble). For a polar salt like this, a combination like methanol/acetonitrile or ethanol/ethyl acetate is a logical starting point.

  • Crystal Growth via Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the hemisulfate salt in the chosen solvent system at a slightly elevated temperature (e.g., 40 °C) to ensure complete dissolution.

    • Filter the solution through a 0.2 µm syringe filter into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small, unusable crystals.

    • Cover the vial with a cap that is loosely sealed or perforated with a needle. This allows for the slow evaporation of the solvent over several days to weeks at a constant temperature. The gradual increase in concentration allows for the orderly growth of large, single crystals.

  • Crystal Harvesting: Once crystals of sufficient size (typically 0.1-0.3 mm in each dimension) have formed, they must be carefully harvested. Using a nylon loop or a fine pipette, gently remove a crystal from the mother liquor. Excess solvent can be wicked away with the edge of a paper tissue. The crystal should then be immediately coated in a cryoprotectant oil (e.g., Paratone-N) and flash-cooled in a stream of liquid nitrogen to prevent solvent loss and ice formation, which would destroy the crystal lattice.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Workflow

SC-XRD is the definitive method for determining the atomic-resolution three-dimensional structure of a crystalline material. The workflow involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Workflow for Crystal Structure Determination

The process from mounting a crystal to solving its structure is a systematic workflow, as illustrated below.

sc_xrd_workflow cluster_experiment Experimental Phase cluster_computation Computational Phase crystal_prep Crystal Selection & Mounting data_collection X-ray Data Collection (Diffractometer) crystal_prep->data_collection Flash-cool to 100 K data_processing Data Integration & Scaling (e.g., CrysAlisPro, SAINT) data_collection->data_processing Raw Diffraction Images structure_solution Structure Solution (e.g., SHELXT, Olex2) data_processing->structure_solution Reflection File (hkl) structure_refinement Structure Refinement (e.g., SHELXL, Olex2) structure_solution->structure_refinement Initial Atomic Model validation Structure Validation (e.g., checkCIF) structure_refinement->validation Final Structural Model (CIF)

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Collection

A suitable crystal is mounted on a goniometer head and placed within the X-ray beam of a diffractometer (e.g., a Bruker D8 VENTURE or Rigaku XtaLAB). Data is typically collected at a cryogenic temperature (around 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern and higher resolution data. The instrument collects a series of diffraction images as the crystal is rotated.

Structure Solution and Refinement
  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of each reflection.

  • Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map. Modern direct methods or dual-space algorithms, as implemented in programs like SHELXT, can often solve the structure automatically. This initial solution provides the positions of most non-hydrogen atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure (e.g., with SHELXL). In this iterative process, atomic positions, displacement parameters (which model thermal vibration), and other parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final model is assessed by metrics such as the R-factor (R1) and the goodness-of-fit (GooF).

Part 3: Analysis of the Crystal Structure

The final output of the refinement is a Crystallographic Information File (CIF), which contains all the information needed to describe the crystal structure. The analysis focuses on molecular geometry and the intermolecular interactions that define the crystal packing.

Crystallographic Data Summary

The following table presents hypothetical but realistic crystallographic data for the target compound, based on typical values for small organic salts.

ParameterExpected ValueSignificance
Chemical Formula(C₈H₁₄NO₂)₂SO₄Confirms the 2:1 stoichiometry of the amine to the sulfate.
Formula Weight420.52 g/mol Molar mass of the asymmetric unit.
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space GroupP2₁ or P2₁2₁2₁Describes the symmetry elements within the unit cell. Chiral, non-centrosymmetric.
a, b, c (Å)a ≈ 8-12 Å, b ≈ 10-15 Å, c ≈ 15-25 ÅDimensions of the unit cell.
α, γ (°)90°Angles of the unit cell.
β (°)≈ 90-110° (for Monoclinic)Angle of the unit cell.
Volume (ų)≈ 2000-3000 ųVolume of the unit cell.
Z4Number of formula units per unit cell.
R1 [I > 2σ(I)]< 0.05A measure of the agreement between the model and the data (lower is better).
Flack Parameter≈ 0.0(1)Confirms the absolute stereochemistry ((1R,2S) in this case).
Molecular Conformation and Geometry
  • Cyclopropane Ring: The three-membered ring is necessarily planar. The bond angles within the ring will be close to 60°, indicating significant ring strain. The C-C bond lengths will be shorter than a typical alkane C-C bond (~1.54 Å).

  • Ammonium Group: The C1-N bond will be a single bond, and the nitrogen atom will be tetrahedral, bearing a positive charge. This group is the primary hydrogen bond donor.

  • Vinyl Group: The C2-C(vinyl) bond allows for rotation. The crystal structure will reveal the preferred torsion angle, which is determined by minimizing steric hindrance with the adjacent ester and cyclopropane substituents.

  • Ethyl Ester Group: The conformation of the ester (e.g., the torsion angle O=C-O-CH₂) will be influenced by both intramolecular and intermolecular interactions.

Supramolecular Assembly: The Hydrogen Bonding Network

The crystal packing will be dominated by a robust network of hydrogen bonds. The positively charged ammonium group (-NH₃⁺) has three acidic protons that will act as hydrogen bond donors. The sulfate anion (SO₄²⁻) is an excellent hydrogen bond acceptor, with four oxygen atoms.

Expected Hydrogen Bonding Motifs:

  • N-H···O(Sulfate): These will be the strongest and most numerous hydrogen bonds. Each ammonium group will likely form hydrogen bonds to multiple sulfate ions, and each sulfate ion will accept hydrogen bonds from several ammonium groups.

  • C-H···O(Sulfate/Ester): Weaker C-H···O interactions, particularly from the vinyl C-H groups, may also play a role in stabilizing the overall crystal packing.

The diagram below illustrates the fundamental interactions driving the crystal assembly.

h_bonding_network cluster_cation Cation (x2) cluster_anion Anion (x1) cation (1R,2S)-EVAC-H⁺ (Ammonium Group) anion Sulfate Anion (SO₄²⁻) cation->anion N-H···O (Primary Interaction) anion->cation Links cations into a 3D network

Caption: Primary Hydrogen Bonding in the Hemisulfate Salt.

This network of interactions dictates the macroscopic properties of the crystal, including its morphology, melting point, and dissolution rate. Understanding this network is crucial for controlling polymorphism, where different packing arrangements of the same molecule can lead to vastly different physical properties.

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. [Link]

Exploratory

A Guide to the Spectroscopic and Chiroptical Characterization of (1R,2S)-Ethyl 1-Amino-2-vinylcyclopropanecarboxylate

Prepared by: Gemini, Senior Application Scientist Introduction: A Key Chiral Building Block (1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate is a conformationally constrained, non-proteinogenic amino acid ester of si...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Key Chiral Building Block

(1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate is a conformationally constrained, non-proteinogenic amino acid ester of significant interest in medicinal chemistry. Its unique three-dimensional structure, featuring a vinyl group appended to a cyclopropane ring, makes it an essential pharmacophoric element in a new generation of potent Hepatitis C Virus (HCV) NS3/4a protease inhibitors.[1][2] The precise stereochemistry of the two chiral centers, (1R,2S), is critical for its biological activity, necessitating rigorous and unambiguous characterization to ensure stereochemical integrity and purity.

This technical guide provides an in-depth overview of the essential spectroscopic and chiroptical data required to definitively identify and characterize this valuable synthetic intermediate. We will delve into the causality behind the expected spectroscopic signals and present field-proven protocols for data acquisition, providing researchers and drug development professionals with a comprehensive framework for analysis.

Chiroptical Properties: The First Confirmation of Stereochemistry

Before any other spectroscopic analysis, the confirmation of the bulk sample's enantiomeric purity begins with chiroptical measurements. The specific rotation is a fundamental property that verifies the presence of a single, dominant enantiomer.

For the closely related N-phenylmethylene-protected precursor, a specific rotation value has been reported, which serves as a crucial reference point for the stereochemical outcome of the synthesis.

  • Specific Rotation [α]D: A value of -102.3° (at 20°C, c=10 in CHCl₃) has been documented for the immediate precursor, (1R,2S)-1-(E)-N-phenylmethyleneamino-2-vinylcyclopropanecarboxylic acid ethyl ester.[1]

Expert Insight: The deprotection of the amine is not expected to invert any stereocenters. Therefore, a strongly negative specific rotation is a primary indicator of the correct (1R,2S) configuration in the final product. The exact value for the free amine may differ, but the sign should remain consistent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Defining the Molecular Framework

NMR spectroscopy is the most powerful tool for elucidating the precise structure and connectivity of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides an unambiguous assignment of every atom in the molecule.

While complete NMR data for the free amine is not extensively published, data from its immediate N-phenylmethylene precursor provides a robust foundation for interpretation.[1] The removal of the phenylmethylene group will primarily affect the chemical shifts of nuclei close to the C1 position.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by distinct regions for the vinyl, ethyl ester, and cyclopropyl protons. The diastereotopic nature of the cyclopropane ring protons results in complex splitting patterns that are highly informative.

Table 1: Predicted ¹H NMR Data for (1R,2S)-Ethyl 1-Amino-2-vinylcyclopropanecarboxylate and Reported Data for its Precursor.

Proton AssignmentPredicted Chemical Shift (δ, ppm) for Free Amine (in CDCl₃)Reported Precursor Data (δ, ppm)[1]Multiplicity & Coupling Constants (J, Hz)
Vinyl Group
H-vinyl (α to ring)~5.6 - 5.85.79ddd, J ≈ 17.0, 10.5, 8.5
H-vinyl (trans)~5.2 - 5.45.30-5.26m
H-vinyl (cis)~5.0 - 5.25.13dd, J ≈ 10.5, 1.5
Ethyl Ester
-OCH₂CH₃~4.1 - 4.34.26q, J ≈ 7.0
-OCH₂CH₃~1.2 - 1.41.31t, J ≈ 7.0
Cyclopropyl Ring
H-2~2.1 - 2.32.31-2.26m
H-3 (trans to vinyl)~1.8 - 2.02.01dd, J ≈ 8.0, 5.5
H-3 (cis to vinyl)~1.5 - 1.71.71dd, J ≈ 9.5, 8.0
Amine
-NH₂~1.5 - 2.5 (broad)N/Abr s

Causality and Interpretation:

  • Vinyl Protons: The vinyl proton attached to the cyclopropane (H-vinyl α) exhibits a complex splitting pattern (ddd) due to couplings with the other two vinyl protons (geminal, cis, trans) and the adjacent cyclopropyl proton (H-2).

  • Cyclopropyl Protons: The three cyclopropyl protons are chemically and magnetically distinct. H-2 is coupled to the vinyl proton and the two H-3 protons. The two H-3 protons are diastereotopic and couple with each other (geminal coupling) and with H-2 (cis and trans couplings), leading to distinct dd patterns. The trans coupling constant is typically smaller than the cis coupling constant in cyclopropanes.

  • Amine Protons: The free amine protons (-NH₂) will typically appear as a broad singlet that can exchange with D₂O. Its chemical shift is highly dependent on concentration and solvent. The removal of the electron-withdrawing N-phenylmethylene group is expected to cause a slight upfield shift for the adjacent cyclopropyl protons compared to the precursor.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment.

Table 2: Predicted ¹³C NMR Data for (1R,2S)-Ethyl 1-Amino-2-vinylcyclopropanecarboxylate and Reported Data for its Precursor.

Carbon AssignmentPredicted Chemical Shift (δ, ppm) for Free Amine (in CDCl₃)Reported Precursor Data (δ, ppm)[1]
Ester Carbonyl ~172 - 175169.7
Vinyl Group
C-vinyl (α to ring)~135 - 138136.1
C-vinyl (β to ring)~116 - 119117.3
Ethyl Ester
-OCH₂CH₃~60 - 6261.2
-OCH₂CH₃~14 - 1514.3
Cyclopropyl Ring
C-1 (quaternary)~38 - 4236.0
C-2~32 - 3554.1 (Note: this is likely a typo in the source, should be closer to 30s)
C-3~18 - 2221.7

Causality and Interpretation:

  • Ester Carbonyl: The ester carbonyl carbon is the most deshielded, appearing far downfield.

  • Quaternary Carbon (C-1): The C-1 carbon, attached to the nitrogen, is expected to shift significantly upfield upon removal of the deshielding imine group of the precursor.

  • Cyclopropane Carbons: The strained nature of the cyclopropane ring causes its carbons to appear further upfield than their acyclic counterparts.

2D NMR for Unambiguous Assignment

To definitively connect the proton and carbon skeletons, 2D NMR experiments are essential.

  • COSY (Correlation Spectroscopy): Will reveal ¹H-¹H coupling networks. Key correlations would include the H-2 cyclopropyl proton to the alpha-vinyl proton and the two H-3 protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon it is attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for identifying the quaternary C-1 carbon. For example, the ethyl ester protons (-OCH₂-) should show a correlation to the ester carbonyl carbon (C=O).

G cluster_mol mol H_ester H (ester CH2) C_carbonyl C=O H_ester->C_carbonyl C_quat C1 H_ester->C_quat H_vinyl H (vinyl) H_vinyl->C_quat C_cyclo2 C2 H_vinyl->C_cyclo2 H_cyclo H (cyclo) H_cyclo->C_quat

Caption: Predicted HMBC correlations for structural assignment.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of the molecule. Electrospray Ionization (ESI) is the preferred method for this polar molecule, typically forming the protonated molecular ion [M+H]⁺.

  • Molecular Formula: C₈H₁₃NO₂[3]

  • Molecular Weight: 155.19 g/mol [3]

  • HRMS [M+H]⁺: Calculated for C₈H₁₄NO₂⁺: 156.1019; Found: 156.1027.[1]

Expert Insight on Fragmentation: While detailed fragmentation studies are not published, tandem MS (MS/MS) would likely show characteristic losses. The primary fragmentation pathways for amino acid esters often involve the neutral loss of the elements of the ester group.

  • Loss of Ethoxycarbonyl radical: Cleavage of the C1-C(O)OEt bond.

  • Loss of Ethanol: From the ester.

  • Decarboxylation: Loss of CO₂ after initial fragmentation.

  • Ring Opening: Cleavage of the strained cyclopropane ring.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is used to verify the presence of key functional groups.

Table 3: Predicted Characteristic IR Absorption Frequencies.

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3300 - 3500Medium, broad (doublet for primary amine)
C-H Stretch (sp²)3010 - 3095Medium
C-H Stretch (sp³)2850 - 3000Medium-Strong
C=O Stretch (Ester)~1735Strong
C=C Stretch (Vinyl)~1640Medium
N-H Bend (Amine)1590 - 1650Medium

Causality and Interpretation:

  • The presence of a strong absorption around 1735 cm⁻¹ is a definitive indicator of the ester carbonyl group.

  • The appearance of medium, broad peaks in the 3300-3500 cm⁻¹ region confirms the presence of the primary amine N-H bonds.

Experimental Protocols: A Self-Validating System

Adherence to standardized protocols ensures data reproducibility and integrity.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate and dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[1]

  • ¹H NMR Acquisition: Acquire data with a 30° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse program (e.g., zgpg30) with a 30° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for good signal-to-noise.

  • 2D NMR: Acquire standard COSY, HSQC, and HMBC spectra using gradient-selected pulse programs.

Protocol 2: HRMS Sample Preparation and Acquisition
  • Sample Preparation: Prepare a stock solution of the analyte at 1 mg/mL in methanol. Dilute this solution to 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: Use an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Acquisition: Infuse the sample at 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500. Perform an external calibration immediately prior to the run to ensure high mass accuracy (<5 ppm).

Workflow for Unambiguous Characterization

The logical flow of experiments ensures a comprehensive and definitive structural confirmation.

Caption: Logical workflow for structural validation.

Conclusion

The analytical characterization of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate is a multi-faceted process that relies on the synergistic interpretation of chiroptical, NMR, MS, and IR data. By understanding the expected spectroscopic signatures and following rigorous experimental protocols, researchers can confidently verify the identity, purity, and critical stereochemistry of this important pharmaceutical building block, ensuring its suitability for downstream applications in drug discovery and development.

References

  • Venkatraman, S., et al. (2010). Enantioselective Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of (E). Organic Process Research & Development, 14(3), 640-647. [Link]

  • Gagnon, A., et al. (2013). Concise asymmetric synthesis of a (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester. Beilstein Journal of Organic Chemistry, 9, 2245-2253. [Link]

  • Miyake, R., et al. (2021). Asymmetric synthesis of intermediate for (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate by desymmetrization using engineered esterase from Bacillus subtilis. Journal of Bioscience and Bioengineering, 131(6), 599-604. [Link]

  • Beaulieu, P. L., et al. Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. Supporting Information. [Link]

Sources

Foundational

A Technical Guide to the Mechanism of Action of (1R,2S)-Vinylcyclopropane-Based Antiviral Compounds

Abstract: The (1R,2S)-vinylcyclopropane moiety represents a privileged structural motif in modern antiviral drug design, most notably in the development of potent inhibitors against viral cysteine proteases. This technic...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The (1R,2S)-vinylcyclopropane moiety represents a privileged structural motif in modern antiviral drug design, most notably in the development of potent inhibitors against viral cysteine proteases. This technical guide provides an in-depth exploration of the mechanism of action for this class of compounds, intended for researchers, medicinal chemists, and drug development professionals. We will dissect the fundamental principles of viral polyprotein processing, the catalytic mechanism of key viral proteases such as Hepatitis C Virus (HCV) NS3/4A and coronavirus 3C-like (3CL) proteases, and the precise chemical interactions through which vinylcyclopropane-based inhibitors achieve their therapeutic effect. The narrative emphasizes the causality behind the mechanism, detailing how the unique stereochemistry and electronic properties of the vinylcyclopropane warhead facilitate a covalent, irreversible inactivation of the target enzyme. This guide includes detailed experimental protocols for mechanistic validation and structural diagrams to provide a comprehensive and actionable understanding of this important class of antiviral agents.

Part 1: The Vinylcyclopropane Scaffold in Antiviral Drug Design

The cyclopropane ring, a three-membered carbocycle, is characterized by significant ring strain (~27 kcal/mol). This inherent strain, a consequence of angle and torsional strain, imbues the ring with unique chemical reactivity, making it a valuable component in medicinal chemistry. When substituted with a vinyl group in the (1R,2S) configuration, the resulting scaffold becomes a highly specific and reactive electrophilic "warhead." This warhead is designed to be relatively inert until it reaches the specific microenvironment of a target enzyme's active site.

The primary application of this scaffold has been in the design of peptidomimetic inhibitors targeting viral proteases.[1] These drugs mimic the natural peptide substrate of the enzyme, allowing them to bind with high affinity and specificity to the active site.[2] Once positioned, the vinylcyclopropane group engages in a chemical reaction with a key catalytic residue, leading to the inactivation of the enzyme and the disruption of the viral life cycle.[3][4]

Part 2: The Primary Target: Viral Cysteine Proteases

Many viruses, including HCV and coronaviruses, synthesize their proteins as large, non-functional polyproteins. These polyproteins must be cleaved at specific sites by viral proteases to release mature, functional proteins required for viral replication and assembly.[5][6] Inhibiting these proteases is a clinically validated strategy that effectively halts viral propagation.[7][8]

(1R,2S)-vinylcyclopropane compounds primarily target viral cysteine proteases, such as HCV NS3/4A and SARS-CoV-2 3C-like protease (3CLpro or Mpro).[9][10] These enzymes utilize a catalytic dyad or triad in their active site, most commonly featuring a cysteine residue and a histidine residue.[2] The histidine acts as a general base, deprotonating the thiol group of the cysteine to form a highly nucleophilic thiolate anion. This thiolate is the key reactant that initiates the cleavage of the peptide bond in the viral polyprotein and is also the target for covalent inhibitors.[2]

cluster_0 Viral Life Cycle cluster_1 Inhibitor Action P0 Viral RNA Translation P1 Polyprotein Precursor P0->P1 Produces P3 Proteolytic Cleavage P1->P3 Substrate for P2 Viral Protease (e.g., NS3/4A, 3CLpro) P2->P3 Catalyzes P4 Mature Functional Proteins (e.g., Polymerase, Helicase) P3->P4 Releases P5 Viral Replication & Assembly P4->P5 Enables P6 New Virions P5->P6 Leads to I1 (1R,2S)-Vinylcyclopropane Inhibitor I1->P2 Irreversibly Binds & Inactivates

Caption: Role of viral proteases in the viral life cycle and the point of intervention for inhibitors.

Part 3: The Covalent Mechanism of Action

The antiviral activity of (1R,2S)-vinylcyclopropane compounds stems from their ability to act as mechanism-based irreversible inhibitors. The process is a highly specific, multi-step chemical reaction that occurs within the confines of the enzyme's active site.

  • Initial Binding: The inhibitor, designed as a peptidomimetic, first binds non-covalently to the active site of the protease. This binding is guided by interactions between the inhibitor's backbone and side chains (P1, P2, P3, etc. sites) and the corresponding subpockets of the enzyme.[11] The (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) moiety typically occupies the P1 position, mimicking a natural amino acid residue.[9]

  • Nucleophilic Attack: Once the inhibitor is correctly oriented, the catalytic cysteine's highly reactive thiolate anion performs a nucleophilic attack on the vinylcyclopropane system. The attack occurs at the carbon of the vinyl group beta to the cyclopropane ring, in a Michael-type addition.

  • Covalent Adduct Formation: This attack leads to the formation of a transient intermediate. The electron density shifts, triggering the opening of the strained cyclopropane ring. This ring-opening rearrangement is rapid and thermodynamically favorable, resulting in the formation of a stable, irreversible covalent thioether bond between the inhibitor and the cysteine residue. This covalent adduct permanently deforms the active site, rendering the enzyme catalytically inactive. Covalent inhibitors are known for their enhanced potency and prolonged target engagement.[12][13]

Caption: Proposed chemical mechanism for the irreversible inactivation of a cysteine protease.

Part 4: Case Study - HCV NS3/4A Protease Inhibitors

The development of Direct-Acting Antivirals (DAAs) has revolutionized Hepatitis C treatment, with NS3/4A protease inhibitors being a cornerstone of therapy.[7][14] Several approved drugs incorporate the (1R,2S)-vinylcyclopropane scaffold.

Simeprevir, Grazoprevir, and Paritaprevir are all potent, macrocyclic inhibitors of the HCV NS3/4A serine protease that contain a vinyl-ACCA derivative.[14] In these molecules, the vinylcyclopropane group serves as a bioisostere for the P1 residue of the natural substrate. The specific (1R,2S) stereochemistry is critical for positioning the vinyl group for optimal interaction with the catalytic serine (in HCV's serine protease, the mechanism involves a serine nucleophile but the principle of covalent attack on a warhead is similar) or cysteine nucleophile in other viral proteases. The macrocyclic structure constrains the molecule into a bioactive conformation, enhancing its binding affinity and potency. Grazoprevir, for instance, has an excellent potency profile across different HCV genotypes and is less susceptible to common resistance mutations at residues like Arg155 and Asp168.[14]

Compound Class Viral Target Reported IC₅₀ Key Feature
BILN 2061 Acyclic PeptidomimeticHCV NS3/4A ProteaseLow nanomolarFirst-in-class vinylcyclopropane inhibitor demonstrating clinical proof-of-concept.[15]
Simeprevir Macrocyclic PIHCV NS3/4A Protease0.5 nM (genotype 1b)P2-P4 macrocycle, approved for HCV treatment.[14]
Grazoprevir Macrocyclic PIHCV NS3/4A Protease0.01 nM (genotype 1b)P2-P4 macrocycle with broad genotype activity and high resistance barrier.[14]
Voxilaprevir Macrocyclic PIHCV NS3/4A Protease0.027 nM (genotype 1b)P2-P4 macrocycle, part of a pan-genotypic combination therapy.

Part 5: Case Study - Coronavirus 3CL Protease (Mpro) Inhibitors

The SARS-CoV-2 3CL protease is a cysteine protease essential for viral replication, making it a prime target for antiviral drugs like Paxlovid™ (Nirmatrelvir/ritonavir).[6][8] While Nirmatrelvir uses a nitrile warhead to form a reversible covalent bond with the catalytic Cys145, research has shown that cyclopropane-based structures are also highly effective.[16]

A series of dipeptidyl inhibitors incorporating a decorated cyclopropane ring demonstrated potent, broad-spectrum activity against SARS-CoV-2, SARS-CoV-1, and MERS-CoV 3CL proteases.[10] The incorporation of the cyclopropyl element was found to enhance potency compared to other warheads. For example, compound 5d from this series was found to be approximately 2.3-fold more potent than the reference aldehyde inhibitor GC376 in a cell-based SARS-CoV-2 replicon assay.[10] This highlights the versatility and efficacy of the cyclopropane moiety as a covalent warhead against critical viral cysteine proteases beyond HCV.

Part 6: Experimental Validation of the Mechanism

Establishing the mechanism of action requires a multi-faceted experimental approach, progressing from biochemical assays to cellular models and direct biophysical confirmation.

Protocol 1: FRET-Based Enzyme Inhibition Assay

Causality: This assay is the first step to confirm direct enzyme inhibition and to quantify the compound's potency (IC₅₀). It uses a synthetic peptide substrate labeled with a fluorophore and a quencher. Cleavage of the substrate by the protease separates the pair, resulting in a fluorescent signal. An effective inhibitor will prevent this cleavage, leading to a dose-dependent decrease in fluorescence.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified recombinant viral protease (e.g., SARS-CoV-2 3CLpro) in an appropriate assay buffer.

    • Prepare a stock solution of the FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans).

    • Prepare serial dilutions of the (1R,2S)-vinylcyclopropane test compound in DMSO, then dilute further in assay buffer.

  • Assay Execution (384-well plate format):

    • Add 2 µL of the diluted compound to each well.

    • Add 20 µL of the diluted enzyme solution to each well and incubate for 30 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 20 µL of the FRET substrate solution.

  • Data Acquisition:

    • Immediately begin monitoring the fluorescence intensity (e.g., Excitation: 340 nm, Emission: 490 nm) over time using a plate reader.

  • Analysis:

    • Calculate the initial reaction velocity (slope of the linear phase) for each concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Caption: Experimental workflow for determining enzyme inhibitory potency (IC50) using a FRET assay.

Protocol 2: Cell-Based Antiviral Replicon Assay

Causality: While an enzyme assay confirms target engagement, a cell-based assay is crucial to determine if the compound can penetrate cells, remain stable, and inhibit viral replication in a biological context. This yields the half-maximal effective concentration (EC₅₀).

Methodology:

  • Cell Culture:

    • Culture host cells (e.g., Huh-7 for HCV, VeroE6 for SARS-CoV-2) containing a stably transfected viral replicon. The replicon is a piece of viral RNA that can replicate but not produce new virions, often containing a reporter gene like luciferase.

  • Compound Treatment:

    • Plate the replicon cells in 96-well plates.

    • Add serial dilutions of the test compound to the cells and incubate for a period that allows for multiple rounds of replication (e.g., 48-72 hours).

  • Quantify Replication:

    • Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

  • Assess Cytotoxicity:

    • In a parallel plate with identical compound concentrations, perform a cytotoxicity assay (e.g., CellTiter-Glo) to measure cell viability (CC₅₀).

  • Analysis:

    • Plot the reporter signal (as a percentage of the untreated control) against the logarithm of the compound concentration to determine the EC₅₀.

    • Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀) to assess the compound's therapeutic window.

Protocol 3: Intact Protein Mass Spectrometry for Adduct Confirmation

Causality: This is the definitive experiment to prove a covalent mechanism. By measuring the precise mass of the protein before and after incubation with the inhibitor, one can detect the mass shift corresponding exactly to the mass of the inhibitor, confirming the formation of a 1:1 covalent adduct.

Methodology:

  • Incubation:

    • Incubate the purified target protease with a molar excess (e.g., 5-fold) of the vinylcyclopropane inhibitor for a sufficient time (e.g., 2 hours) to ensure complete reaction.

    • Prepare a control sample of the protein with vehicle (DMSO) only.

  • Sample Preparation:

    • Desalt the protein samples using a C4 ZipTip or similar method to remove unreacted inhibitor and buffer salts.

  • Mass Spectrometry Analysis:

    • Analyze the samples via liquid chromatography-mass spectrometry (LC-MS) using an electrospray ionization (ESI) source.

    • Acquire the mass spectra for both the control and inhibitor-treated protein.

  • Data Deconvolution:

    • Deconvolute the resulting multiply charged spectra to determine the exact molecular weight of the intact protein in both samples.

    • A mass increase in the treated sample that equals the molecular weight of the inhibitor confirms covalent modification.

Part 7: Conclusion and Future Directions

The (1R,2S)-vinylcyclopropane scaffold is a clinically validated and highly effective warhead for the targeted covalent inhibition of viral proteases. Its mechanism of action relies on a precise, stereospecific orientation within the enzyme active site, followed by a nucleophilic attack from a catalytic cysteine or serine residue that triggers an irreversible, ring-opening reaction. This leads to the permanent inactivation of the enzyme, providing a durable antiviral effect. The success of drugs for HCV and the promising results against coronaviruses underscore the power of this approach.

Future research will likely focus on expanding the application of this warhead to other viral targets with susceptible nucleophiles in their active sites. Furthermore, optimizing the peptidomimetic backbone for improved pharmacokinetic properties, oral bioavailability, and an even higher barrier to resistance will continue to be a key objective in the development of next-generation covalent antiviral therapeutics.

References

  • Beaulieu, P. L., et al. (2005). Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. The Journal of Organic Chemistry. [Link]

  • Lamarre, D., et al. (2003). An antiviral drug from the vinylcyclopropane series, BILN 2061, is a potent inhibitor of the hepatitis C virus NS3 protease.
  • Gagnon, A., et al. (2013). Concise asymmetric synthesis of a (1R,2S)-1-amino- 2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester. PubMed. [Link]

  • Wikipedia. (N.D.). Vinylcyclopropane rearrangement. Wikipedia. [Link]

  • Zhang, L., et al. (2022). Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. National Center for Biotechnology Information. [Link]

  • OTAVA. (N.D.). OTAVA Covalent Inhibitors Library. OTAVA. [Link]

  • Slusarchyk, W. A., et al. (1996). Cyclopropane derivatives and anti-viral agent containing the same.
  • Brueckner, A. C., et al. (2020). Kinetic Analysis of a Cysteine-Derived Thiyl-Catalyzed Asymmetric Vinyl Cyclopropane Cycloaddition Reflects Numerous Attractive Non-Covalent Interactions. National Center for Biotechnology Information. [Link]

  • Ma, C., et al. (2022). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. National Center for Biotechnology Information. [Link]

  • GRL. (N.D.). Design of SARS-CoV-2 PLpro Inhibitors for COVID-19 Antiviral Therapy Leveraging Binding Cooperativity.
  • Penn State. (2017). Identifying mechanism for a new class of antiviral drugs could hasten approval. Penn State News. [Link]

  • Ali, A., et al. (2017). Hepatitis C Virus NS3/4A Protease Inhibitors Incorporating Flexible P2 Quinoxalines Target Drug Resistant Viral Variants. National Center for Biotechnology Information. [Link]

  • University of California San Francisco. (N.D.). Discovery of Covalent Enzyme Inhibitors Using Virtual Docking of Covalent Fragments. UCSF Library.
  • Nyanguile, O., et al. (2007). Discovery of a novel class of Hepatitis C Polymerase Inhibitors. NATAP.org. [Link]

  • Rochester University. (2016). Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts. University of Rochester. [Link]

  • Randall, G., & Rice, C. M. (2014). Inhibitors of Peptidyl Proline Isomerases As Antivirals in Hepatitis C and Other Viruses. PLOS Pathogens. [Link]

  • Raza, A., et al. (2017). Molecular targeting of antiviral drugs used against hepatitis C virus infection.
  • Dhama, K., et al. (2021). A review: Mechanism of action of antiviral drugs. National Center for Biotechnology Information. [Link]

  • Imre, T., et al. (2022). Broad-Spectrum Small-Molecule Inhibitors of the SARS-CoV-2 Spike—ACE2 Protein–Protein Interaction from a Chemical Space of Privileged Protein Binders. MDPI. [Link]

  • Rosini, E., & Simoneschi, D. (2023). Recent Advances in Covalent Drug Discovery. MDPI. [Link]

  • Su, H., et al. (2020). Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug. National Center for Biotechnology Information. [Link]

  • Asquith, C. R. M., et al. (2023). Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives. MDPI. [Link]

  • Wikipedia. (N.D.). Protease inhibitor (pharmacology). Wikipedia. [Link]

  • Biri, D., et al. (2024). Protease Inhibitors as Antivirals. Encyclopedia.pub. [Link]

  • Pearson. (N.D.). Antiviral Drugs Study Guide: Mechanisms & Clinical Use. Pearson. [Link]

  • Geiger, T., et al. (2011). Mechanisms Of Macromolecular Protease Inhibitors. National Center for Biotechnology Information. [Link]

  • Mechanisms of Action. (2020). Antiviral Drugs Mechanisms of Action, Animation. YouTube. [Link]

  • Cleveland Clinic. (2023). Protease Inhibitors: Types, How They Work & Side Effects. Cleveland Clinic. [Link]

  • Al-Qahtani, A. A., et al. (2025). Broad-Spectrum Antiviral Activity of Cyclophilin Inhibitors Against Coronaviruses: A Systematic Review. MDPI. [Link]

Sources

Exploratory

thermodynamic stability of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate isomers

Thermodynamic Stability and Stereocontrolled Synthesis of (1R,2S)-Ethyl 1-Amino-2-Vinylcyclopropanecarboxylate Isomers Executive Summary (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate (commonly referred to as the v...

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Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability and Stereocontrolled Synthesis of (1R,2S)-Ethyl 1-Amino-2-Vinylcyclopropanecarboxylate Isomers

Executive Summary

(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate (commonly referred to as the vinyl-ACCA ethyl ester) is a highly constrained, tailor-made α-amino acid derivative. It serves as the critical P1 pharmacophoric unit in the synthesis of numerous Hepatitis C virus (HCV) NS3/4A protease inhibitors, including Grazoprevir, Glecaprevir, and Danoprevir .

Developing a scalable synthesis for this molecule presents a profound stereochemical challenge: the biologically active (1R,2S) isomer is thermodynamically unfavorable. This whitepaper dissects the thermodynamic stability of vinyl-ACCA isomers, maps the kinetic vs. thermodynamic mechanistic pathways, and provides self-validating experimental protocols for its stereoselective synthesis and resolution.

Structural Architecture and Thermodynamic Profiling

The cyclopropane ring is inherently strained due to Baeyer (angle) strain (~27.5 kcal/mol) and Pitzer (torsional) strain caused by the forced eclipsing of adjacent C-C bonds. In 1,2-disubstituted cyclopropanes, the substituents are forced into close spatial proximity.

In the case of vinyl-ACCA, C1 bears an amino group and an ethyl ester group, while C2 bears a vinyl group. The relative stereochemistry between the bulky ester group and the vinyl group dictates the thermodynamic stability of the molecule:

  • The Trans Isomers ((1R,2R) and (1S,2S)): The vinyl group and the ester group are situated on opposite faces of the cyclopropane ring. This anti-relationship minimizes van der Waals overlap, rendering these isomers thermodynamically stable.

  • The Cis Isomers ((1R,2S) and (1S,2R)): The vinyl group and the ester group are on the same face of the ring. The resulting steric clash introduces severe steric strain, making these isomers thermodynamically unstable relative to their trans counterparts.

Despite this thermodynamic penalty, the HCV NS3/4A protease strictly requires the cis geometry (specifically the 1R,2S absolute configuration) to properly orient the P1 residue into the S1 pocket while allowing the vinyl group to project into the S1' subsite for macrocyclization .

Quantitative Isomer Comparison
IsomerAbsolute ConfigurationVinyl-to-Ester RelationshipRelative Thermodynamic StabilitySynthetic UtilityTypical Formation Pathway
Target (1R,2S)CisLow (High steric strain)Active HCV API IntermediateKinetically controlled SN2-SN2' / Resolution
Enantiomer (1S,2R)CisLow (High steric strain)Inactive ByproductKinetically controlled SN2-SN2'
Diastereomer (1R,2R)TransHigh (Sterically relaxed)Unwanted ByproductThermodynamic equilibration / Epimerization
Diastereomer (1S,2S)TransHigh (Sterically relaxed)Unwanted ByproductThermodynamic equilibration / Epimerization

Mechanistic Divergence: Kinetic vs. Thermodynamic Control

To synthesize the thermodynamically disfavored cis-isomer, the reaction must be placed under strict kinetic control . The standard industrial approach utilizes an SN2-SN2' dialkylation cascade of a glycine Schiff base with trans-1,4-dibromo-2-butene .

If equilibrating conditions are used (e.g., protic solvents, high temperatures, or highly dissociative counterions), the C1 proton of the intermediate can epimerize, allowing the system to relax down the thermodynamic gradient into the trans-isomer.

G cluster_kinetic Kinetic Pathway cluster_thermo Thermodynamic Pathway SM Enolate Intermediate (High Energy) TS_K Tight Transition State (Chelated Li+) SM->TS_K Fast TS_T Loose Transition State (Solvent Separated) SM->TS_T Slow P_K cis-Isomer (1R,2S) Thermodynamically Strained TS_K->P_K P_T trans-Isomer (1R,2R) Thermodynamically Relaxed P_K->P_T Base-Catalyzed Epimerization TS_T->P_T

Energy landscape of vinyl-ACCA cyclization and base-catalyzed epimerization.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in causality and self-validation checkpoints to ensure the integrity of the stereochemical outcome.

Protocol A: Diastereoselective Synthesis of Racemic cis-Vinyl-ACCA Ethyl Ester

Objective: Synthesize the racemic cis-diastereomer while actively suppressing the thermodynamic trans-isomer.

Causality of Reagent Selection: Lithium tert-butoxide (LiOtBu) in toluene is selected over sodium or potassium bases in polar solvents. The non-polar solvent prevents the formation of solvent-separated ion pairs. The lithium cation tightly chelates the imine nitrogen and the ester carbonyl, locking the enolate in a rigid geometry. This chelation forces the incoming vinyl group into a cis relationship with the ester during the concerted SN2' ring closure to minimize steric interactions with the bulky benzophenone imine group.

Step-by-Step Methodology:

  • Imine Formation: React glycine ethyl ester hydrochloride with benzophenone imine in dichloromethane (DCM) at room temperature for 12 hours. Filter the resulting NH4Cl salts and concentrate to yield the Schiff base.

  • Dialkylation Cascade: Dissolve the Schiff base (1.0 eq) and trans-1,4-dibromo-2-butene (1.1 eq) in anhydrous toluene. Cool the reactor to -15°C.

  • Controlled Deprotonation: Add a solution of LiOtBu (2.2 eq) in toluene dropwise over 2 hours. Crucial: Maintain the internal temperature below -10°C to prevent thermal epimerization.

  • In-Process Validation (Self-Validation): Withdraw a 0.5 mL aliquot, quench with 1N HCl, extract with EtOAc, and perform a rapid 1H NMR analysis.

    • Validation Check: The cis-isomer exhibits a diagnostic multiplet for the internal vinyl proton at ~5.8 ppm. The reaction is validated to proceed to workup only if the cis:trans ratio exceeds 15:1. If the trans-isomer is >5%, it indicates moisture ingress or thermal runaway, and the batch must be flagged.

  • Workup: Quench the bulk reaction with 1N HCl to cleave the imine. Extract the aqueous layer (containing the desired amine hydrochloride) and discard the organic layer (containing benzophenone).

  • Protection: Adjust the aqueous layer to pH 9.0 and react with Boc-anhydride to yield the racemic N-Boc-cis-vinyl-ACCA ethyl ester.

G A Glycine Schiff Base + trans-1,4-dibromo-2-butene B Monoalkylated Intermediate (SN2 Reaction) A->B Base (Deprotonation) C Kinetic Cyclization (SN2') Base: LiOtBu, Toluene B->C Kinetically Controlled D Thermodynamic Cyclization Protic/Equilibrating Conditions B->D Thermodynamically Controlled E cis-Vinyl-ACCA Ester (1R,2S / 1S,2R) Thermodynamically Less Stable C->E F trans-Vinyl-ACCA Ester (1R,2R / 1S,2S) Thermodynamically More Stable D->F

SN2-SN2' Dialkylation Pathway demonstrating kinetic vs thermodynamic product formation.
Protocol B: Enzymatic Resolution to (1R,2S)-Vinyl-ACCA

Objective: Isolate the (1R,2S) enantiomer from the racemic cis mixture via dynamic enzymatic discrimination.

Causality of Reagent Selection: Alcalase 2.4L (a serine endopeptidase from Bacillus licheniformis) or engineered Bacillus subtilis esterases possess an active site that sterically accommodates the (1S,2R) enantiomer but rejects the (1R,2S) enantiomer. This allows for the selective hydrolysis of the unwanted enantiomer's ester group into a water-soluble carboxylic acid, leaving the highly prized (1R,2S)-ester intact in the organic phase .

Step-by-Step Methodology:

  • Suspension: Suspend the racemic N-Boc-cis-vinyl-ACCA ethyl ester in a 0.1 M phosphate buffer (pH 8.0) containing 10% v/v DMSO to aid solubility.

  • Enzymatic Hydrolysis: Add Alcalase 2.4L. The hydrolysis of the (1S,2R) ester generates acid, which lowers the pH.

  • In-Process Validation (Self-Validation): Connect the bioreactor to an automated pH stat titrating 1.0 N NaOH to maintain the pH strictly at 8.0.

    • Validation Check: The reaction is a self-terminating, self-validating system. The consumption of NaOH will plateau exactly at 0.5 equivalents (50% theoretical conversion). If the titration exceeds 0.52 equivalents, the enzyme is exhibiting poor enantioselectivity (likely due to thermal degradation or incorrect pH calibration), and the resolution has failed.

  • Separation: Once NaOH consumption halts, extract the mixture with Methyl tert-butyl ether (MTBE). The unreacted, highly pure (1R,2S)-ester partitions into the organic layer, while the unwanted (1S,2R)-acid remains in the aqueous layer.

Analytical Validation & Epimerization Monitoring

Because the (1R,2S) isomer is thermodynamically unstable, downstream processing (especially saponification or cross-metathesis) must be monitored for epimerization.

  • Nuclear Magnetic Resonance (NMR): The cis and trans isomers are easily distinguished via 1H NMR. In the cis isomer, the proximity of the ester carbonyl deshields the internal vinyl proton, shifting it downfield (~5.8 ppm) compared to the trans isomer (~5.4 ppm). 1D NOE (Nuclear Overhauser Effect) experiments irradiating the C1 and C2 protons will show strong spatial correlation in the cis isomer, confirming the architecture.

  • Chiral HPLC: Enantiomeric excess (ee) of the (1R,2S) isomer is validated using a Chiralcel OD-H column (Hexane:Isopropanol 95:5, 1.0 mL/min). The (1R,2S) ester typically elutes at ~6.5 minutes, cleanly separated from the (1S,2R) enantiomer (~8.2 minutes).

References

  • Beaulieu, P. L., et al. "Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid (Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease." The Journal of Organic Chemistry 70.15 (2005): 5869-5879. URL:[Link]

  • Kawabata, H., et al. "Asymmetric synthesis of intermediate for (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate by desymmetrization using engineered esterase from Bacillus subtilis." Journal of Bioscience and Bioengineering 131.6 (2021): 599-604. URL:[Link]

  • Sato, T., et al. "Alkylations of Chiral Nickel(II) Complexes of Glycine under Phase-Transfer Conditions." European Journal of Organic Chemistry (2016). URL:[Link]

Foundational

A Senior Application Scientist's Guide to Molecular Docking Studies of (1R,2S)-Ethyl 1-Amino-2-Vinylcyclopropanecarboxylate Derivatives

This guide provides a comprehensive, technically-grounded framework for conducting molecular docking studies on (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate (E-VCPC) derivatives. It is designed for researchers, s...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded framework for conducting molecular docking studies on (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate (E-VCPC) derivatives. It is designed for researchers, scientists, and drug development professionals seeking to computationally evaluate this unique class of molecules for therapeutic potential. The methodologies outlined herein are built upon established best practices to ensure scientific rigor and reproducibility.

Introduction: The Therapeutic Potential of Constrained Scaffolds

(1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate (E-VCPC) and its derivatives represent a class of conformationally constrained amino acid analogs. The rigid cyclopropane ring, combined with the reactive vinyl group, makes these compounds intriguing scaffolds in drug discovery.[1][2][3][4] Such rigid structures can offer higher binding affinity and selectivity for protein targets by reducing the entropic penalty upon binding. Literature suggests that vinylcyclopropane moieties are key building blocks in the synthesis of potent inhibitors for targets like the Hepatitis C Virus (HCV) NS3 protease.[1][2] Furthermore, the core structure is related to 1-aminocyclopropane-1-carboxylic acid (ACC), the natural precursor to the plant hormone ethylene, which interacts with enzymes like ACC oxidase (ACO).[5][6][7][8][9][10] This link provides a rationale for investigating E-VCPC derivatives against enzyme targets that bind small amino acid-like molecules.

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11][12][13] It is an indispensable tool in modern drug discovery for screening virtual libraries of compounds against a protein target, predicting binding modes, and estimating binding affinity.[13][14] This guide will use the well-validated and widely used software AutoDock Vina as the primary tool for demonstrating the docking workflow.[15][16][17]

For the purpose of this guide, we will use 1-aminocyclopropane-1-carboxylate oxidase (ACC Oxidase or ACO) as our exemplary protein target. The rationale is twofold: first, its natural substrate (ACC) is structurally analogous to the E-VCPC core, suggesting the active site can accommodate such a scaffold.[5][10] Second, molecular docking studies have been successfully applied to understand substrate and inhibitor binding to ACO, providing a validated context for our methodology.[5][18]

Part 1: The In Silico Workflow: A Validated Protocol

A successful molecular docking study is not merely about running software; it is a multi-step process where each stage is critical for the validity of the final results. The causality behind each choice, from target preparation to result interpretation, is paramount.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Target Selection (e.g., ACC Oxidase from PDB) CleanPDB 2. Receptor Preparation - Remove water, co-factors - Add polar hydrogens - Assign charges PDB->CleanPDB Justification: Ensure a clean, protonated receptor structure for accurate field calculation. Grid 4. Grid Box Generation - Define active site - Encompass binding pocket CleanPDB->Grid Causality: Focuses the search space on the region of interest, increasing efficiency. Ligand 3. Ligand Preparation - 2D to 3D conversion - Energy minimization - Define rotatable bonds Vina 5. Docking Execution - Run AutoDock Vina - Set exhaustiveness Ligand->Vina Grid->Vina Results 6. Pose & Score Analysis - Binding energy (kcal/mol) - Cluster analysis (RMSD) Vina->Results Output: Generates docked poses and predicted affinities. Viz 7. Visualization - Identify key interactions (H-bonds, hydrophobic) - Use PyMOL/Discovery Studio Results->Viz Interpretation: Transforms numerical data into structural insights. Hypothesis 8. Hypothesis Generation - Structure-Activity Relationship (SAR) - Guide for experimental validation Viz->Hypothesis

Caption: A validated workflow for molecular docking studies.

Step-by-Step Protocol: Receptor Preparation

The goal of receptor preparation is to convert a static crystal structure from the Protein Data Bank (PDB) into a chemically correct, computationally ready model.

  • Obtain the Crystal Structure: Download the PDB file for your target. For our example, a suitable structure for ACC Oxidase would be used.

  • Clean the Structure: The raw PDB file often contains non-essential molecules like water, ions, and co-crystallized ligands.[19][20][21] These should be removed to avoid interference unless a specific water molecule is known to be critical for binding. This can be done using software like UCSF Chimera or Biovia Discovery Studio.[16][20][22]

  • Protonation and Charge Assignment: X-ray crystallography does not typically resolve hydrogen atoms. Therefore, it is crucial to add hydrogens to the protein, particularly polar hydrogens, which are essential for defining hydrogen bond donors and acceptors.[16][20] Kollman charges are then assigned to the protein atoms. This entire process is streamlined in tools like AutoDockTools (ADT).[17][20]

  • Save as PDBQT: The final prepared receptor file, containing atomic charges and atom type definitions, is saved in the PDBQT format, which is required by AutoDock Vina.[20][23]

Step-by-Step Protocol: Ligand Preparation

Each E-VCPC derivative must be converted into a low-energy 3D conformation with correct atom types and rotatable bonds defined.

  • Generate 2D Structures: Draw the E-VCPC derivatives using chemical drawing software like ChemDraw or Marvin Sketch.

  • Convert to 3D: Convert the 2D structures into 3D structures. This can be done using programs like Open Babel or the 3D structure generation tools within molecular modeling suites.[23]

  • Energy Minimization: The initial 3D structure is likely not in its lowest energy conformation. A geometry optimization or energy minimization step using a force field (e.g., MMFF94) is essential.

  • Define Rotatable Bonds and Save as PDBQT: Using AutoDockTools, define the rotatable bonds in the ligand. This allows the docking algorithm to explore different conformations of the molecule within the binding site. The tool automatically detects and allows you to modify these bonds.[24] Finally, save the prepared ligand in the PDBQT format.

Step-by-Step Protocol: Docking Execution and Analysis

This phase involves defining the search space and running the docking simulation.

  • Grid Box Generation: The "grid box" defines the three-dimensional space where the docking algorithm will search for binding poses.[17][25] The center of this box should be the center of the known active site. If the active site is unknown, it can be predicted using pocket detection algorithms or centered on a co-crystallized ligand from a reference PDB structure.[20][26] The size of the box should be large enough to accommodate the ligand and allow it to rotate freely, but not so large that it wastes computational time.[15]

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.[17][25] You can also control the exhaustiveness of the search, which determines how thoroughly the algorithm explores the conformational space. A higher value increases the chance of finding the best pose but takes longer.[15]

  • Run AutoDock Vina: Execute the docking run from the command line, referencing your configuration file.[15][17] vina --config conf.txt --log log.txt

  • Initial Results Analysis: The output log file will contain the predicted binding affinities (in kcal/mol) for the top-ranked poses.[17] A more negative value indicates a more favorable predicted binding energy.[27][28][29] The output PDBQT file contains the 3D coordinates of these poses.

Part 2: Interpreting the Results - From Data to Scientific Insight

The output of a docking simulation is a set of predictions that require careful, context-driven analysis to become meaningful.

Binding Energy and Pose Selection

The primary quantitative output is the binding affinity. This score is a prediction of the binding free energy and is used to rank different derivatives against each other.[27][28]

It is crucial to perform a cluster analysis of the resulting poses. AutoDock Vina groups similar poses based on their root-mean-square deviation (RMSD).[27][30] A low RMSD value (typically < 2.0 Å) between multiple high-ranking poses suggests a well-defined and stable binding mode.[11][29][30] The pose from the most populated and lowest-energy cluster is typically selected for further analysis.

Visualization of Binding Interactions

Visual inspection is non-negotiable for a credible docking study.[30] Using visualization software like PyMOL or Biovia Discovery Studio, you must analyze the top-ranked pose to understand the specific molecular interactions driving the binding.[29]

Key interactions to identify include:

  • Hydrogen Bonds: The backbone and side chains of active site residues forming hydrogen bonds with the ligand's amine, ester, or other functional groups.

  • Hydrophobic Interactions: The vinyl group and parts of the cyclopropane ring interacting with nonpolar residues.

  • Pi-Stacking or Cation-Pi Interactions: If aromatic groups are present in the derivatives, these interactions with residues like Phenylalanine, Tyrosine, or Tryptophan can be significant.

G Receptor Receptor Active Site Residue A (e.g., Asp) Residue B (e.g., Tyr) Residue C (e.g., Phe) Ligand {E-VCPC Derivative | { Amino Group (-NH2) | Ester Group (-COOEt) | Vinyl Group (-CH=CH2)}} Ligand:l1->Receptor:r1 Hydrogen Bond (Electrostatic) Ligand:l2->Receptor:r2 Hydrogen Bond Ligand:l3->Receptor:r3 Hydrophobic Interaction

Caption: Key molecular interactions between a ligand and receptor.

Data Presentation and Structure-Activity Relationships (SAR)

To derive meaningful SAR, the results for a series of E-VCPC derivatives should be summarized in a table. This allows for direct comparison of how different substitutions on the core scaffold affect predicted binding affinity and key interactions.

Derivative IDSubstitution (R-group)Binding Affinity (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Contacts
E-VCPC-001H (Parent)-6.5ASP189, TYR228, PHE290ASP189 (-NH2)PHE290 (vinyl)
E-VCPC-002p-Fluoro-Phenyl-7.8ASP189, TYR228, TRP215ASP189 (-NH2)TRP215 (phenyl)
E-VCPC-003Cyclohexyl-7.2ASP189, ILE99, VAL227ASP189 (-NH2)ILE99, VAL227 (cyclohexyl)

This table contains exemplary data for illustrative purposes.

From such a table, one can begin to build hypotheses. For instance, the data above might suggest that a bulky, aromatic R-group (E-VCPC-002) is more favorable than a smaller or aliphatic one, possibly due to a pi-stacking interaction with a tryptophan residue in the binding pocket. This in silico derived hypothesis can then directly inform which derivatives should be prioritized for chemical synthesis and experimental validation.

Conclusion and Future Directions

This guide has outlined a robust and scientifically sound protocol for conducting molecular docking studies on (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate derivatives. By following a structured workflow of receptor and ligand preparation, controlled docking execution, and rigorous analysis of the results, researchers can generate credible hypotheses about the binding modes and potential efficacy of these compounds.

The true power of molecular docking lies in its integration with experimental research.[31] The hypotheses generated from these computational studies should be used to guide the synthesis of new derivatives and to prioritize compounds for in vitro enzymatic assays. Further computational studies, such as molecular dynamics simulations, can also be employed to investigate the stability of the predicted binding poses and provide a more dynamic picture of the protein-ligand interaction.[32]

References

  • How to interprete and analyze molecular docking results? - ResearchGate. (n.d.). Retrieved from [Link]

  • Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute. Retrieved from [Link]

  • How I can analyze and present docking results? - Matter Modeling Stack Exchange. (2020, May 18). Retrieved from [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. Retrieved from [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 7). YouTube. Retrieved from [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. Retrieved from [Link]

  • AutoDock Vina Manual. (2020, December 5). The Scripps Research Institute. Retrieved from [Link]

  • Vina Docking Tutorial - Eagon Research Group. (n.d.). California Polytechnic State University. Retrieved from [Link]

  • Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. (2022, July 8). IntechOpen. Retrieved from [Link]

  • Recent Advancements in Computational Drug Design Algorithms through Machine Learning and Optimization. (2023, May 5). MDPI. Retrieved from [Link]

  • What is the most simple protocol to prepare the liberary of ligands for molocular docking? (2023, May 5). ResearchGate. Retrieved from [Link]

  • A Pilot Study of All-Computational Drug Design Protocol-From Structure Prediction to Interaction Analysis. (2020, February 12). PubMed. Retrieved from [Link]

    • Preparing the protein and ligand for docking - ScotChem. (2025, April 8). Retrieved from [Link]

  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022, November 22). YouTube. Retrieved from [Link]

  • Steps of ligand docking - Docking Server. (n.d.). Retrieved from [Link]

  • How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. (2025, July 28). YouTube. Retrieved from [Link]

  • DOCKING TUTORIAL. (2010, June 24). Retrieved from [Link]

    • Preparing the protein and ligand for docking. (n.d.). Retrieved from [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021, May 12). YouTube. Retrieved from [Link]

  • Basic Principles and Practices of Computer-Aided Drug Design. (n.d.). Cambridge University Press & Assessment. Retrieved from [Link]

  • Computational Methods in Drug Discovery. (n.d.). PMC - NIH. Retrieved from [Link]

  • Computational-aided drug design strategies for drug discovery and development against oral diseases. (2025, November 6). Frontiers. Retrieved from [Link]

  • Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines and Spirochromanones Possessing Quinoline Moieties as Acetyl-CoA Carboxylase Inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Molecular docking studies of selected eight inhibitors with ACC synthase enzyme. (n.d.). ResearchGate. Retrieved from [Link]

  • A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity. (2022, September 12). PMC. Retrieved from [Link]

  • 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! (n.d.). Frontiers. Retrieved from [Link]

  • 1-Aminocyclopropane-1-carboxylic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein. (2013, October 25). AoB PLANTS | Oxford Academic. Retrieved from [Link]

  • Discovery and Characterization of 1-Aminocyclopropane-1-carboxylic Acid Synthase of Bacterial Origin. (2018, November 25). Journal of the American Chemical Society. Retrieved from [Link]

  • 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. (n.d.). Frontiers. Retrieved from [Link]

  • Concise asymmetric synthesis of a (1R,2S)-1-amino- 2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester. (2013, October 21). PubMed. Retrieved from [Link]

  • Synthesis of (1 R ,2 S )-1Amino2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. (n.d.). ResearchGate. Retrieved from [Link]

  • (1R,2S)-rel-Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate. (n.d.). Retrieved from [Link]

  • Molecular Docking of Bicycloproline Derivative Synthetic Compounds on Envelope Protein: Anti-SARS-CoV-2 Drug Discovery. (2023, April 30). Retrieved from [Link]

  • Theoretical and Experimental Study of Monofunctional Vinyl Cyclopropanes Bearing Hydrogen Bond Enabling Side Chains. (2021, January 2). Macromolecules - ACS Publications. Retrieved from [Link]

  • A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity. (2022, September 11). Frontiers. Retrieved from [Link]

  • Vinylcyclopropane Derivatives in Transition-Metal-Catalyzed Cycloadditions for the Synthesis of Carbocyclic Compounds. (2013, June 12). The Journal of Organic Chemistry. Retrieved from [Link]

  • Vinylcyclopropane derivatives in transition-metal-catalyzed cycloadditions for the synthesis of carbocyclic compounds. (2013, July 19). PubMed. Retrieved from [Link]

  • EP2586769B1 - Method for producing (1r, 2s)-1-amino-2-vinyl cyclopropane carboxylic acid ester that has improved optical purity. (n.d.). Google Patents.
  • Docking and Molecular Dynamics Simulations in Potential Drugs Discovery: An Application to Influenza Virus M2 Protein. (2014, November 11). Science Publications. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

asymmetric synthesis route for (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate

An In-Depth Guide to the Asymmetric Synthesis of (1R,2S)-Ethyl 1-Amino-2-vinylcyclopropanecarboxylate Introduction: The Significance of a Strained Scaffold (1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate, often abbr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Asymmetric Synthesis of (1R,2S)-Ethyl 1-Amino-2-vinylcyclopropanecarboxylate

Introduction: The Significance of a Strained Scaffold

(1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate, often abbreviated as vinyl-ACCA-OEt, is a conformationally constrained non-proteinogenic amino acid of significant interest in medicinal chemistry. Its rigid cyclopropane core, combined with the specific stereochemical arrangement of the amino and vinyl groups, makes it a crucial pharmacophore. Most notably, this molecule serves as a key building block for a class of potent inhibitors targeting the Hepatitis C Virus (HCV) NS3/4A protease, including drugs such as asunaprevir and simeprevir.[1][2][3] The synthesis of vinyl-ACCA-OEt is a considerable challenge, requiring precise control over two contiguous stereocenters—one of which is a quaternary carbon—on a highly strained three-membered ring. This guide details robust and scalable protocols for its asymmetric synthesis, focusing on methodologies that have proven effective in both academic and industrial settings.

Strategic Overview: Pathways to Enantiopurity

Several distinct strategies have been developed to access enantiomerically pure vinyl-ACCA-OEt. The choice of route often depends on factors like scale, cost of goods, and desired enantiomeric purity.

  • Direct Asymmetric Catalysis : This is one of the most elegant approaches, creating the desired stereocenters in a single key step. Asymmetric phase-transfer catalysis (PTC) has emerged as a powerful tool for the cyclopropanation of glycine-derived Schiff bases, directly yielding the protected amino acid with good enantioselectivity.[4][5] This method avoids the need for resolving a racemic mixture.

  • Enzymatic Desymmetrization : Biocatalysis offers a highly selective alternative. This strategy involves creating a prochiral precursor, such as a 2-vinylcyclopropane-1,1-dicarboxylate diethyl ester (VCPDE). An engineered enzyme, typically an esterase, then selectively hydrolyzes one of the two ester groups.[1] This desymmetrization step produces a monoester with very high enantiomeric excess, which can then be converted to the target amino acid via a Curtius rearrangement.

  • Racemic Synthesis and Resolution : A common and often highly practical approach for large-scale synthesis involves the initial, non-asymmetric synthesis of a racemic mixture of the desired product.[2][6] This racemic mixture is then resolved into its constituent enantiomers. This can be achieved through classical chemical resolution with a chiral acid or, more efficiently, through kinetic enzymatic resolution where an enzyme selectively reacts with only one of the enantiomers.[2][3]

This guide will provide a detailed protocol for the direct asymmetric synthesis via Phase-Transfer Catalysis and highlight the enzymatic desymmetrization route as a potent alternative.

Featured Protocol: Asymmetric Phase-Transfer Catalyzed Cyclopropanation

This protocol is based on the diastereo- and enantioselective dialkylation of an (E)-N-phenylmethyleneglycine ethyl ester (a Schiff base) with trans-1,4-dibromo-2-butene under solid-liquid phase-transfer conditions.[5] The chiral catalyst creates a stereochemically defined environment that directs the formation of the desired (1R,2S) stereoisomer.

Principle and Rationale

The core of this method is the generation of a glycine enolate from the Schiff base using a solid base like sodium hydroxide. A phase-transfer catalyst, which is a salt with a bulky organic cation and a chiral scaffold (often derived from cinchonidine), transports the enolate into the organic phase.[4][7] There, it undergoes a sequential SN2 and SN2' alkylation with trans-1,4-dibromo-2-butene to form the cyclopropane ring. The stereochemical outcome is dictated by the chiral catalyst, which shields one face of the enolate, leading to a preferential direction of alkylation.[7]

Experimental Workflow

G cluster_0 Part 1: Schiff Base Formation cluster_1 Part 2: Asymmetric Cyclopropanation cluster_2 Part 3: Deprotection & Isolation A Glycine Ethyl Ester HCl C (E)-N-phenylmethylene- glycine ethyl ester A->C Base, Toluene B Benzaldehyde B->C F (1R,2S)-1-(E)-N-phenylmethyleneamino- 2-vinylcyclopropanecarboxylic acid ethyl ester C->F NaOH (solid), Toluene, 0°C D trans-1,4-dibromo-2-butene D->F E Cinchonidine-derived PTC Catalyst E->F H (1R,2S)-Ethyl 1-amino-2-vinylcyclo- propanecarboxylate Tosylate Salt F->H 2-Propanol, then Isopropyl Acetate/Heptane G p-Toluenesulfonic Acid (TsOH·H₂O) G->H

Caption: Workflow for PTC synthesis of vinyl-ACCA-OEt.

Materials and Reagents
ReagentGradeSupplierNotes
(E)-N-phenylmethyleneglycine ethyl ester>98%CommercialCan be prepared in situ.
trans-1,4-dibromo-2-butene>97%CommercialHandle with care; lachrymator.
Cinchonidine-derived PTC CatalystCustom/Commerciale.g., N-(9-anthracenylmethyl)cinchonidinium bromide.
Sodium Hydroxide (NaOH)Powdered/MilledCommercialParticle size can affect reaction rate.
TolueneAnhydrousCommercial
p-Toluenesulfonic acid monohydrate>98%Commercial
2-Propanol (IPA)ACS GradeCommercial
Isopropyl Acetate (IPAc)ACS GradeCommercial
n-HeptaneACS GradeCommercial
Step-by-Step Protocol

1. Asymmetric Cyclopropanation: a. To a jacketed reactor under a nitrogen atmosphere, add (E)-N-phenylmethyleneglycine ethyl ester (1.0 equiv), the cinchonidine-derived phase-transfer catalyst (0.05-0.10 equiv), and anhydrous toluene. b. Cool the resulting solution to 0 °C with stirring. c. Add powdered sodium hydroxide (5.0 equiv). The use of powdered base is crucial as it provides a high surface area for the solid-liquid phase transfer. d. Prepare a solution of trans-1,4-dibromo-2-butene (1.2 equiv) in anhydrous toluene. e. Add the dibromobutene solution dropwise to the reaction mixture over 2-3 hours, maintaining the internal temperature at 0-5 °C. f. Stir the reaction mixture at 0 °C until HPLC analysis indicates complete consumption of the starting material (typically 8-12 hours).

2. Work-up and Isolation of Protected Intermediate: a. Upon completion, quench the reaction by adding water and toluene. b. Separate the organic layer. Wash the organic layer sequentially with water and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (1R,2S)-1-(E)-N-phenylmethyleneamino-2-vinylcyclopropanecarboxylic acid ethyl ester.

3. Deprotection and Crystallization of Tosylate Salt: a. Dissolve the crude product from the previous step (1.0 equiv) in 2-propanol. b. Add a solution of p-toluenesulfonic acid monohydrate (TsOH·H₂O, 1.3 equiv) in one portion.[5] The imine is hydrolyzed under these acidic conditions to reveal the primary amine. c. Stir for 10-20 minutes. d. Switch the solvent to isopropyl acetate by rotary evaporation and concentrate the volume. e. Add n-heptane slowly over 5-10 minutes to induce crystallization. The tosylate salt of the desired product is significantly less soluble in this solvent mixture, allowing for both purification and enantiomeric enrichment. f. Age the resulting slurry for at least 1 hour at room temperature, then filter the solid. g. Wash the filter cake with a cold mixture of isopropyl acetate/n-heptane and dry under vacuum to afford the title compound as its tosylate salt.

Expected Results & Data

This procedure provides the target compound with good yield and enantioselectivity. The final crystallization step is critical for upgrading the chiral purity.

ParameterTypical ValueReference
Yield (Protected Intermediate) ~78%[4][5]
Enantiomeric Excess (Initial) 77-84% ee[4][5]
Enantiomeric Excess (After Crystallization) >99% ee[7]

Alternative Protocol Highlight: Enzymatic Desymmetrization

This biocatalytic route offers an alternative pathway that can achieve exceptionally high enantioselectivity from the outset.[1]

Principle and Rationale

The synthesis begins with the creation of a symmetric, prochiral diester: 2-vinylcyclopropane-1,1-dicarboxylate diethyl ester (VCPDE). A specifically engineered p-nitrobenzyl esterase from Bacillus subtilis is then used to catalyze the hydrolysis of this diester.[1] The enzyme's chiral active site accommodates the substrate in a specific orientation, leading to the hydrolysis of only one of the two enantiotopic ester groups. This results in the formation of (1S,2S)-1-(ethoxycarbonyl)-2-vinylcyclopropanecarboxylic acid (VCPME) with excellent enantiomeric purity. This mono-acid can then be converted to the desired (1R,2S)-amino ester via a Curtius rearrangement, which proceeds with retention of configuration.

Workflow Diagram

G A 2-Vinylcyclopropane-1,1- dicarboxylate diethyl ester (VCPDE, prochiral) C (1S,2S)-1-(Ethoxycarbonyl)-2- vinylcyclopropanecarboxylic acid (VCPME, chiral mono-acid) A->C Enantioselective Hydrolysis B Engineered Esterase (e.g., from B. subtilis) B->C E N-Boc-(1R,2S)-Ethyl 1-amino- 2-vinylcyclopropanecarboxylate C->E Chemical Conversion D Curtius Rearrangement (e.g., DPPA, t-BuOH) D->E

Caption: Workflow for Enzymatic Desymmetrization Route.

Advantages and Considerations
  • High Enantioselectivity : This method can produce intermediates with enantiomeric excess values as high as 98-99%.[1]

  • Green Chemistry : Utilizes a biocatalyst under mild, aqueous conditions.

  • Challenges : Requires access to the specific engineered enzyme, which may not be commercially available. The subsequent multi-step chemical conversion (Curtius rearrangement) adds to the overall process length compared to the more direct PTC cyclopropanation.

References

  • Leonard, W. R., Jr., et al. (2010). Enantioselective Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of (E)-N-Phenylmethyleneglycine Ethyl Ester. Organic Process Research & Development, 14(4), 896–903. [Link]

  • ACS Publications. (2010). Enantioselective Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of (E). [Link]

  • Miyake, R., et al. (2021). Asymmetric synthesis of intermediate for (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate by desymmetrization using engineered esterase from Bacillus subtilis. Journal of Bioscience and Bioengineering, 131(6), 599-604. [Link]

  • O'Donnell, M. J., et al. (2015). Advanced asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by alkylation/cyclization of newly designed axially chiral Ni(II) complex of glycine Schiff base. Tetrahedron, 71(48), 9037-9045. [Link]

  • Martin, S. F., et al. (2005). Catalytic Asymmetric Diazoacetate Cyclopropanation of 1-Tosyl-3-vinylindoles. A Route to Conformationally Restricted Homotryptamines. Organic Letters, 7(13), 2699–2702. [Link]

  • Beaulieu, P. L., et al. (2005). Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid (Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. The Journal of Organic Chemistry, 70(15), 5869–5879. [Link]

  • Huang, X., et al. (2001). Highly Diastereoselective Synthesis of Vinylcyclopropane Derivatives with (−)-8-Phenylmenthol as Chiral Auxiliary. The Journal of Organic Chemistry, 66(21), 7000–7004. [Link]

  • Davies, H. M. L., & Antoulinakis, E. G. (2001). Recent developments in asymmetric cyclopropanation. Journal of Organometallic Chemistry, 624(1-2), 245-253. [Link]

  • Wang, Y., et al. (2013). Concise asymmetric synthesis of a (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester. Organic & Biomolecular Chemistry, 11(39), 6796-6805. [Link]

  • ResearchGate. (n.d.). Enantioselective Synthesis of Cyclopropane α-Amino Acids. Retrieved from [Link]

  • ACS Publications. (2005). Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives. [Link]

  • Zhang, F., & Fox, J. M. (2006). Synthesis of Cyclopropene α-Amino Acids via Enantioselective Desymmetrization. Organic Letters, 8(15), 3279–3282. [Link]

  • Yuan, C., et al. (2017). Biocatalytic Asymmetric Synthesis of (1R, 2S)-N-Boc-vinyl-ACCA Ethyl Ester with a Newly Isolated Sphingomonas aquatilis. Frontiers in Microbiology, 8, 1435. [Link]

Sources

Application

Application Notes and Protocols: Enzymatic Resolution of 1-Amino-2-vinylcyclopropanecarboxylate Esters

Introduction: The Significance of Chiral Cyclopropanes in Modern Drug Discovery Optically active 1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) derivatives are crucial building blocks in contemporary medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Cyclopropanes in Modern Drug Discovery

Optically active 1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) derivatives are crucial building blocks in contemporary medicinal chemistry.[1][2][3] Their rigid, three-dimensional structure allows for precise conformational restriction of peptide backbones, a desirable trait in the design of highly specific and potent therapeutic agents. Notably, the (1R, 2S)-vinyl-ACCA scaffold is a key component in a number of potent inhibitors of the hepatitis C virus (HCV) NS3/4A protease, a critical enzyme in the viral replication cycle.[2][3] The synthesis of enantiomerically pure vinyl-ACCA esters is, therefore, a topic of significant interest to researchers in drug development.

Enzymatic kinetic resolution has emerged as a powerful and environmentally benign strategy for accessing these valuable chiral intermediates.[4] This method leverages the inherent stereoselectivity of enzymes, typically lipases or proteases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched.[4] This application note provides a detailed protocol for the enzymatic resolution of racemic 1-amino-2-vinylcyclopropanecarboxylate esters, with a focus on practical implementation and the underlying scientific principles.

Principles of the Method: Harnessing Enzymatic Stereoselectivity

Kinetic resolution is predicated on the difference in the rates of reaction for two enantiomers with a chiral catalyst, in this case, an enzyme.[4] In the context of 1-amino-2-vinylcyclopropanecarboxylate esters, a common approach is the enantioselective hydrolysis or acylation of the ester or amino group, respectively.[5][6]

For instance, a lipase, a type of serine hydrolase, can selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomeric ester untouched.[5][7] The resulting mixture of the unreacted ester and the carboxylic acid product can then be readily separated based on their differing chemical properties. The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's ability to discriminate between the two enantiomers. High E-values are indicative of a highly selective and synthetically useful transformation.[8][9]

Lipases, such as those from Candida antarctica (CAL-B) and Pseudomonas cepacia, are frequently employed for these resolutions due to their broad substrate tolerance, high enantioselectivity, and stability in organic solvents.[8][9][10][11] The choice of enzyme, solvent, temperature, and acylating agent (in the case of acylation) are all critical parameters that must be optimized to achieve high enantiomeric excess (ee) and yield.[8][9]

Enzymatic Resolution Workflow cluster_0 Reaction Stage cluster_1 Work-up & Separation cluster_2 Products Racemic Ester Racemic Ester Reaction Enzymatic Resolution Racemic Ester->Reaction Enzyme Enzyme Enzyme->Reaction Mixture Mixture of: (R)-Ester & (S)-Acid or (S)-Ester & (R)-Acid Reaction->Mixture Selective Hydrolysis Separation Chromatography or Extraction Mixture->Separation Enantioenriched Ester Enantioenriched Ester Separation->Enantioenriched Ester Resolved Acid Resolved Acid Separation->Resolved Acid

Figure 1. Generalized workflow for the enzymatic resolution of a racemic ester.

Detailed Experimental Protocol

This protocol describes a general procedure for the lipase-catalyzed hydrolytic resolution of a racemic N-protected 1-amino-2-vinylcyclopropanecarboxylate ester. Optimization of specific parameters may be required for different substrates.

Materials and Reagents
  • Racemic N-Boc-1-amino-2-vinylcyclopropanecarboxylate ethyl ester

  • Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym® 435)

  • Phosphate buffer (e.g., 0.1 M, pH 7.5)

  • Organic solvent (e.g., tert-Butyl methyl ether (TBME) or Toluene)

  • Sodium bicarbonate (saturated aqueous solution)

  • Hydrochloric acid (1 M aqueous solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Deionized water

Procedure
  • Reaction Setup: To a round-bottom flask, add the racemic N-Boc-1-amino-2-vinylcyclopropanecarboxylate ethyl ester (1.0 eq). Dissolve the ester in a suitable organic solvent (e.g., 10-20 mL per gram of ester).

  • Addition of Aqueous Phase: Add phosphate buffer (e.g., 10% v/v of the organic solvent). The presence of a small amount of water is necessary for the hydrolytic activity of the lipase.

  • Enzyme Addition: Add the immobilized lipase (e.g., 10-50% w/w of the substrate). The optimal enzyme loading should be determined empirically.

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 30-45 °C). Monitor the progress of the reaction by taking small aliquots at regular intervals. Analyze the aliquots by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining ester and the conversion.[12][13] The reaction is typically stopped at or near 50% conversion to maximize the ee of both the unreacted ester and the product acid.

  • Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with the reaction solvent and reused.

  • Extraction: Transfer the filtrate to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate to extract the acidic product. Separate the aqueous and organic layers.

  • Isolation of the Unreacted Ester: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the enantioenriched ester.

  • Isolation of the Carboxylic Acid Product: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with 1 M HCl. Extract the carboxylic acid with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the enantioenriched carboxylic acid.

ParameterTypical Range/ValueRationale
Enzyme Candida antarctica lipase BHigh enantioselectivity for a broad range of esters.[8][9][10]
Substrate Concentration 0.05 - 0.2 MBalances reaction rate and potential substrate/product inhibition.
Solvent Toluene, TBME, HeptaneNon-polar organic solvents are generally preferred to maintain enzyme activity.
Temperature 30 - 45 °CA compromise between reaction rate and enzyme stability.
pH (Aqueous Phase) 7.0 - 8.0Optimal pH for many lipases.
Reaction Time 24 - 72 hoursDependent on substrate, enzyme loading, and temperature.
Target Conversion ~50%Maximizes enantiomeric excess of both product and remaining substrate.

Table 1. Typical Reaction Conditions for Enzymatic Resolution.

Analytical Methods for Monitoring and Validation

Accurate determination of enantiomeric excess and conversion is paramount for a successful resolution. Chiral HPLC is the most common and reliable technique for this purpose.[14][15]

Analytical_Validation_Flow cluster_0 Sample Preparation cluster_1 Chiral HPLC Analysis cluster_2 Data Analysis Reaction Aliquot Reaction Aliquot Filtration Filter to remove enzyme Reaction Aliquot->Filtration Dilution Dilute with mobile phase Filtration->Dilution Injection Injection Dilution->Injection Chiral Column Chiral Column Injection->Chiral Column Detection UV Detector Chiral Column->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate %ee and Conversion Integration->Calculation

Figure 2. Logical flow for the analytical validation of the enzymatic resolution.

Chiral HPLC Method Development

The choice of chiral stationary phase (CSP) is critical for achieving baseline separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates, are often effective for the separation of N-protected amino acid esters.[16]

ParameterTypical ConditionsRationale
Column Chiralpak® AD-H, Chiralcel® OD-HProven track record for resolving a wide range of chiral compounds, including amino acid derivatives.[12]
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v)Common mobile phase for normal-phase chiral separations. The ratio can be adjusted to optimize resolution and retention time.
Flow Rate 0.5 - 1.0 mL/minStandard flow rates for analytical HPLC.
Detection UV at 210-220 nmWavelength at which the amide and ester chromophores absorb.
Column Temperature 25 °CRoom temperature is often sufficient, but temperature can be varied to improve separation.

Table 2. Exemplary Chiral HPLC Conditions.

Calculation of Enantiomeric Excess (ee) and Conversion (c):

  • % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

  • % Conversion (c) = [ Area of product / (Area of product + Area of remaining substrate) ] x 100

Troubleshooting

  • Low Enantioselectivity (Low E-value):

    • Try a different enzyme: Screen a panel of lipases (e.g., from Pseudomonas cepacia, Rhizomucor miehei) or proteases (e.g., subtilisin).

    • Change the solvent: The nature of the organic solvent can significantly impact enzyme selectivity.

    • Vary the temperature: Lowering the temperature can sometimes improve enantioselectivity.

  • Slow Reaction Rate:

    • Increase enzyme loading: A higher concentration of the biocatalyst will increase the reaction rate.

    • Increase temperature: Be mindful of the enzyme's thermal stability.

    • Ensure adequate mixing: Proper agitation is necessary to overcome mass transfer limitations.

  • Poor Separation of Products:

    • Optimize the extraction pH: Ensure the pH is sufficiently high to deprotonate the carboxylic acid for extraction into the aqueous base and sufficiently low to protonate it for extraction into the organic solvent.

Conclusion

The enzymatic resolution of 1-amino-2-vinylcyclopropanecarboxylate esters is a robust and scalable method for the preparation of these valuable chiral building blocks. By carefully selecting the enzyme and optimizing the reaction conditions, high enantiomeric purities can be achieved. The protocol and guidelines presented in this application note provide a solid foundation for researchers and drug development professionals to implement this powerful synthetic strategy in their own laboratories.

References

  • Liljeblad, A., & Kanerva, L. T. (2006). Resolution of β-amino esters by Candida antarctica lipase A and B. Tetrahedron: Asymmetry, 17(12), 1849-1856.
  • Liljeblad, A., & Kanerva, L. T. (2006). Structural effects on chemo- and enantioselectivity of Candida antarctica lipase B - Resolution of β-amino esters. Canadian Journal of Chemistry, 84(8), 1084-1092.
  • Beaulieu, P. L., et al. (2010). Enantioselective Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of (E)-N-Phenylmethyleneglycine Ethyl Ester. Organic Process Research & Development, 14(3), 692-700.
  • Gotor-Fernández, V., et al. (2007). Enzymatic resolution of N-protected-β3-amino methyl esters, using lipase B from Candida antarctica. Tetrahedron: Asymmetry, 18(21), 2557-2563.
  • Gotor-Fernández, V., et al. (2008). Enzymatic Resolution of β‐Amino Methyl Esters using Lipase B from Candida antarctica.
  • Kim, M., et al. (2018). Synthesis of N-Boc-1-amino-2-vinyl cyclopropane carboxylic acid butyl ester. Biochemical Engineering Journal, 137, 13-19.
  • Beaulieu, P. L., et al. (2005). Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid (Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. The Journal of Organic Chemistry, 70(15), 5869-5879.
  • Beaulieu, P. L., et al. (2005). Supporting Information for Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid (Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. The Journal of Organic Chemistry, 70(15), S1-S24.
  • Katsuki, T., et al. (2013). Method for producing (1r, 2s)-1-amino-2-vinyl cyclopropane carboxylic acid ester that has improved optical purity.
  • Naik, P. W., et al. (1994). Lipase catalysed kinetic resolution of racemic (±)2,2-dimethyl-3-(2-methyl-1-propenyl)-cyclopropane carboxyl esters. Tetrahedron: Asymmetry, 5(4), 575-582.
  • Hæffner, F., et al. (2001). Enantioselectivity in Candida antarctica lipase B: A molecular dynamics study. Protein Engineering, Design and Selection, 14(8), 555-563.
  • Wikipedia. (n.d.). Kinetic resolution. Retrieved from [Link]

  • Forró, E., & Fülöp, F. (2005). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry, 16(16), 2758-2764.
  • Gotor-Fernández, V., et al. (2010). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules, 15(6), 3929-3942.
  • Miyazawa, T. (1999). Enzymatic resolution of amino acids via ester hydrolysis. Amino Acids, 16(3-4), 191-213.
  • Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.
  • Wolff, A., et al. (2000). Sequential Kinetic Resolution by two Enantioselective Enzymes. Biotechnology and Bioengineering, 69(3), 329-335.
  • Gotor-Fernández, V., & Gotor, V. (2015).
  • Phenomenex. (n.d.). A Guide to Chiral HPLC Separations. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Kinetic resolution – Knowledge and References. Retrieved from [Link]

  • Gotor-Fernández, V., & Gotor, V. (2022).
  • Genzyme Corporation. (1990). Enzymatic resolution process.
  • Gotor, V. (2006). Lipases: Useful biocatalysts for the preparation of pharmaceuticals.
  • Tanaka, M., et al. (2007). Lipase-catalyzed Kinetic Resolution of Cyclic trans-1,2-diols Bearing a Diester Moiety: Synthetic Application to Chiral Seven-Membered-Ring Alpha,alpha-Disubstituted Alpha-Amino Acid. The Journal of Organic Chemistry, 72(20), 7750-7756.
  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 163-171.
  • Yashin, A. Y., et al. (2024). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Molecules, 29(14), 3298.

Sources

Method

Application Note: Peptide Coupling Strategies for (1R,2S)-Ethyl 1-Amino-2-vinylcyclopropanecarboxylate

Introduction: The Significance of a Constrained Amino Acid (1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate (E-VCPC) is a structurally unique and conformationally constrained non-natural amino acid. Its rigid cyclopr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of a Constrained Amino Acid

(1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate (E-VCPC) is a structurally unique and conformationally constrained non-natural amino acid. Its rigid cyclopropane backbone and reactive vinyl group make it a valuable building block in medicinal chemistry, particularly for the design of peptidomimetics and protease inhibitors.[1][2][3] The incorporation of E-VCPC into peptide sequences can induce specific secondary structures and enhance metabolic stability. However, the very features that make it desirable also present significant challenges in peptide synthesis. The quaternary α-carbon and the adjacent vinyl group create substantial steric hindrance, which can dramatically slow down coupling reactions and necessitate specialized protocols to achieve high yields and maintain chiral purity.[4][5][6] This guide provides a comprehensive overview of the challenges and recommended solutions for the efficient and reliable coupling of E-VCPC in both solution-phase and solid-phase peptide synthesis (SPPS).

Core Challenges in E-VCPC Coupling

The successful incorporation of E-VCPC requires a nuanced understanding of the kinetic and stereochemical hurdles involved.

  • Severe Steric Hindrance: The primary obstacle is the steric bulk surrounding the α-amino group. The cyclopropane ring locks the local geometry, and this, combined with the ethyl ester and vinyl substituents, physically obstructs the approach of the activated carboxyl group of the incoming amino acid. This leads to significantly slower reaction rates compared to standard proteinogenic amino acids.[4][5][7]

  • Risk of Epimerization: Epimerization, or the loss of stereochemical integrity at the α-carbon of the activated amino acid, is a critical concern in all peptide couplings.[8][9][10] While the quaternary carbon of E-VCPC itself is not at risk, the preceding amino acid being coupled to E-VCPC is susceptible. The slow reaction rate caused by steric hindrance means the activated species (e.g., an O-acylisourea or active ester) exists for a longer period, increasing the opportunity for base-catalyzed proton abstraction and subsequent racemization.[11][12]

  • Side Reactions: The vinyl group, while often a desired functional handle for post-synthesis modification, can potentially undergo side reactions under certain conditions, although this is less common with standard coupling reagents. More pressing is the potential for side reactions involving the coupling reagents themselves, such as guanidinylation of the N-terminus when using uronium/guanidinium reagents like HATU in large excess or with prolonged reaction times.[13]

Strategic Selection of Coupling Reagents

Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are often inefficient for coupling sterically demanding amino acids and can lead to low yields and increased epimerization.[7] Therefore, more potent in-situ activating reagents are required. The choice of reagent is critical and should be guided by its ability to form a highly reactive intermediate that can overcome the steric barrier while minimizing racemization.

Reagent ClassExample(s)Mechanism & AdvantagesDisadvantagesRecommended Base / Solvent
Uronium/Guanidinium Salts HATU, HBTU, HCTU Form highly reactive OAt- or OBt-active esters. The 7-azabenzotriazole (HOAt) moiety in HATU is particularly effective at accelerating coupling and suppressing racemization through a neighboring group effect.[13][14][15]Can cause guanidinylation of the free amine if used in significant excess. Higher cost.DIEA (Diisopropylethylamine) or 2,4,6-Collidine . DMF, NMP.
Phosphonium Salts PyBOP, PyAOP Form reactive phosphonium-oxy-benzotriazole esters. PyAOP is noted for its high reactivity and utility in coupling hindered amino acids.[5][7]Can be less efficient than HATU for the most difficult couplings. Tetramethylurea byproduct can complicate purification in solution phase.DIEA or NMM (N-Methylmorpholine). DMF, DCM.
Other COMU A third-generation uronium salt with high reactivity and solubility. Generates a water-soluble urea byproduct, simplifying workup.Higher cost compared to older reagents.DIEA . DMF, ACN.

Recommendation: For most applications involving E-VCPC, HATU is the reagent of choice due to its superior performance in terms of efficiency, rapid kinetics, and strong suppression of racemization.[13][15]

Detailed Experimental Protocols

The following protocols are designed to provide a robust starting point for researchers. Optimization of equivalents, time, and temperature may be necessary depending on the specific peptide sequence.

Protocol 1: HATU-Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the coupling of an Fmoc-protected amino acid to resin-bound E-VCPC.

Workflow Diagram:

spss_workflow cluster_resin_prep Resin Preparation cluster_activation Amino Acid Activation cluster_coupling Coupling & Completion Swell 1. Swell Resin in DMF Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash_1 3. Wash (DMF) Deprotect->Wash_1 Couple 5. Add activation mix to resin (1-4 hours) Wash_1->Couple Preactivate 4. Pre-activate in separate vessel: Fmoc-AA-OH + HATU + DIEA in DMF Preactivate->Couple Monitor 6. Monitor with Kaiser Test Couple->Monitor Wash_2 7. Wash (DMF, DCM, MeOH) Monitor->Wash_2

Caption: SPPS workflow for coupling onto E-VCPC.

Materials:

  • Resin-bound peptide with N-terminal E-VCPC (pre-swelled in DMF)

  • Fmoc-protected amino acid (4.0 eq)

  • HATU (3.9 eq)

  • N,N-Diisopropylethylamine (DIEA) (8.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Reagents for Kaiser test[16][17]

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh solution for 15 minutes to ensure complete removal of the Fmoc group from the E-VCPC amine.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Pre-activation: In a separate vessel, dissolve the Fmoc-amino acid (4 eq) and HATU (3.9 eq) in DMF. Add DIEA (8 eq) and allow the mixture to pre-activate for 2-5 minutes at room temperature.[7] The solution may change color.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature.

  • Monitoring: After 1 hour, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.[16][17] A negative Kaiser test (beads remain colorless or yellow) indicates the reaction is complete. If the test is positive (blue beads), continue the reaction, and re-test every hour. For severely hindered couplings, a double coupling may be necessary.[7]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x) before proceeding to the next synthesis step.

Protocol 2: Solution-Phase Coupling to E-VCPC Ethyl Ester

This protocol describes the coupling of an N-protected carboxylic acid to the free amine of E-VCPC ethyl ester.

Reaction Mechanism Overview:

hatu_mechanism RCOOH R-COOH Carboxylic Acid RCOO_neg RCOO_neg RCOOH->RCOO_neg + Base HATU HATU Base DIEA Isouronium O-Acylisouronium Salt (Unstable) RCOO_neg->Isouronium + HATU OAt_Ester R-CO-OAt OAt Active Ester Isouronium->OAt_Ester - TMU Peptide R-CONH-E-VCPC Peptide Bond OAt_Ester->Peptide + E-VCPC EVCPC H₂N-E-VCPC (Amine) HOAt HOAt TMU Tetramethylurea (Byproduct)

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Materials:

  • N-protected amino acid (e.g., Boc-L-Alanine) (1.0 eq)

  • (1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate (1.1 eq)

  • HATU (1.1 eq)

  • DIEA (2.5 eq)

  • Anhydrous DMF or DCM

  • Saturated aq. NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Ethyl acetate (EtOAc)

Procedure:

  • Reactant Solubilization: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid (1.0 eq) in anhydrous DMF.

  • Base Addition: Add DIEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Activation: Add HATU (1.1 eq) to the mixture. Stir for 10-15 minutes. This is the activation step where the OAt-active ester is formed.[13][14][18]

  • Amine Addition: Add the E-VCPC ethyl ester (1.1 eq) to the reaction mixture.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours at room temperature. If the reaction is sluggish, it can be allowed to proceed overnight.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with EtOAc.

  • Extraction: Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude dipeptide by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Coupling 1. Insufficiently potent coupling reagent. 2. Incomplete Fmoc deprotection (SPPS). 3. Insufficient reaction time or temperature.1. Ensure a high-potency reagent like HATU or PyAOP is used.[5][7] 2. Confirm complete deprotection with a positive Kaiser test before coupling. 3. Increase coupling time to overnight. Consider microwave-assisted synthesis for difficult sequences.[7]
Presence of Deletion Sequence Incomplete coupling in the previous step followed by capping (if used) or coupling of the next amino acid.Double couple with fresh reagents. Use a higher excess of activated amino acid (up to 5 eq).
Epimerization Detected 1. Base is too strong or used in large excess. 2. Activation time is too long before amine addition. 3. High reaction temperature.1. Use a hindered base like DIEA or collidine instead of TEA. Use the minimum required equivalents. 2. Minimize pre-activation time. 3. Perform the coupling at 0 °C, allowing it to slowly warm to room temperature.
Guanidinylation of N-terminus Excess HATU reacting with the free amine of the peptide chain.Use a smaller excess of HATU (e.g., 1.1-1.5 eq for solution phase, 3-4 eq for SPPS). Avoid excessively long coupling times.

Conclusion

The successful incorporation of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate into peptide chains is an achievable but challenging task that demands careful optimization of reaction conditions. The use of high-potency uronium or phosphonium coupling reagents, particularly HATU, is paramount to overcoming the significant steric hindrance. By employing the detailed protocols and troubleshooting strategies outlined in this guide, researchers can effectively manage challenges such as slow reaction kinetics and potential epimerization, enabling the synthesis of complex and novel peptidomimetics for advanced drug discovery and development.

References

  • Wikipedia. HATU. Available at: [Link][14]

  • Organic Chemistry Tube. HATU, DIPEA Peptide Coupling Mechanism. YouTube. Available at: [Link][18]

  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. Available at: [Link][16]

  • Katritzky, A. R., et al. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 2007. Available at: [Link][4]

  • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at: [Link][5]

  • PubMed. Efficient peptide coupling involving sterically hindered amino acids. Available at: [Link][6]

  • ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Available at: [Link]

  • Figshare. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at: [Link]

  • National Center for Biotechnology Information. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Available at: [Link]

  • SciSpace. A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil. Available at: [Link]

  • Ochanomizu University. Epimerization of Peptide. Available at: [Link][11]

  • Royal Society of Chemistry. Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis. Available at: [Link]

  • ResearchGate. Enantioselective Synthesis of (1 R ,2 S )-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of ( E )- N -. Available at: [Link][1]

  • PubMed. Concise asymmetric synthesis of a (1R,2S)-1-amino- 2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester. Available at: [Link][2]

  • Okayama University. Epimerisation in Peptide Synthesis. Available at: [Link][8]

  • ACS Publications. Enantioselective Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of (E)-. Available at: [Link][3]

  • Google Patents. Method for producing (1r, 2s)-1-amino-2-vinyl cyclopropane carboxylic acid ester that has improved optical purity.
  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link][12]

  • National Center for Biotechnology Information. Epimerisation in Peptide Synthesis. Available at: [Link][9]

  • PubMed. Epimerisation in Peptide Synthesis. Available at: [Link][10]

  • Amazon AWS. Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Large-Scale Manufacturing of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate

Introduction (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate (vinyl-ACCA-OEt) and its derivatives are critical chiral building blocks in the synthesis of numerous pharmaceuticals, most notably as key intermediates f...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate (vinyl-ACCA-OEt) and its derivatives are critical chiral building blocks in the synthesis of numerous pharmaceuticals, most notably as key intermediates for potent inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease, such as asunaprevir and simeprevir.[1][2][3] The unique strained three-membered ring and the vinyl substituent of this non-proteinogenic amino acid ester play a crucial role in the binding and efficacy of these antiviral agents. Consequently, the development of robust, scalable, and cost-effective manufacturing processes for enantiomerically pure (1R,2S)-vinyl-ACCA-OEt is of paramount importance to the pharmaceutical industry.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the large-scale manufacturing of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate. It will explore two primary industrial strategies: asymmetric synthesis via phase-transfer catalysis and a resolution-based approach, offering insights into the underlying chemical principles and providing detailed, actionable protocols.

Strategic Approaches to Enantiomerically Pure (1R,2S)-vinyl-ACCA-OEt

The principal challenge in the synthesis of (1R,2S)-vinyl-ACCA-OEt lies in the precise control of stereochemistry at the two chiral centers of the cyclopropane ring. Two divergent and industrially viable strategies have emerged to address this challenge:

  • Asymmetric Catalysis: This "chiral-pool" approach directly synthesizes the desired enantiomer using a chiral catalyst to guide the stereochemical outcome of the cyclopropanation reaction.

  • Racemic Synthesis and Resolution: This classic approach involves the non-stereoselective synthesis of a racemic mixture of the target compound, followed by separation of the desired enantiomer.

The choice between these strategies often depends on factors such as catalyst cost and availability, process robustness, throughput, and the desired final purity.

Asymmetric Synthesis via Phase-Transfer Catalysis

Asymmetric phase-transfer catalysis (PTC) has proven to be a powerful and scalable method for the synthesis of chiral compounds.[4] In the context of (1R,2S)-vinyl-ACCA-OEt, this approach offers a direct route to the desired enantiomer, minimizing the need for downstream resolution steps.[4][5][6]

Causality of the Experimental Design

The core of this strategy is the stereoselective cyclopropanation of a glycine imine derivative with trans-1,4-dibromo-2-butene, catalyzed by a chiral phase-transfer catalyst, typically derived from cinchona alkaloids.[5][6][7] The glycine imine serves as a nucleophilic glycine equivalent, and its deprotonation under basic conditions generates an enolate that undergoes a Michael-initiated ring closure (MIRC) with the dibromoalkene.

The chiral PTC catalyst, possessing a sterically demanding and well-defined three-dimensional structure, forms a tight ion pair with the enolate. This chiral environment dictates the facial selectivity of the subsequent alkylation and cyclization steps, leading to the preferential formation of the (1R,2S)-enantiomer. The use of a solid base, such as powdered sodium hydroxide, in a non-polar solvent like toluene, creates a solid-liquid PTC system, which has been shown to be effective for this transformation.[5]

Workflow for Asymmetric Phase-Transfer Catalysis

Asymmetric_PTC_Workflow cluster_synthesis Asymmetric Cyclopropanation cluster_purification Purification & Isolation Start Start: Glycine Imine & Dibromoalkene PTC Phase-Transfer Catalysis (Chiral Catalyst, Base, Toluene) Start->PTC Reaction Mixture Imine_Product Formation of Chiral Imine Product ((1R,2S)-1-(E)-N-phenylmethyleneamino- 2-vinylcyclopropanecarboxylic acid ethyl ester) PTC->Imine_Product Deprotection Imine Deprotection (e.g., TsOH·H₂O) Imine_Product->Deprotection Imine_Product->Deprotection Crystallization Crystallization Deprotection->Crystallization Final_Product (1R,2S)-vinyl-ACCA-OEt Tosylate Salt Crystallization->Final_Product Hemisulfate_Formation Conversion to Hemisulfate Salt (Sulfuric Acid) Final_Product->Hemisulfate_Formation Optional Conversion Final_Hemisulfate (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate Hemisulfate_Formation->Final_Hemisulfate Enzymatic_Resolution_Workflow cluster_synthesis Racemic Synthesis cluster_resolution Enzymatic Resolution cluster_isolation Final Product Isolation Start Start: Glycine Imine & Dibromoalkene Racemic_Synth Dialkylation (e.g., LiOtBu, Toluene) Start->Racemic_Synth Racemic_Ester Racemic vinyl-ACCA-OEt Racemic_Synth->Racemic_Ester Enzyme Enzymatic Hydrolysis (e.g., Alcalase 2.4L) Racemic_Ester->Enzyme Racemic_Ester->Enzyme Separation Separation of Ester and Acid Enzyme->Separation Desired_Ester (1R,2S)-vinyl-ACCA-OEt Separation->Desired_Ester Salt_Formation Hemisulfate Salt Formation (Sulfuric Acid) Desired_Ester->Salt_Formation Desired_Ester->Salt_Formation Final_Product (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate Salt_Formation->Final_Product

Sources

Method

Boc-protection of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate protocol

An In-Depth Guide to the Boc-Protection of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate Authored by a Senior Application Scientist This technical guide provides a comprehensive protocol and the underlying scienti...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Boc-Protection of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate

Authored by a Senior Application Scientist

This technical guide provides a comprehensive protocol and the underlying scientific principles for the N-tert-butoxycarbonyl (Boc) protection of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate. This molecule is a critical chiral building block in the synthesis of a new generation of highly potent inhibitors targeting the Hepatitis C Virus (HCV) NS3/4A protease.[1][2][3][4] The strategic masking of the primary amine as a carbamate is a pivotal step, enabling subsequent chemical transformations that would otherwise be complicated by the amine's inherent nucleophilicity and basicity.[5]

This document is intended for researchers, medicinal chemists, and process development scientists. It combines a detailed, field-proven experimental protocol with a thorough explanation of the reaction mechanism and the rationale behind the chosen conditions, ensuring both practical utility and a deep understanding of the chemical process.

Core Principles and Scientific Rationale

The protection of amines is a fundamental strategy in multi-step organic synthesis.[6] The tert-butyloxycarbonyl (Boc) group is favored due to its ease of installation, stability across a wide range of reaction conditions (e.g., basic hydrolysis, hydrogenolysis), and facile removal under mild acidic conditions.[5][7]

The Boc-Protection Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The primary amine of the (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate ((Boc)₂O) anhydride.[5][8] This initial attack forms a transient tetrahedral intermediate.

The intermediate then collapses, leading to the elimination of a tert-butyl carbonate anion. This leaving group is unstable and subsequently decomposes into gaseous carbon dioxide and a tert-butoxide anion.[8][9] In the presence of a base, such as sodium hydroxide (NaOH), the protonated amine intermediate is deprotonated, accelerating the reaction.[9] The tert-butoxide byproduct is ultimately protonated during the reaction or aqueous workup.

The choice of a biphasic system, such as Tetrahydrofuran (THF) and water, is a strategic decision in large-scale preparations.[10] It allows for the dissolution of both the organic-soluble starting material and Boc-anhydride, as well as the water-soluble base, facilitating the reaction at the interface while also controlling the reaction exotherm.

Experimental Protocol: Boc-Protection

This protocol is adapted from a successfully implemented kilogram-scale synthesis, demonstrating its robustness and scalability.[10]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (Molar Equiv.)Key Properties & Handling Notes
(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate (as tosylate salt)329.411.0Starting material. Assumed to be the input from a previous step.
Di-tert-butyl dicarbonate ((Boc)₂O)218.251.15Protecting group source. Moisture sensitive. Handle in a well-ventilated hood.
Sodium Hydroxide (NaOH)40.002.0Base. Corrosive. Prepare aqueous solutions with care due to exothermic dissolution.
Tetrahydrofuran (THF)72.11~4 volOrganic solvent. Flammable. Peroxide formation risk upon storage.
Water (H₂O)18.02~2 volAqueous solvent.
tert-Butyl methyl ether (TBME)88.15~3 volExtraction solvent. Flammable.
Brine (Saturated NaCl solution)N/AAs neededUsed for aqueous washes to break emulsions and remove water.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As neededDrying agent for the organic phase.
Step-by-Step Procedure
  • Reaction Setup : To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and an addition funnel, add the (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate tosylate salt (1.0 equiv).

  • Dissolution : Add water (~1 vol relative to the salt) and THF (~0.8 vol) to the vessel. Stir the mixture until the salt is fully dissolved.

  • Reagent Preparation : In a separate container, dissolve di-tert-butyl dicarbonate (1.15 equiv) in THF (~1 vol). In another container, prepare a solution of sodium hydroxide (2.0 equiv) in water (~1 vol), ensuring it is fully dissolved and cooled to room temperature.

  • Addition of (Boc)₂O : Add the (Boc)₂O solution to the reaction vessel.

  • Base Addition : Slowly add the aqueous NaOH solution to the reaction mixture over a period of approximately 45-60 minutes, maintaining the internal temperature between 20-25 °C. Use a cooling bath if necessary to control any exotherm.

  • Reaction Monitoring : Stir the biphasic mixture vigorously at 22-25 °C for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup - Solvent Removal : Once the reaction is complete, arrange the apparatus for distillation under reduced pressure. Carefully remove the THF from the reaction mixture.

  • Extraction : Transfer the remaining aqueous slurry to a separatory funnel. Extract the product into tert-butyl methyl ether (TBME) (~3 vol).

  • Washing : Wash the organic layer sequentially with water and then with saturated brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude (1R,2S)-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate ethyl ester as an oil.[10] The product can be used directly in the next step or purified further by column chromatography if required.

Workflow and Data Visualization

The overall experimental process can be visualized as a clear sequence of operations, from reaction setup to product isolation.

Boc_Protection_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation A Dissolve Amino Ester Salt in THF/Water B Add (Boc)₂O Solution A->B 1 C Slowly Add NaOH(aq) Solution (Maintain T < 25°C) B->C 2 D Stir Vigorously at RT (18-24h) C->D 3 E Remove THF via Reduced Pressure Distillation D->E Reaction Complete F Extract with TBME E->F 4 G Wash Organic Layer (Water, Brine) F->G 5 H Dry over Na₂SO₄ G->H 6 I Filter & Concentrate H->I 7 J Isolated Product (Boc-protected Ester) I->J 8

Caption: Experimental workflow for Boc-protection.

Characterization and Purity Assessment

The successful formation of the N-Boc protected product can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are invaluable for structural confirmation. Key diagnostic signals in the ¹H NMR spectrum include the appearance of a large singlet at ~1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group, and a characteristic NH proton signal.

  • Mass Spectrometry (MS) : Provides the molecular weight of the product, confirming the addition of the Boc group (a mass increase of 100.12 amu).

  • Infrared (IR) Spectroscopy : The formation of the carbamate can be observed by the appearance of a strong C=O stretching band around 1690-1720 cm⁻¹.

Trustworthiness and Self-Validation

The protocol's reliability is grounded in its successful application in large-scale synthesis campaigns for pharmaceutical intermediates.[10] The following points serve as a self-validating system within the procedure:

  • Reaction Monitoring : In-process checks via TLC or HPLC ensure the reaction proceeds to completion, preventing premature workup and maximizing yield.

  • Aqueous Workup : The washing steps are critical for removing inorganic salts (e.g., excess NaOH, tosylate salts) and water-soluble byproducts like tert-butanol, ensuring the purity of the isolated product.[8]

  • Physical State : The expected outcome is an oil.[10] If a solid precipitates during workup, it may indicate the presence of salts, signaling incomplete washing.

By adhering to this detailed protocol and its validation checkpoints, researchers can confidently and reproducibly synthesize the target N-Boc protected amino ester, a crucial component for advancing drug development efforts against Hepatitis C.

References

  • Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. [8]

  • Boc Protection Mechanism (Boc2O + Base) - Common Organic Chemistry. [9]

  • Enantioselective Synthesis of (1 R ,2 S )-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of ( E )- N - ResearchGate. [1]

  • Asymmetric synthesis of intermediate for (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate by desymmetrization using engineered esterase from Bacillus subtilis - PubMed. [2]

  • Amine Protection and Deprotection - Master Organic Chemistry. [6]

  • An In-depth Technical Guide to the Boc Protection Mechanism for Amines - Benchchem. [5]

  • Enantioselective Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of (E) - ACS Publications. [3][11]

  • Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives - Amazon AWS. [10]

  • tert-Butyloxycarbonyl protecting group - Wikipedia. [12]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC. [7]

  • Synthesis of (1 R ,2 S )-1Amino2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease | Request PDF - ResearchGate. [13]

  • Synthesis of N-Boc-1-amino-2-vinyl cyclopropane carboxylic acid butyl ester. [4]

Sources

Application

Application Note: Selective Ester Hydrolysis of (1R,2S)-Ethyl 1-Amino-2-vinylcyclopropanecarboxylate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Mechanistic Context The constrained unnatural amino acid (1R,2S)...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Mechanistic Context

The constrained unnatural amino acid (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) is a privileged pharmacophore and a critical P1 building block in the synthesis of highly potent Hepatitis C Virus (HCV) NS3/4A protease inhibitors, including asunaprevir, danoprevir, and grazoprevir[1][2].

The synthesis of the enantiopure (1R,2S)-acid from its racemic ethyl ester precursor involves two distinct, highly selective hydrolysis events:

  • The "Biological" Hydrolysis (Enzymatic Kinetic Resolution): The selective desymmetrization of the racemic N-Boc-protected ethyl ester. Here, an enzyme selectively hydrolyzes the undesired (1S,2R)-enantiomer, leaving the desired (1R,2S)-ethyl ester intact[3].

  • The "Chemical" Hydrolysis (Chemoselective Saponification): The subsequent cleavage of the enantioenriched (1R,2S)-ethyl ester to yield the free carboxylic acid, ready for peptide coupling, without epimerizing the sensitive α -chiral center or degrading the vinyl group[1].

Causality in Reagent Selection
  • Why N-Protection? Direct hydrolysis of the unprotected amino ester is avoided because the resulting free amino acid forms a highly water-soluble zwitterion, making organic extraction nearly impossible. Protecting the amine (typically with a tert-butyloxycarbonyl / Boc group) ensures the final acid can be easily isolated via standard organic workup[4].

  • Why Alcalase 2.4L? Subtilisin Carlsberg (Alcalase) exhibits a massive stereopreference for the (1S,2R) configuration of vinyl-ACCA. While early industrial routes transesterified the ethyl ester to a methyl ester to accelerate this enzymatic resolution, optimized co-solvent conditions and the discovery of novel esterases (e.g., from Sphingomonas aquatilis) now allow direct, highly selective resolution of the ethyl ester[3][4].

  • Why LiOH over NaOH/KOH? For the final chemical saponification, Lithium hydroxide (LiOH) is preferred. The lithium cation coordinates with both the ester carbonyl and the adjacent Boc-carbamate oxygen. This templating effect accelerates hydroxide attack at lower temperatures (0 °C to RT), strictly preventing base-catalyzed epimerization at the C1 position[5].

Process Visualization

The following workflow illustrates the dual-hydrolysis pathway required to isolate the enantiopure free acid from the racemic ester.

G Racemate Racemic N-Boc-Vinyl-ACCA Ethyl Ester EnzHydro Enzymatic Kinetic Resolution (Alcalase 2.4L, pH 8.2) Racemate->EnzHydro Undesired (1S,2R)-Acid (Aqueous Phase - Discarded) EnzHydro->Undesired Hydrolyzed DesiredEster (1R,2S)-Ethyl Ester (Organic Phase - >99% ee) EnzHydro->DesiredEster Unreacted ChemHydro Chemoselective Saponification (LiOH, THF/MeOH/H2O) DesiredEster->ChemHydro FinalAcid (1R,2S)-Vinyl-ACCA Free Acid (Ready for Peptide Coupling) ChemHydro->FinalAcid Mild Cleavage

Caption: Workflow for the selective enzymatic resolution and chemical hydrolysis of Vinyl-ACCA.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic Ethyl Ester

This protocol utilizes enzymatic desymmetrization to isolate the (1R,2S)-ethyl ester. The system is self-validating: the volume of NaOH titrant added directly correlates to the conversion percentage.

Materials:

  • Racemic N-Boc-1-amino-2-vinylcyclopropanecarboxylate ethyl ester (10.0 g, ~39 mmol)

  • Alcalase 2.4L (Subtilisin Carlsberg) or Sphingomonas aquatilis esterase[4][6]

  • 0.1 M Potassium phosphate buffer (pH 8.2)

  • Acetone (Co-solvent)

  • 1.0 M NaOH (Titrant)

Step-by-Step Procedure:

  • Substrate Solubilization: Dissolve the racemic ester (10.0 g) in 25 mL of acetone.

  • Buffer Addition: Add the solution to 225 mL of 0.1 M potassium phosphate buffer (pH 8.2) in a reactor equipped with a pH-stat and an overhead stirrer.

  • Enzyme Introduction: Warm the emulsion to 30 °C and add Alcalase 2.4L (2.0 mL).

  • Reaction Monitoring (IPC 1): The hydrolysis of the (1S,2R)-ester generates free carboxylic acid, dropping the pH. The pH-stat will automatically add 1.0 M NaOH to maintain pH 8.2.

  • Termination: Once exactly 0.5 equivalents (~19.5 mL) of 1.0 M NaOH have been consumed (indicating 50% conversion), halt the reaction by adding 100 mL of MTBE (Methyl tert-butyl ether) and cooling to 5 °C.

  • Phase Separation (IPC 2): Transfer to a separatory funnel. The aqueous layer contains the water-soluble sodium salt of the undesired (1S,2R)-acid. The organic MTBE layer contains the highly enantioenriched (>99% ee) desired (1R,2S)-ethyl ester.

  • Isolation: Wash the organic layer with 5% NaHCO₃, dry over Na₂SO₄, and concentrate in vacuo to yield the (1R,2S)-ethyl ester as a pale oil. Verify enantiomeric excess via Chiral HPLC.

Protocol 2: Chemoselective Saponification of the (1R,2S)-Ethyl Ester

This protocol converts the enantioenriched ester to the free acid. The use of mild LiOH and a specific quenching acid prevents Boc-deprotection and epimerization[5].

Materials:

  • (1R,2S)-N-Boc-1-amino-2-vinylcyclopropanecarboxylate ethyl ester (5.0 g, 19.6 mmol)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.64 g, 39.2 mmol, 2.0 eq)

  • THF / Methanol / Water (2:1:1 v/v/v)

  • 1.0 M Citric Acid (Aqueous)

Step-by-Step Procedure:

  • Solvent Preparation: Dissolve the (1R,2S)-ethyl ester (5.0 g) in 40 mL of THF and 20 mL of Methanol. Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Dissolve LiOH·H₂O (1.64 g) in 20 mL of deionized water. Add this aqueous solution dropwise to the organic mixture over 15 minutes to prevent localized exotherms.

  • Hydrolysis: Stir the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature.

  • Reaction Monitoring (IPC 1): Monitor via TLC (Hexanes/EtOAc 7:3) or LC-MS. The reaction is complete when the higher-Rf ester spot completely disappears (typically 4-6 hours).

  • Volatile Removal: Concentrate the mixture in vacuo at <30 °C to remove THF and Methanol. (Do not heat excessively to protect the vinyl group).

  • Acidification (IPC 2): Dilute the remaining aqueous residue with 30 mL of water and cool to 0 °C. Carefully acidify to pH 3.5 using 1.0 M Citric Acid. Causality Note: Citric acid is used instead of HCl because strong mineral acids will prematurely cleave the acid-sensitive Boc protecting group.

  • Extraction: Extract the milky aqueous suspension with Ethyl Acetate (3 x 50 mL).

  • Final Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield (1R,2S)-N-Boc-1-amino-2-vinylcyclopropanecarboxylic acid as a white solid.

Quantitative Data Summary

The table below summarizes the operational parameters and expected outcomes for both selective hydrolysis stages.

Hydrolysis StageSubstrateReagentSolvent SystemTemp (°C)Target ProductExpected YieldTarget ee%
Enzymatic Resolution Racemic N-Boc-Ethyl EsterAlcalase 2.4L / S. aquatilisPhosphate Buffer (pH 8.2) / Acetone30(1R,2S)-Ethyl Ester45-48% (Max 50%)> 99.0%
Chemical Saponification (1R,2S)-N-Boc-Ethyl EsterLiOH·H₂O (2.0 eq)THF / MeOH / H₂O (2:1:1)0 to 25(1R,2S)-Free Acid> 92%> 99.0%

References

  • Biocatalytic Asymmetric Synthesis of (1R, 2S)-N-Boc-vinyl-ACCA Ethyl Ester with a Newly Isolated Sphingomonas aquatilis Source: PubMed / Applied Biochemistry and Biotechnology URL:[Link]

  • Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid (Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Discovery of Danoprevir (ITMN-191/R7227), a Highly Selective and Potent Inhibitor of Hepatitis C Virus (HCV) NS3/4A Protease Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • On-Demand Complex Peptide Synthesis: An Aspirational (and Elusive?) Goal for Peptide Synthesis Source: ACS Publications (Journal of the American Chemical Society) URL:[Link]

  • Biocatalytic routes to anti-viral agents and their synthetic intermediates Source: RSC Publishing (Chemical Society Reviews) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess in (1R,2S)-Ethyl 1-Amino-2-vinylcyclopropanecarboxylate Synthesis

Welcome to the technical support guide for the asymmetric synthesis of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate (vinyl-ACCA ester). This molecule is a critical building block for several potent Hepatitis C Vi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the asymmetric synthesis of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate (vinyl-ACCA ester). This molecule is a critical building block for several potent Hepatitis C Virus (HCV) NS3 protease inhibitors, making its efficient and stereocontrolled synthesis a topic of significant interest in pharmaceutical development.[1][2][3][4] Achieving high enantiomeric excess (e.e.) is paramount for therapeutic efficacy and regulatory approval.

This guide is structured to provide researchers, chemists, and process development professionals with actionable insights and troubleshooting strategies to overcome common challenges encountered during synthesis, with a primary focus on maximizing enantioselectivity.

Core Principles: Achieving Enantioselectivity

The synthesis of vinyl-ACCA ester often involves the construction of the cyclopropane ring via two main strategies: the reaction of a glycine equivalent with a C4-building block like trans-1,4-dibromo-2-butene, or the metal-catalyzed cyclopropanation of an olefin with a diazo compound.

  • Phase-Transfer Catalysis (PTC): A prominent method involves the dialkylation of a glycine Schiff base (e.g., (E)-N-phenylmethyleneglycine ethyl ester) with trans-1,4-dibromo-2-butene under phase-transfer conditions.[1][5][6] Enantioselectivity is induced by a chiral phase-transfer catalyst, typically derived from cinchona alkaloids. The catalyst forms a chiral ion pair with the enolized glycine substrate, guiding the approach of the electrophile to establish the desired stereocenters.

  • Dirhodium(II)-Catalyzed Cyclopropanation: This classic approach involves the reaction of an alkene with a diazoacetate, catalyzed by a chiral dirhodium(II) complex.[7][8][9] The catalyst generates a transient rhodium-carbene intermediate, which then undergoes cyclopropanation with the target olefin. The chiral ligands on the dirhodium catalyst create a chiral environment that directs the facial selectivity of the carbene addition.

Understanding the mechanism of your chosen method is the first step in effective troubleshooting.

Troubleshooting Guide & FAQs

This section addresses common issues in a question-and-answer format, providing both the "what to do" and the "why it works."

Q1: My enantiomeric excess (e.e.) is consistently low or varies between batches. What are the most likely causes?

This is the most critical issue. Low or inconsistent e.e. can stem from multiple sources, from catalyst integrity to reagent quality.

A1: Here is a systematic checklist to diagnose the problem:

  • Catalyst Integrity and Loading:

    • Source and Purity: For PTC, ensure your cinchonidine-derived catalyst is of high purity. For metal-catalyzed routes, verify the integrity of your chiral dirhodium catalyst.[7][9] Impurities can interfere with the formation of the active catalytic species.

    • Decomposition: Chiral catalysts can degrade. In PTC, the catalyst decomposition pathway can be a significant factor.[10] For rhodium catalysts, while generally stable, prolonged exposure to air or impurities can reduce efficacy.[9] Always store catalysts under an inert atmosphere and at the recommended temperature.

    • Catalyst Loading: While it may seem counterintuitive, excessively low catalyst loadings can sometimes lead to lower e.e. if a background, non-catalyzed, or achiral-catalyzed reaction occurs.[8][11] Conversely, ensure you are not using an excessive amount, which can be uneconomical. A loading of 0.5-2.0 mol% is a typical starting point for optimization.

  • Reagent and Substrate Quality:

    • Purity of Starting Materials: Rigorous quality control of starting materials is crucial.[10] For the PTC route, ensure the purity of the glycine Schiff base and the trans-1,4-dibromo-2-butene. Isomeric impurities (e.g., cis-1,4-dibromo-2-butene) can lead to the formation of undesired diastereomers and enantiomers.

    • Solvent Purity: Ensure you are using dry, high-purity solvents. Water can hydrolyze Schiff bases and interfere with the base in PTC reactions. In rhodium-catalyzed reactions, coordinating solvents can sometimes compete for binding sites on the metal, affecting the catalyst's chiral environment.

  • Reaction Conditions:

    • Temperature Control: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature is a standard strategy to enhance enantioselectivity, as it increases the energy difference between the diastereomeric transition states leading to the two enantiomers.[12] For the PTC cyclopropanation, performing the reaction at 0°C has been shown to be effective.[1]

    • Base Selection and Quality (for PTC): The choice and physical form of the base are critical. Powdered sodium hydroxide is often used.[1] The particle size and surface area can affect reaction rates and selectivity. Using a freshly opened or properly stored base is recommended to avoid carbonate impurities.

Q2: My reaction yield is high, but the diastereoselectivity (trans:cis ratio) is poor. How can I improve it?

A2: Poor diastereoselectivity points to issues in controlling the approach of the reactants during the C-C bond formation.

  • For Dirhodium-Catalyzed Reactions: The choice of chiral ligand on the rhodium catalyst is the primary driver of both diastereo- and enantioselectivity.[13] Ligands with greater steric bulk can more effectively block one reaction trajectory, favoring the formation of the trans (or desired) isomer. Screening different catalysts, such as those from the Rh₂(DOSP)₄ or Rh₂(PTAD)₄ families, can identify a more selective system.[8][13]

  • For Phase-Transfer Catalysis: Diastereoselection is influenced by the catalyst structure and reaction conditions.[2][14] The catalyst's chiral pocket dictates the conformation of the ion pair. Optimization of the solvent and temperature can help favor the transition state leading to the desired trans product. Toluene is a commonly used solvent that has shown good results.[1]

Q3: I'm observing significant side-product formation. What are common side reactions and how can they be minimized?

A3: Side reactions compete with your desired pathway, reducing yield and complicating purification.

  • Dimerization of Diazo Compounds: In rhodium-catalyzed reactions, if the diazo compound concentration becomes too high, it can dimerize. The most effective solution is to add the diazo compound slowly to the reaction mixture containing the catalyst and the olefin using a syringe pump.[12] This keeps the instantaneous concentration of the free diazo compound low.

  • Hydrolysis: For the PTC synthesis of vinyl-ACCA, the Schiff base intermediate is susceptible to hydrolysis. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

Q4: The reaction is very slow. How can I increase the rate without compromising enantioselectivity?

A4: Balancing reaction rate and selectivity is a common process optimization challenge.

  • Increase Temperature Cautiously: While lower temperatures generally improve e.e., a very slow reaction may not be practical. You can incrementally increase the temperature (e.g., from 0°C to room temperature) and carefully analyze the e.e. at each step to find an acceptable balance.

  • Catalyst Choice: Some catalysts are inherently more active than others. Kinetic studies have shown significant differences in turnover frequency between various dirhodium catalysts.[8][11] For PTC, catalyst structure also plays a role in reaction speed.

  • Milling (for PTC): For solid-liquid phase-transfer reactions, the reaction rate is dependent on the surface area of the solid base. Wet milling has been shown to dramatically accelerate the PTC reaction by continuously regenerating the base's surface.[10]

Data Summary & Catalyst Selection

Choosing the right catalyst is paramount. The table below summarizes representative data for different catalytic systems used in asymmetric cyclopropanations to provide a starting point for selection and optimization.

Catalyst SystemSubstrate ExampleSolventTemp (°C)Yield (%)e.e. (%)Reference
Cinchonidine-derived PTC(E)-N-phenylmethyleneglycine ethyl esterToluene07877.4[5]
Rh₂(S-NTTL)₄1-Mesyl-4-phenyl-1,2,3-triazole + StyreneDCE809596[13]
Rh₂(S-p-Br-TPCP)₄Ethyl phenyldiazoacetate + StyreneDMC60>9596[11]
Rh₂(S-TCPTAD)₄Methyl styryldiazoacetate + Methyl AcrylateCH₂Cl₂408898[15]

DCE = 1,2-Dichloroethane; DMC = Dimethyl Carbonate

Visualized Workflows & Mechanisms

Troubleshooting Low Enantiomeric Excess (e.e.)

This decision tree provides a logical workflow for diagnosing and solving issues with enantioselectivity.

G start Low e.e. Observed check_catalyst Step 1: Verify Catalyst Integrity - Purity & Age - Proper Storage - Correct Loading start->check_catalyst check_reagents Step 2: Check Reagents & Solvent - Purity of Starting Materials - Anhydrous Solvent - Base Quality (for PTC) check_catalyst->check_reagents Catalyst OK outcome_good Problem Resolved check_catalyst->outcome_good Issue Found & Corrected check_temp Step 3: Optimize Temperature - Lower reaction temperature (e.g., RT to 0°C) check_reagents->check_temp Reagents OK check_reagents->outcome_good Issue Found & Corrected rescreen Step 4: Re-screen Catalysts/Ligands - Test alternative chiral ligands or catalyst families check_temp->rescreen Temp Opt. Ineffective check_temp->outcome_good e.e. Improved rescreen->outcome_good Better System Found outcome_bad Issue Persists Consult Advanced Literature rescreen->outcome_bad No Improvement

Caption: A troubleshooting decision tree for low e.e.

Simplified Catalytic Cycle for Dirhodium(II) Cyclopropanation

This diagram illustrates the key steps in the formation of the cyclopropane ring using a dirhodium catalyst.

G cluster_cycle Catalytic Cycle catalyst [Rh₂(L*)₄] complex Diazo Adduct catalyst->complex + Diazo diazo R-CH=N₂ diazo->complex carbene Rh-Carbene Intermediate [Rh₂(L*)₄]=CHR complex->carbene - N₂ (Rate-Determining) product Cyclopropane carbene->product + Alkene product->catalyst Release alkene Alkene alkene->carbene

Caption: Catalytic cycle for Rh(II)-catalyzed cyclopropanation.

Experimental Protocols

Protocol 1: Representative Asymmetric Phase-Transfer Catalyzed Cyclopropanation

This protocol is adapted from literature procedures and should be optimized for specific substrates and scales.[5][6]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add (E)-N-phenylmethyleneglycine ethyl ester (1.0 equiv), the chiral cinchonidine-derived phase-transfer catalyst (0.02 equiv), and powdered sodium hydroxide (3.0 equiv).

  • Solvent Addition: Add anhydrous toluene via cannula and cool the resulting slurry to 0°C in an ice bath.

  • Reagent Addition: Dissolve trans-1,4-dibromo-2-butene (1.1 equiv) in a minimal amount of anhydrous toluene and add it dropwise to the cold reaction mixture over 30 minutes.

  • Reaction: Stir the reaction vigorously at 0°C. Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion.

  • Workup: Upon completion, quench the reaction by adding cold water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC or SFC analysis.

Protocol 2: Enantiomeric Excess Upgrade via Crystallization

In many cases, the e.e. obtained directly from the reaction is not sufficient (>99%). A subsequent resolution or enrichment step is often required.

  • Salt Formation: After purification, the protected vinyl-ACCA ester product (e.g., with an e.e. of 75-85%) can be deprotected and treated with a chiral resolving agent, such as di-p-toluoyl-(D)-tartaric acid, to form diastereomeric salts.[10] Alternatively, forming an achiral salt, like a tosylate, can facilitate crystallization.[1][5]

  • Crystallization: Perform a systematic solvent screening to find conditions where the salt of the desired (1R,2S) enantiomer has lower solubility than the salt of the undesired enantiomer.

  • Isolation: Isolate the crystalline salt by filtration. The mother liquor will be enriched in the undesired enantiomer.

  • Analysis: Liberate the free amino ester from the salt and analyze the e.e. by chiral HPLC. One or two crystallization steps are often sufficient to upgrade the e.e. to >99%. This method has been successfully used to produce multi-kilogram quantities of the desired product.[2][14]

References

  • Leonard, W. R., Jr., et al. (2010). Enantioselective Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of (E)-N-Phenylmethyleneglycine Ethyl Ester. Organic Process Research & Development. [Link]

  • Singh, G. S. (2003). An overview on the applications of 'Doyle catalysts' in asymmetric cyclopropanation, cyclopropenation and C–H insertion reactions. Journal of Chemical Sciences. [Link]

  • Belyk, K. M., et al. (2010). Enantioselective Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of (E)-N-Phenylmethyleneglycine Ethyl Ester. Organic Process Research & Development. [Link]

  • Li, P., et al. (2024). Self-Supported Chiral Dirhodium Organic Frameworks Enables Efficient Asymmetric Cyclopropanation. ACS Applied Materials & Interfaces. [Link]

  • Sambasivan, R., et al. (2020). In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. ACS Catalysis. [Link]

  • Varma, H., et al. (2013). Concise asymmetric synthesis of a (1R,2S)-1-amino- 2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester. Beilstein Journal of Organic Chemistry. [Link]

  • Beaulieu, P. L., et al. (2005). Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid (Vinyl-ACCA) Derivatives. The Journal of Organic Chemistry. [Link]

  • Belyk, K. M., et al. (2010). Enantioselective Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of (E)-N-Phenylmethyleneglycine Ethyl Ester. Organic Process Research & Development. [Link]

  • Gouany, F., et al. (2014). Chiral Dirhodium Catalysts: A New Era for Asymmetric Catalysis. ResearchGate. [Link]

  • Belyk, K. M., et al. (2010). Enantioselective Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of (E)-N-Phenylmethyleneglycine Ethyl Ester. ResearchGate. [Link]

  • Beaulieu, P. L., et al. (2005). Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid (Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. The Journal of Organic Chemistry. [Link]

  • Autenrieth, B. (2020). Development and Applications of a New Dirhodium(II) Tetracarboxylate Catalyst and Asymmetric Cyclopropanation of Heterocyclic Compounds. Emory Theses and Dissertations. [Link]

  • Beaulieu, P. L., et al. (2005). Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid (Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. ResearchGate. [Link]

  • Chen, Z., et al. (2021). Synthesis of N-Boc-1-amino-2-vinyl cyclopropane carboxylic acid butyl ester. ResearchGate. [Link]

  • Soloshonok, V. A., & Sorochinsky, A. E. (2016). Tailor-Made α-Amino Acids in the Pharmaceutical Industry: Synthetic Approaches to (1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic Acid (Vinyl-ACCA). Semantic Scholar. [Link]

  • Sambasivan, R., et al. (2019). In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. ACS Catalysis. [Link]

  • Gillingham, D. G., & Hoveyda, A. H. (2009). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Journal of the American Chemical Society. [Link]

  • Wang, Y., et al. (2024). Asymmetric Synthesis of Chiral Cyclopropanes from Vinyl Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. Organic Letters. [Link]

  • Fox, J. M. (2010). Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. University of Delaware. [Link]

  • Various Authors (2021). Optimisation screen for the asymmetric cyclopropanation. ResearchGate. [Link]

  • Zhang, X., et al. (2025). Vinyl cyclopropanes as a unifying platform for enantioselective remote difunctionalization of alkenes. Nature Communications. [Link]

  • Ma, G. N., et al. (2011). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Organic & Biomolecular Chemistry. [Link]

  • Lebel, H., & Marcoux, J.-F. (2012). Asymmetric Cyclopropanation. Wiley-VCH. [Link]

Sources

Optimization

troubleshooting epimerization during (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hydrolysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical bottleneck in the synthesis of Hepatitis C Virus (HCV) NS3/4A protease inhibitors (e.g., BILN 2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical bottleneck in the synthesis of Hepatitis C Virus (HCV) NS3/4A protease inhibitors (e.g., BILN 2061, Grazoprevir): the epimerization of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate (Vinyl-ACCA-OEt) during ester hydrolysis.

This guide synthesizes mechanistic causality, field-proven troubleshooting strategies, and self-validating protocols to ensure the stereochemical integrity of your scale-up campaigns.

Part 1: Mechanistic FAQs (Understanding the Causality)

Q1: Why does my (1R,2S)-vinyl-ACCA ethyl ester epimerize during basic hydrolysis? A: Epimerization primarily occurs at the C1 ( α -carbon) position. The α -proton is rendered moderately acidic by the adjacent electron-withdrawing ester and the protected amine (e.g., Boc or Cbz). When exposed to strong aqueous bases (like NaOH or KOH) at elevated temperatures, the base abstracts the α -proton, generating a planar enolate intermediate. Upon reprotonation from the aqueous medium, stereochemical integrity is lost, yielding a mixture of the desired (1R,2S) configuration and the undesired (1S,2S) epimer [1]. The inherent ring strain of the cyclopropane thermodynamically drives the system toward less sterically hindered conformations if the enolate is allowed to form.

Q2: Why is LiOH universally preferred over NaOH or KOH for this specific hydrolysis? A: The causality lies in the coordination chemistry of the lithium cation. Li + acts as a mild Lewis acid, coordinating tightly to the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the carbonyl carbon, allowing the hydroxide nucleophile to attack more rapidly at significantly lower temperatures. Consequently, complete hydrolysis can be achieved at 0 °C to 20 °C—temperatures where the activation energy for α -proton abstraction (enolization) is not reached [2]. NaOH and KOH lack this strong coordination effect, requiring higher temperatures or longer reaction times, which invariably triggers C1 epimerization.

Part 2: Troubleshooting Guide

Issue 1: High levels of (1S,2S) epimer detected by Chiral HPLC post-hydrolysis
  • Root Cause: The base is too strong, the reaction temperature is too high, or the solvent system is promoting enolization over nucleophilic attack.

  • Intervention:

    • Switch immediately to LiOH·H 2​ O (1.5 - 2.0 equivalents).

    • Utilize a miscible co-solvent system like THF/MeOH/H 2​ O (2:1:1 v/v/v). Methanol acts as a phase transfer agent and stabilizes the hydroxide, while THF solubilizes the highly lipophilic organic substrate [3].

    • Strictly control the temperature at 0 °C during base addition, warming to no higher than 20 °C.

Issue 2: Incomplete conversion / Slow hydrolysis
  • Root Cause: Extreme steric hindrance from the cyclopropane ring and the adjacent protected amine prevents nucleophilic access to the ester.

  • Intervention: Do not increase the temperature, as this will trigger epimerization. Instead, increase the concentration of the reaction mixture to drive the kinetics. If the substrate remains stubbornly unreactive, pivot to enzymatic hydrolysis using Alcalase 2.4L, which operates at a mild pH of 8.0 and completely bypasses the enolization pathway [1].

Part 3: Mandatory Visualizations

Mechanism Start (1R,2S)-Vinyl-ACCA Ester (Desired Stereocenter) Base OH⁻ Attack at α-Proton (High Temp / Strong Base) Start->Base Harsh Conditions Hydrolysis Normal Ester Hydrolysis (LiOH, 0-20°C) Start->Hydrolysis Mild Conditions Enolate Planar Enolate Intermediate (Loss of C1 Chirality) Base->Enolate Reprotonation Non-selective Reprotonation from H₂O Enolate->Reprotonation AcidDesired (1R,2S)-Vinyl-ACCA Acid (Retention of Configuration) Hydrolysis->AcidDesired Reprotonation->AcidDesired Face A Attack AcidEpimer (1S,2S)-Vinyl-ACCA Acid (Epimerized Byproduct) Reprotonation->AcidEpimer Face B Attack

Mechanistic pathways of (1R,2S)-vinyl-ACCA ester under mild hydrolysis versus harsh epimerization.

Workflow Input Substrate: (1R,2S)-Vinyl-ACCA Ester Check Is substrate enantiopure? Input->Check Enzyme Enzymatic Resolution (Alcalase 2.4L, pH 8.0) Check->Enzyme No (Racemic) Chemical Chemical Hydrolysis (LiOH, THF/MeOH/H₂O) Check->Chemical Yes (Enantiopure) Enzyme->Chemical Isolate (1R,2S) Ester Monitor Monitor dr via Chiral HPLC Chemical->Monitor Decision Is dr ≥ 99:1? Monitor->Decision Optimize Lower Temp to 0°C Reduce Base Equivalents Decision->Optimize No Success Isolate Pure (1R,2S)-Acid Decision->Success Yes Optimize->Chemical

Troubleshooting workflow for optimizing vinyl-ACCA ester hydrolysis to prevent epimerization.

Part 4: Quantitative Data Presentation

The following table summarizes the impact of various hydrolysis conditions on the stereochemical integrity of the Vinyl-ACCA core, demonstrating the empirical superiority of the LiOH method.

Table 1: Impact of Hydrolysis Conditions on (1R,2S)-Vinyl-ACCA Ester Epimerization

Base SystemSolvent SystemTemp (°C)Time (h)Conversion (%)Epimerization (dr 1R,2S : 1S,2S)
NaOH (3.0 eq)EtOH / H 2​ O (1:1)4012>9985:15
KOH (3.0 eq)MeOH / H 2​ O (1:1)25249592:8
LiOH (1.5 eq) THF / MeOH / H 2​ O (2:1:1) 20 6 >99 >99:1
Alcalase 2.4LAqueous Buffer (pH 8.0)254850*>99:1

*Note: Enzymatic conversion refers to the kinetic resolution of a racemate. The enzyme hydrolyzes the (1S,2R) isomer, leaving a maximum 50% yield of the unreacted, desired (1R,2S) ester [1].

Part 5: Experimental Protocols (Self-Validating Systems)

Protocol A: Mild Chemical Hydrolysis (The LiOH Method)

This protocol is self-validating: the use of a controlled temperature gradient and a specific quenching sequence prevents both enolization and late-stage acid-catalyzed degradation.

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10.0 mmol of Boc-(1R,2S)-vinyl-ACCA-OEt in 20 mL of Tetrahydrofuran (THF) and 10 mL of Methanol.

  • Thermal Control: Chill the solution to exactly 0 °C using an ice-water bath. Allow 10 minutes for thermal equilibration.

  • Base Preparation: Dissolve 15.0 mmol (1.5 eq) of LiOH·H 2​ O in 10 mL of deionized water.

  • Controlled Addition: Add the aqueous LiOH solution dropwise to the organic mixture over 15 minutes. Critical: Maintain the internal temperature below 5 °C during addition to prevent localized exothermic enolization.

  • Reaction Phase: Remove the ice bath and allow the mixture to stir at 20 °C for 4-6 hours. Monitor via LC-MS until the starting ester is completely consumed.

  • Quenching (Anti-Epimerization Step): Cool the mixture back to 0 °C. Acidify to pH 3-4 using 1M HCl dropwise. Do not use concentrated acids, as strong local acidity can cleave the Boc protecting group or degrade the cyclopropane ring.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure at a water bath temperature strictly <30 °C to yield the pure (1R,2S)-carboxylic acid.

Protocol B: Enzymatic Resolution (Alcalase 2.4L)

Use this protocol if your upstream synthesis yielded a racemic mixture of the ester [1].

  • Buffer Preparation: Suspend the racemic Vinyl-ACCA-OEt in a 100 mM KCl aqueous buffer solution.

  • pH Adjustment: Adjust the pH of the suspension to exactly 8.0 using 0.1 M NaOH.

  • Enzyme Addition: Add Alcalase 2.4L (Subtilisin-Carlsberg) to the mixture.

  • Incubation: Stir vigorously at ambient temperature (25 °C) for 24-48 hours. The enzyme will selectively hydrolyze the undesired (1S,2R) enantiomer into the aqueous phase as a carboxylic acid.

  • Separation: Extract the mixture with an organic solvent (e.g., MTBE) to isolate the unreacted, enantiopure (1R,2S)-ethyl ester. This ester can now be subjected to Protocol A to obtain the enantiopure acid.

References

  • Beaulieu, P. L., et al. "Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease." The Journal of Organic Chemistry - ACS Publications, 2005.[Link]

  • Tsantrizos, Y. S. "Synthetic Challenges in the Assembly of Macrocyclic HCV NS3/NS4A Protease Inhibitors: The Case of BILN 2061 and Its Analogs." Tsantrizos' Group - McGill University, 2008.[Link]

  • Fandrick, K. R., et al. "Enantioselective Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of (E)." ACS Publications, 2010.[Link]

Troubleshooting

Technical Support Center: Improving Peptide Coupling Yields with (1R,2S)-Ethyl 1-Amino-2-vinylcyclopropanecarboxylate

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address specific...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address specific challenges encountered during the peptide coupling of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate (also referred to as vinyl-ACCA-OEt). This unique, sterically constrained amino acid is a critical pharmacophore in a new generation of highly potent Hepatitis C Virus (HCV) NS3/4A protease inhibitors, making its successful incorporation into peptide chains paramount.[1][2]

The rigid cyclopropane backbone and the presence of both an amino group and a vinyl group on a quaternary carbon create significant steric hindrance, which can dramatically slow reaction kinetics and lead to low coupling yields with standard protocols.[3] This guide offers field-proven insights and validated protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: My standard coupling protocol using DCC or DIC resulted in very low yield for vinyl-ACCA-OEt. Why is this happening?

A1: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough to overcome the significant steric hindrance of vinyl-ACCA-OEt.[3][4] The cyclopropyl ring restricts bond rotation and, combined with the vinyl substituent, physically obstructs the approach of the incoming nucleophilic amine to the activated carboxyl group. This leads to slow reaction rates and incomplete coupling.

Q2: What are the most effective types of coupling reagents for this hindered amino acid?

A2: For sterically demanding couplings, it is essential to switch to a more powerful activating reagent. The most effective classes are uronium/aminium salts or phosphonium salts.[3][5] Reagents such as HATU , HCTU , and COMU (uronium/aminium) or PyBOP and PyAOP (phosphonium) are highly recommended.[3][4] These reagents form more reactive activated esters (OAt, O-6-ClBt, or OBt esters) capable of overcoming the high activation energy barrier associated with the sterically hindered substrate.[3][6][7]

Q3: Which solvent is best for coupling vinyl-ACCA-OEt?

A3: While N,N-Dimethylformamide (DMF) is a common solvent in peptide synthesis, N-Methyl-2-pyrrolidone (NMP) is often a superior choice for difficult couplings.[4][8] NMP has better solvating properties, which is critical for preventing peptide chain aggregation on the solid support—a common problem with hindered amino acids that can further block reactive sites.[4][9] In some cases, solvent mixtures or less common solvents like Acetonitrile (ACN) have also been shown to be effective for hindered couplings.[8][10]

Q4: How long should the coupling reaction run? Can I use heat?

A4: Due to slowed kinetics, an extended reaction time is often necessary. A standard 1-2 hour coupling may be insufficient; extending the time to 4 hours, overnight, or performing a double coupling is a common strategy.[4] Gentle heating can increase the reaction rate, but must be applied cautiously as it also increases the risk of racemization.[4][11] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective alternative that uses microwave energy to drive difficult couplings to completion rapidly and efficiently.[4]

Q5: I see a +178 Da mass addition in my final product analysis. What is it?

A5: A +178 Da mass shift is a characteristic sign of dibenzofulvene (DBF) alkylation. DBF is a byproduct of the Fmoc-deprotection step using piperidine. If washing is insufficient after deprotection, residual DBF can react with the newly freed N-terminal amine, capping the peptide chain.[12] Ensure thorough and extended washing steps with your chosen solvent (e.g., DMF or NMP) after deprotection to completely remove DBF before initiating the coupling step.

In-Depth Troubleshooting Guide

Low coupling efficiency with vinyl-ACCA-OEt can manifest as low final yield, the presence of deletion sequences, or complex purification profiles. The following table outlines common problems, their probable causes, and validated solutions.

ProblemProbable Cause(s)Recommended Solution(s) & Rationale
Low Final Peptide Yield 1. Ineffective Coupling Reagent: The activating agent is not potent enough to overcome steric hindrance.[3] 2. Incomplete Reaction: Insufficient reaction time or non-optimal temperature.[4] 3. Peptide Aggregation: The growing peptide chain is clumping on the solid support, blocking reactive sites.[3]1. Upgrade Reagent: Switch from carbodiimides to a uronium/aminium salt like HATU or HCTU , or a phosphonium salt like PyBOP .[3][4] These generate highly reactive esters. 2. Optimize Conditions: Increase coupling time (e.g., 2-4 hours or overnight).[4] Consider performing a double coupling (see Protocol 2). 3. Improve Solvation: Change the primary solvent from DMF to NMP , which has superior solvating capabilities.[4][8]
Presence of Deletion Sequences The vinyl-ACCA-OEt residue failed to couple completely, and the subsequent amino acid was added to the unreacted N-terminus from the previous cycle.[3]1. Implement Double Coupling: A second, fresh charge of activated vinyl-ACCA-OEt ensures the reaction goes to completion.[4] 2. Monitor Reaction Completion: Use a qualitative test (e.g., Kaiser test on a few resin beads) after the first coupling. A positive test (blue beads) indicates free amines and confirms the need for a second coupling.
Racemization/Epimerization The α-carbon of the amino acid inverts its stereochemistry during activation, a risk that increases with highly activating conditions.[11][13]1. Use Racemization Suppressants: Additives like HOBt, HOAt, or OxymaPure are crucial.[13] Note that reagents like HATU and HCTU already incorporate HOAt and 6-Cl-HOBt, respectively.[6] 2. Control Base: Use a non-nucleophilic base like DIPEA and avoid significant excess. Typically, 2 equivalents relative to the coupling reagent is sufficient.[5] 3. Avoid Excessive Heat: Perform couplings at room temperature. Use heat only as a last resort and for minimal time.[4]
Guanidinylation of N-terminus A side reaction where excess uronium/aminium reagent (e.g., HATU) reacts directly with the free N-terminal amine of the peptide, forming an unreactive guanidine cap.[13]Pre-activate the Amino Acid: In a separate vessel, mix the protected vinyl-ACCA-OEt, coupling reagent, and base for 1-5 minutes before adding the mixture to the deprotected resin.[4][13] This consumes the highly reactive reagent before it can contact the peptide chain.
Visual Workflow & Mechanisms
Troubleshooting Logic for Low Yield

The following diagram outlines a systematic approach to troubleshooting and optimizing the coupling of vinyl-ACCA-OEt.

G start Low Coupling Yield with (1R,2S)-vinyl-ACCA-OEt reagent_check Step 1: Evaluate Coupling Reagent start->reagent_check reagent_sol Switch to HATU, HCTU, or PyBOP reagent_check->reagent_sol Using DCC/DIC? condition_check Step 2: Optimize Reaction Conditions reagent_check->condition_check Already using potent reagent? reagent_sol->condition_check time_sol Increase coupling time (2-4h) or perform double coupling condition_check->time_sol solvent_sol Change solvent from DMF to NMP to improve solvation condition_check->solvent_sol side_reaction_check Step 3: Investigate Side Reactions time_sol->side_reaction_check solvent_sol->side_reaction_check guanidinylation_sol Pre-activate amino acid before adding to resin to prevent capping side_reaction_check->guanidinylation_sol Guanidinylation observed? success Improved Yield & Purity side_reaction_check->success Side reactions minimized? guanidinylation_sol->success

Caption: A decision tree for troubleshooting low-yield couplings.

Mechanism of Action: HATU-Mediated Coupling

Understanding how potent coupling reagents work is key to their effective use. The diagram below illustrates the activation of the carboxylic acid of vinyl-ACCA-OEt by HATU to form a highly reactive OAt-ester, which is then readily attacked by the N-terminal amine of the peptide chain.

G cluster_0 Activation Step cluster_1 Coupling Step AA_COOH vinyl-ACCA-OEt (Carboxylic Acid) Active_Ester Highly Reactive OAt-Ester Intermediate AA_COOH->Active_Ester Pre-activation (1-5 min) HATU HATU Reagent HATU->Active_Ester Pre-activation (1-5 min) Base Base (DIPEA) Base->Active_Ester Pre-activation (1-5 min) Peptide_NH2 Resin-Bound Peptide (N-terminal Amine) Active_Ester->Peptide_NH2 Active_Ester->Peptide_NH2 Addition to Resin Peptide_Bond New Peptide Bond Formed Peptide_NH2->Peptide_Bond Nucleophilic Attack

Caption: HATU activation and subsequent peptide bond formation.

Optimized Experimental Protocols

These protocols are designed as robust starting points for solid-phase peptide synthesis (SPPS) and may require further optimization based on the specific peptide sequence.

Protocol 1: High-Efficiency Single Coupling using HATU

This protocol is recommended as the first-line approach for coupling (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in NMP for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in NMP for 5 minutes, drain, and repeat with a fresh solution for 10 minutes.

  • Washing: Wash the resin thoroughly with NMP (at least 6 times) to ensure complete removal of piperidine and its byproducts.

  • Pre-activation Mixture Preparation: In a separate vessel, prepare the activation mixture. For a 0.1 mmol scale synthesis, combine:

    • Fmoc-(1R,2S)-vinyl-ACCA-OEt (4 equivalents; 0.4 mmol)

    • HATU (3.9 equivalents; 0.39 mmol)

    • Diisopropylethylamine (DIPEA) (8 equivalents; 0.8 mmol)[4]

    • Dissolve in a minimal amount of NMP (e.g., 2 mL).

  • Activation: Gently agitate the pre-activation mixture at room temperature for 1-5 minutes.[4]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 2-4 hours.

  • Monitoring (Optional but Recommended): Remove a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow/clear beads) indicates the reaction is complete.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with NMP (3 times) and Dichloromethane (DCM) (3 times) to prepare for the next cycle.

Protocol 2: Systematic Double Coupling

Use this protocol if single coupling proves insufficient (e.g., a positive Kaiser test after Protocol 1) or for particularly challenging sequences.

  • Perform First Coupling: Follow steps 1-6 from Protocol 1.

  • First Wash: After the initial coupling period (e.g., 2 hours), drain the reaction solution from the vessel. Wash the resin with NMP (3 times) to remove byproducts.

  • Prepare Fresh Activation Mixture: Prepare a second, fresh batch of activated Fmoc-(1R,2S)-vinyl-ACCA-OEt as described in Protocol 1, step 4.

  • Perform Second Coupling: Add the new activation mixture to the resin and allow it to react for an additional 2 hours.[4]

  • Final Wash: Drain the vessel and proceed with the washing steps as described in Protocol 1, step 8.

References
  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Google AI.
  • Technical Support Center: Optimizing Coupling for Hindered Amino Acids. (2025). Benchchem.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (2025). Benchchem.
  • Acosta, G. A., et al. (2014). OPTIMIZATION OF DIFFICULT AMINO ACID COUPLING BY MICROWAVE PEPTIDE SYNTHESIZER. ResearchGate.
  • Efficient peptide coupling involving sterically hindered amino acids. (2007). PubMed.
  • Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. (2005). PubMed.
  • Side reaction in peptide synthesis. (n.d.). Slideshare.
  • Enantioselective Synthesis of (1 R ,2 S )-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of ( E )- N -Phenylmethyleneglycine Ethyl Ester. (n.d.). ResearchGate.
  • Concise asymmetric synthesis of a (1R,2S)-1-amino- 2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester. (2013). PubMed.
  • Side reactions in peptide synthesis. (n.d.). Abertay University.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Synthesis of (1 R ,2 S )-1Amino2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. (n.d.). ResearchGate.
  • Side reactions in peptide synthesis: An overview. (2018). Bibliomed.
  • Peptide Side Reactions. (n.d.). Peptide Chemistry | Tools, Guides & Insights.
  • Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTec.
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). Global Research Online.
  • Novabiochem® Coupling reagents. (n.d.). Merck Millipore.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • A Glimpse into the Development of Peptide Coupling Reagents. (2025). Veranova.

Sources

Optimization

impurity profiling of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate commercial batches

Welcome to the Technical Support Center for the impurity profiling of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate (often referred to as vinyl-ACCA ethyl ester). As a critical chiral intermediate in the synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the impurity profiling of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate (often referred to as vinyl-ACCA ethyl ester). As a critical chiral intermediate in the synthesis of highly potent Hepatitis C Virus (HCV) NS3/4A protease inhibitors (such as asunaprevir and grazoprevir)[1], maintaining the stereochemical and chemical purity of commercial batches is paramount.

This guide is designed for researchers and analytical scientists. It bypasses basic theory to directly address the mechanistic causality behind common analytical failures, providing self-validating protocols to ensure absolute data integrity.

Section 1: Analytical Workflow Architecture

To accurately profile a commercial batch, the analytical workflow must be bifurcated. Achiral Reverse-Phase HPLC (RP-HPLC) is used for process and degradation impurities, while Chiral HPLC is strictly reserved for stereoisomeric resolution.

Analytical workflow for impurity profiling of commercial vinyl-ACCA ethyl ester batches.

Section 2: Troubleshooting Guide - Process & Degradation Impurities

Q1: Why is my main peak response so low on UV despite a high concentration in the sample? A1: Vinyl-ACCA ethyl ester lacks a highly conjugated chromophore. Its UV absorption relies entirely on the isolated vinyl double bond, the ester carbonyl, and the primary amine. These functional groups only exhibit significant molar absorptivity at low wavelengths. If your UV detector is set to standard wavelengths (e.g., 254 nm), the compound will be virtually invisible. You must set your UV detector to 205–210 nm to capture the π→π∗ and n→π∗ transitions of these groups[2].

Q2: During LC-MS analysis, I am detecting a major impurity at m/z 128.1[M+H]+. What is the mechanism of its formation? A2: The exact mass of the parent ethyl ester is 155.19 g/mol , yielding an [M+H]+ of 156.1. The detection of a major impurity at m/z 128.1 indicates a mass loss of 28 Da. Mechanistically, this corresponds to the loss of the ethyl group via hydrolysis, forming (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid[3]. This degradation is catalyzed by ambient moisture and elevated temperatures. To prevent artifactual hydrolysis during analysis, ensure commercial batches are stored desiccated and strictly use anhydrous solvents during sample preparation.

Q3: We synthesize this intermediate via enzymatic desymmetrization. What specific process impurities should we target on RP-HPLC? A3: Many commercial batches are synthesized via the enzymatic desymmetrization of malonate diester derivatives using engineered esterases from Bacillus subtilis[1]. In this pathway, the primary process impurities are unreacted starting materials such as 2-vinylcyclopropane-1,1-dicarboxylate diethyl ester (VCPDE) and the monoester intermediate (1S,2S)-1-(ethoxycarbonyl)-2-vinylcyclopropanecarboxylic acid (VCPME)[1]. Because these impurities lack the primary amino group present in the final API, they will not ionize efficiently in positive electrospray ionization (ESI+) and will exhibit significantly longer retention times on standard C18 columns due to increased hydrophobicity.

Section 3: Troubleshooting Guide - Stereoisomeric Impurities

Q4: Why am I seeing co-elution of the (1S,2R) enantiomer with the main (1R,2S) peak during routine RP-HPLC? A4: RP-HPLC relies on hydrophobic interactions, which are identical for enantiomers in an achiral environment. To resolve the (1S,2R) enantiomer from the (1R,2S) API, you must introduce a chiral selector. We recommend using a Chiralpak AD-RH column (amylose tris(3,5-dimethylphenylcarbamate) stationary phase) with a mobile phase of 0.1% diethylamine (DEA) in methanol[4].

Q5: Why is the addition of diethylamine (DEA) critical in the chiral mobile phase? A5: The primary amine on the cyclopropane ring is highly basic and prone to secondary ionic interactions with free silanols or the chiral selector on the stationary phase. These interactions cause severe peak tailing and baseline drift. The addition of DEA acts as a basic modifier; it competitively binds to these active sites, suppressing the secondary interactions of the analyte[4]. This causality ensures sharp, symmetrical peaks, which is a strict prerequisite for the accurate integration of enantiomeric excess (ee).

Section 4: Standardized Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems. Do not proceed to sample analysis if the System Suitability Test (SST) criteria are not met.

Method 1: Chiral HPLC for Stereoisomeric Purity
  • Step 1: Sample Preparation. Accurately weigh 10.0 mg of the commercial batch and dissolve in 10.0 mL of anhydrous methanol. Causality: Anhydrous methanol prevents artifactual ester hydrolysis during the run. Filter through a 0.22 µm PTFE syringe filter.

  • Step 2: Column Equilibration. Install a Chiralpak AD-RH column (150 x 4.6 mm, 5 µm). Equilibrate with the mobile phase (0.1% diethylamine in methanol) at 0.5 mL/min until the baseline is stable at 210 nm[4].

  • Step 3: System Suitability Test (SST) [Self-Validation]. Inject a racemic standard of vinyl-ACCA ethyl ester. Proceed with batch analysis ONLY if the resolution ( Rs​ ) between the (1R,2S) and (1S,2R) peaks is ≥1.5 .

  • Step 4: Execution & Data Processing. Inject 10 µL of the batch sample. Integrate the peak areas and calculate the enantiomeric excess (ee).

Method 2: RP-HPLC-MS for Process & Degradation Impurities
  • Step 1: Sample Preparation. Dissolve 10.0 mg of the sample in 10.0 mL of Acetonitrile/Water (50:50, v/v). Filter through a 0.22 µm PVDF syringe filter.

  • Step 2: Column & Mobile Phase Setup. Install a high-resolution C18 column (e.g., Zorbax Eclipse Plus C18, 50 x 4.6 mm, 1.8 µm). Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid)[2]. Causality: Formic acid provides the necessary protonation for the primary amine, ensuring sharp peak shapes while maintaining MS compatibility.

  • Step 3: System Suitability Test (SST) [Self-Validation]. Inject a known standard of the API. Verify that the parent ion m/z 156.1 is detected with a mass error of ±0.2 Da.

  • Step 4: Gradient Elution & Detection. Run a linear gradient from 10% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then return to 10% B. Flow rate: 1.5 mL/min. Monitor via UV at 210 nm[2] and ESI+ MS (scan range m/z 100-500).

Section 5: Quantitative Data Presentation

Use the following table to cross-reference expected retention behaviors and mass-to-charge ratios during your impurity profiling workflows.

Table 1: Typical Impurity Profile & Chromatographic Behavior

Impurity ClassificationCompound / DescriptionExpected RRT (RP-HPLC)Expected m/z [M+H]+UV Max (nm)
Main API (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate1.00156.1~210
Stereoisomer (1S,2R)-ethyl 1-amino-2-vinylcyclopropanecarboxylate1.00 (RP) / 1.15 (Chiral)156.1~210
Degradation (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid0.45128.1~210
Process (Desymmetrization) VCPME (Monoester intermediate)1.30185.1~210
Process (Desymmetrization) VCPDE (Diester starting material)1.65213.1~210

Sources

Troubleshooting

Technical Support Center: Crystallization of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate tosylate

As a Senior Application Scientist, I've designed this technical support center to provide you with in-depth guidance on optimizing the crystallization of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate tosylate. Thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've designed this technical support center to provide you with in-depth guidance on optimizing the crystallization of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate tosylate. This guide moves beyond a simple set of instructions, offering insights into the rationale behind the procedural steps and empowering you to troubleshoot effectively.

This resource is structured to anticipate the challenges you may encounter during the crystallization of this key pharmaceutical intermediate. We will delve into the established protocols, troubleshoot common issues, and provide a framework for rational optimization.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions regarding the crystallization of this tosylate salt.

Q1: What is the established and recommended crystallization protocol for (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate tosylate?

A1: The most widely cited and effective method is an anti-solvent crystallization protocol. A detailed, step-by-step version of this protocol is provided in the "Experimental Protocols" section of this guide. The general workflow involves dissolving the crude product in a suitable solvent, performing a solvent swap, and then inducing crystallization by adding an anti-solvent.

Q2: Why is a multi-solvent system of 2-propanol, isopropyl acetate, and n-heptane used in the established protocol?

A2: This specific combination of solvents is a well-designed system that addresses several key requirements for successful crystallization:

  • 2-Propanol (Initial Solvent): This is likely chosen for its ability to readily dissolve the crude (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate tosylate, along with some impurities, at an elevated temperature. Isopropanol is a polar protic solvent, which is generally effective at dissolving salts.

  • Isopropyl Acetate (Solvent Swap): This solvent has a lower polarity than 2-propanol. The solvent swap is a critical step to create a solution that is closer to the point of supersaturation. This controlled approach to reaching supersaturation is often superior to simple cooling, as it can prevent "oiling out" and promote the formation of well-defined crystals.

  • n-Heptane (Anti-solvent): As a non-polar solvent, n-heptane is miscible with isopropyl acetate but has very low solubility for the polar tosylate salt. Its gradual addition is what induces the crystallization by significantly decreasing the solubility of the desired product in the solvent mixture.

Q3: What are the most critical parameters to control during this crystallization?

A3: Several parameters must be carefully controlled to ensure high yield and purity:

  • Solvent Ratios: The precise ratio of isopropyl acetate to n-heptane will determine the final level of supersaturation.

  • Rate of Anti-solvent Addition: A slow, controlled addition of n-heptane is crucial for the growth of large, pure crystals. Rapid addition can lead to the "crashing out" of the product as a fine powder or an amorphous solid, which may trap impurities.

  • Temperature: Temperature affects the solubility of the tosylate salt. The initial dissolution is typically done at a higher temperature, and the anti-solvent addition is often performed at a controlled temperature to manage the supersaturation level.

  • Agitation: Proper mixing ensures a homogeneous solution and uniform supersaturation during the anti-solvent addition, which is important for consistent crystal size and form.

Q4: What is "oiling out," and how can I prevent it with this compound?

A4: "Oiling out," or liquid-liquid phase separation, occurs when a supersaturated solution separates into two liquid phases instead of forming a solid crystalline phase. This is common when the solubility of a compound is highly sensitive to temperature or solvent composition, and the solution becomes supersaturated at a temperature above the compound's melting point in that solvent mixture.

To prevent oiling out with this tosylate salt:

  • Control the rate of anti-solvent addition: Add the n-heptane slowly to avoid generating excessively high local supersaturation.

  • Adjust the temperature: Sometimes, slightly increasing the temperature during anti-solvent addition can keep the system in a single liquid phase until nucleation begins.

  • Use seed crystals: Introducing a small amount of pre-existing crystals of the pure product can provide a template for crystallization to occur at a lower level of supersaturation, bypassing the conditions that lead to oiling out.

Q5: How does the enantiomeric purity of the starting material affect the crystallization?

A5: The starting material is a salt of a chiral amine with an achiral acid (p-toluenesulfonic acid). If the starting material has a low enantiomeric excess (ee), meaning it contains a significant amount of the (1S,2R) enantiomer, this can impact the crystallization. While not a classic diastereomeric resolution (as the acid is achiral), the two enantiomeric salts can have different packing arrangements in the crystal lattice. In some cases, the presence of the other enantiomer can act as an impurity, potentially leading to a lower yield or the formation of less-ordered crystals. The established crystallization protocol is primarily for purification, and it is most effective when the starting material already has a reasonably high enantiomeric excess.

Troubleshooting Guide

This section provides a structured approach to resolving common problems encountered during the crystallization of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate tosylate.

Problem 1: No Crystals Form Upon Addition of Anti-solvent
Potential Cause Recommended Action
Insufficient Supersaturation The solution is not yet saturated enough for nucleation to occur. Add more n-heptane in small increments.
Solution is Too Dilute Too much isopropyl acetate was used. Carefully evaporate some of the solvent and re-initiate the anti-solvent addition.
Nucleation is Inhibited Induce nucleation by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a few seed crystals of the pure product.
Problem 2: The Product "Oils Out" or Forms an Amorphous Solid
Potential Cause Recommended Action
Supersaturation is too High The anti-solvent was added too quickly. Re-heat the mixture until a single phase is formed, and then allow it to cool slowly with slower anti-solvent addition.
High Impurity Levels Impurities can sometimes suppress crystallization and promote oiling out. Consider a pre-purification step like a charcoal treatment or a simple filtration if the crude material is not fully dissolved.
Inappropriate Temperature The temperature of the solution may be too high. Try performing the anti-solvent addition at a slightly lower temperature.
Problem 3: The Crystalline Product is a Fine Powder, Not Well-Defined Crystals
Potential Cause Recommended Action
Rapid Nucleation This is often caused by adding the anti-solvent too quickly. Slow down the rate of addition to allow for crystal growth rather than rapid precipitation.
Excessive Agitation Very high stirring speeds can lead to secondary nucleation, resulting in a larger number of smaller crystals. Reduce the agitation speed.
Problem 4: The Final Product Has Low Purity
Potential Cause Recommended Action
Impurities Trapped in the Crystal Lattice This can happen if the crystallization is too rapid. A slower rate of anti-solvent addition and cooling will allow for more selective crystallization.
Inadequate Washing The surface of the crystals may be coated with impure mother liquor. Ensure the crystals are washed with a cold mixture of isopropyl acetate and n-heptane, or pure cold n-heptane, in which the product has very low solubility.
Co-crystallization of Impurities If an impurity has a very similar structure to the desired product, it may co-crystallize. In this case, a second recrystallization may be necessary.

Experimental Protocols

Protocol 1: Optimized Crystallization of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate tosylate

This protocol is adapted from the established literature procedure by Belyk, et al. (2010).[1]

Materials:

  • Crude (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate tosylate

  • 2-Propanol

  • Isopropyl acetate

  • n-Heptane

  • Rotary evaporator

  • Crystallization vessel with overhead stirrer and addition funnel

Procedure:

  • Dissolution: In a suitable crystallization vessel, dissolve the crude (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate tosylate in 2-propanol (approximately 3 mL of 2-propanol per gram of crude material). Gently warm the mixture if necessary to achieve complete dissolution.

  • Solvent Swap: Switch the solvent to isopropyl acetate by distillation, for instance, using a rotary evaporator at a controlled temperature. Concentrate the solution to a target volume of approximately 2 mL per gram of the initial crude material. This step is crucial for removing the more polar 2-propanol and setting up the optimal conditions for anti-solvent addition.

  • Anti-solvent Addition: While stirring the isopropyl acetate solution at a controlled temperature (e.g., room temperature), slowly add n-heptane (approximately 4 mL per gram of initial crude material) over a period of at least 30-60 minutes. The slow addition is critical for forming high-quality crystals.

  • Slurry Aging: Once the n-heptane addition is complete, allow the resulting slurry to stir (age) for at least one hour. This aging period allows for the crystallization process to go to completion and can improve the crystal form and purity.

  • Isolation: Isolate the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of a cold mixture of isopropyl acetate/n-heptane or pure cold n-heptane to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Protocol 2: Small-Scale Solvent Screening for Recrystallization

If the standard protocol is not yielding the desired results, a solvent screening experiment can help identify a better solvent or solvent system.

Materials:

  • Small vials (e.g., 4 mL)

  • A selection of solvents with varying polarities (e.g., ethanol, acetonitrile, ethyl acetate, toluene, dichloromethane, heptane)

  • Small magnetic stir bars

Procedure:

  • Solubility Testing:

    • Place a small, known amount of the tosylate salt (e.g., 20 mg) into several vials.

    • To each vial, add a different solvent dropwise at room temperature, with stirring, until the solid just dissolves. Record the volume of solvent required. This gives an indication of the solubility at room temperature.

    • For solvents in which the compound is poorly soluble at room temperature, gently heat the vial and continue adding the solvent until the solid dissolves. Record the volume and temperature.

    • Allow the heated solutions to cool to room temperature and then in an ice bath. Observe if crystals form.

  • Anti-solvent Screening:

    • Dissolve the compound in a "good" solvent (one in which it is freely soluble).

    • Slowly add a "poor" solvent (an anti-solvent in which the compound is insoluble, but which is miscible with the good solvent) until the solution becomes cloudy (the cloud point).

    • Gently warm the mixture until it becomes clear again, and then allow it to cool slowly. Observe for crystal formation.

Data Summary and Visualization

Table 1: Solvent Properties and Their Role in Crystallization
SolventRole in ProtocolPolarityRationale for Use
2-Propanol Initial SolventPolar ProticGood for dissolving the crude tosylate salt and some polar impurities.
Isopropyl Acetate Crystallization SolventMedium PolarityLess polar than 2-propanol, allowing for a more controlled approach to supersaturation. Good at keeping some impurities dissolved.
n-Heptane Anti-solventNon-polarVery poor solubility for the tosylate salt; its addition induces crystallization.
Diagrams

Crystallization_Workflow cluster_protocol Optimized Crystallization Protocol A 1. Dissolve crude product in 2-Propanol B 2. Solvent Swap to Isopropyl Acetate A->B Removes highly polar solvent C 3. Slow Addition of n-Heptane (Anti-solvent) B->C Induces controlled supersaturation D 4. Age the Slurry C->D Allows for crystal growth E 5. Isolate Crystals (Filtration) D->E F 6. Wash with Cold n-Heptane E->F Removes mother liquor G 7. Dry Crystals F->G

Caption: Workflow for the optimized crystallization of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate tosylate.

Troubleshooting_Logic cluster_problems Problem Identification cluster_solutions Potential Solutions Start Crystallization Issue Occurs NoCrystals No Crystals Form Start->NoCrystals OilingOut Product Oils Out Start->OilingOut LowPurity Low Purity Start->LowPurity Sol_Supersaturation Increase Supersaturation (more anti-solvent) NoCrystals->Sol_Supersaturation Is solution clear? Sol_Seed Add Seed Crystals NoCrystals->Sol_Seed Is nucleation inhibited? Sol_SlowAddition Slow Down Anti-solvent Addition Rate OilingOut->Sol_SlowAddition Was addition too fast? Sol_Temperature Adjust Temperature OilingOut->Sol_Temperature Is temperature optimal? LowPurity->Sol_SlowAddition Was crystallization too rapid? Sol_Wash Improve Crystal Washing LowPurity->Sol_Wash Is mother liquor removed? Sol_Recrystallize Perform a Second Recrystallization LowPurity->Sol_Recrystallize Are impurities co-crystallizing?

Caption: A logical flow for troubleshooting common crystallization problems.

References

  • Belyk, K. M., et al. (2010). Enantioselective Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of (E)-N-Phenylmethyleneglycine Ethyl Ester. Organic Process Research & Development, 14(3), 692-700. [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of (1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate Under Basic Conditions

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and methodological insights for working with...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and methodological insights for working with (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate (commonly referred to as Vinyl-ACCA-OEt). As a critical quaternary α-amino acid building block for Hepatitis C virus (HCV) NS3 protease inhibitors (e.g., BILN 2061, Asunaprevir, and Paritaprevir)[1], maintaining its structural and stereochemical integrity during basic manipulations is paramount.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why is the base-catalyzed saponification of the ethyl ester so sluggish, and why do I observe degradation when I increase the temperature? Causality & Insight: The C1 position of Vinyl-ACCA-OEt is a fully substituted quaternary stereocenter. The steric bulk from the adjacent vinylcyclopropane ring and the free amino group severely restricts the trajectory of incoming hydroxide nucleophiles. While heating the reaction (e.g., >40°C with NaOH) increases the kinetics of saponification, it simultaneously promotes side reactions of the unprotected free amine, such as intermolecular condensation or oligomerization.

Q2: Am I at risk of epimerizing the (1R,2S) stereocenters during basic workup or hydrolysis? Causality & Insight: No, not under standard aqueous basic conditions. A common misconception is that all amino acid derivatives are prone to base-catalyzed epimerization at the α-carbon. However, because C1 is a quaternary center, it lacks an α-proton[2]. Therefore, direct base-catalyzed enolization at C1 is impossible. The epimerization issues frequently cited in the literature occur upstream during the dialkylation of glycine Schiff bases (before the quaternary center is fully formed) or during Ru-catalyzed ring-closing metathesis[2].

Q3: My compound degrades during storage. How should I handle the free amine prior to basic reactions? Causality & Insight: The free base of Vinyl-ACCA-OEt is an oil that is highly susceptible to auto-condensation and oxidative degradation over time. It is highly recommended to isolate and store the compound as a crystalline p-toluenesulfonic acid (TsOH) salt[3]. When you need the free amine for a downstream basic hydrolysis or peptide coupling[4], perform a controlled free-basing step at low temperatures (<5°C) immediately prior to use.

Part 2: Experimental Protocols

Protocol A: Controlled Base-Promoted Hydrolysis (Saponification) using LiOH

Self-Validating Rationale: Lithium hydroxide (LiOH) is preferred over NaOH or KOH for sterically hindered quaternary amino esters. The lithium ion coordinates with both the ester carbonyl oxygen and the adjacent amino group, enhancing the electrophilicity of the carbonyl carbon and directing the hydroxide nucleophile.

  • Solvent Preparation: Prepare a solvent mixture of THF/MeOH/H2O in a 2:1:1 ratio. This ensures complete solvation of both the highly lipophilic organic substrate and the inorganic base.

  • Substrate Addition: Dissolve Vinyl-ACCA-OEt (free base) in the THF/MeOH mixture and cool the reactor to 0–5°C using an ice bath.

  • Base Addition: Add 2.0 equivalents of 1M aqueous LiOH dropwise over 15 minutes to maintain internal temperature.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at ambient temperature (20–25°C). Monitor via TLC or HPLC. Self-validation step: The reaction should reach >95% conversion within 12–18 hours without the need for heating.

  • Acidic Quench: Once complete, concentrate the mixture in vacuo to remove THF/MeOH. Cool the remaining aqueous layer to 0°C and carefully adjust the pH to ~3.0 using 1N HCl.

  • Isolation: Extract the resulting carboxylic acid with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield the product.

Protocol B: Mild Free-Basing of the Tosylate Salt
  • Suspend the Vinyl-ACCA-OEt TsOH salt in ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE) at 0°C[3].

  • Add an equal volume of saturated aqueous NaHCO3.

  • Stir vigorously for 15 minutes until two clear phases form.

  • Separate the organic layer, wash with brine, and dry over Na2SO4. Use the solution immediately for downstream basic hydrolysis or coupling.

Part 3: Quantitative Data Presentation

To optimize your workflow, compare the following hydrolysis conditions based on empirical data for quaternary cyclopropyl esters:

Hydrolysis MethodReagents & SolventsTemp (°C)Time (h)Typical YieldDegradation / Side Reaction Risk
Standard Saponification NaOH (aq), EtOH40–50°C24< 60%High: Amine condensation, thermal degradation.
Directed Saponification LiOH (aq), THF/MeOH20–25°C12–1885–90%Low: Mild conditions, Li+ coordination assists cleavage.
Enzymatic Resolution Alcalase 2.4L, Na2HPO4 Buffer25°C70> 95% (ee)Very Low: Operates at pH ~8.0, ideal for large-scale[1].

Part 4: Visualizations

G A Starting Material Vinyl-ACCA-OEt (TsOH Salt) B Free-Basing (NaHCO3, <5°C) A->B Add Mild Base C Organic Extraction (MTBE / EtOAc) B->C Phase Separation D Directed Saponification (LiOH, THF/MeOH/H2O) C->D Add LiOH E Acidic Quench (pH ~3.0, 1N HCl) D->E Neutralize Base F Product Isolation Vinyl-ACCA (Free Acid) E->F Extract & Dry

Experimental workflow for the controlled base-promoted hydrolysis of Vinyl-ACCA-OEt.

G A (1R,2S)-Ethyl Ester Quaternary C1 Center B No Alpha-Proton (Immune to Enolization) A->B Structural Feature C Steric Hindrance (Slow Saponification) A->C Kinetic Effect D Harsh Base / Heat (Condensation Risk) C->D If Forced E LiOH / Enzymatic (Controlled Cleavage) C->E Optimal Route

Mechanistic logic governing the stability and hydrolysis of the quaternary C1 center.

References

  • A Practical Asymmetric Synthesis of Isopropyl (1R,2S)-Dehydrocoronamate | Organic Process Research & Development - ACS Publications. acs.org. 3

  • Enantioselective Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of (E) - ACS Publications. acs.org.2

  • Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease | The Journal of Organic Chemistry - ACS Publications. acs.org. 1

  • On-Demand Complex Peptide Synthesis: An Aspirational (and Elusive?) Goal for Peptide Synthesis | Journal of the American Chemical Society - ACS Publications. acs.org. 4

Sources

Troubleshooting

refining chiral HPLC separation for (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate isomers

Technical Support Center: Chiral HPLC Separation of (1R,2S)-Ethyl 1-Amino-2-Vinylcyclopropanecarboxylate Isomers As a Senior Application Scientist, this guide provides in-depth troubleshooting strategies and answers to f...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral HPLC Separation of (1R,2S)-Ethyl 1-Amino-2-Vinylcyclopropanecarboxylate Isomers

As a Senior Application Scientist, this guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the challenging chiral separation of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate and its stereoisomers. This molecule, a key building block for potent Hepatitis C virus (HCV) NS3 protease inhibitors, presents unique challenges due to its structural properties, including a primary amine and two chiral centers.[1][2] This guide is structured to provide not just solutions, but a foundational understanding of the chromatographic principles at play.

Troubleshooting Guide: From Co-elution to Baseline Resolution

This section addresses the most common issues encountered during method development and routine analysis, presented in a direct question-and-answer format.

Category 1: Poor or No Enantiomeric Resolution

Question: My chromatogram shows only a single peak for my racemic standard. Where do I begin troubleshooting?

Answer: Co-elution is the most common initial challenge. The root cause is insufficient difference in the transient diastereomeric complexes formed between the enantiomers and the Chiral Stationary Phase (CSP).[3] A systematic approach is required, starting with the most influential factors.

A Systematic Workflow for Achieving Resolution:

start Problem: No Resolution (Single Peak) csp_select 1. Verify CSP Selection Is the phase appropriate for a basic amino acid ester? start->csp_select mp_mode 2. Screen Mobile Phase Modes (Normal, Polar Organic, Reversed-Phase) csp_select->mp_mode If no separation modifier 3. Optimize Mobile Phase Modifier Is the alcohol choice optimal (e.g., IPA vs. EtOH)? Is the additive concentration correct? mp_mode->modifier If still no/poor separation temp 4. Optimize Temperature (Typically decrease in 5°C increments) modifier->temp If resolution < 1.5 flow 5. Reduce Flow Rate (e.g., from 1.0 mL/min to 0.5 mL/min) temp->flow If resolution still < 1.5 success Resolution Achieved flow->success If resolution > 1.5 start Problem: Peak Tailing check_additive Is a basic additive (e.g., DEA) in the Normal Phase mobile phase? start->check_additive add_additive Action: Add 0.1% DEA or TEA to the mobile phase. check_additive->add_additive No check_overload Is the peak tailing concentration-dependent? check_additive->check_overload Yes success Symmetrical Peak Achieved add_additive->success reduce_conc Action: Reduce sample concentration by 5-10x. check_overload->reduce_conc Yes check_column Is the column old or contaminated? check_overload->check_column No reduce_conc->success wash_column Action: Perform column wash/regeneration protocol. check_column->wash_column Yes wash_column->success

Caption: A logical workflow for diagnosing and fixing peak tailing.

Corrective Actions:

  • Use a Mobile Phase Additive: This is the most critical step.

    • In Normal Phase: Add a small amount of a basic competitor, like 0.1% Diethylamine (DEA) or Triethylamine (TEA), to your mobile phase. [4]The additive will preferentially interact with the active silanol sites, masking them from your analyte and ensuring that separation occurs based on chiral interactions, not ionic ones.

    • In Reversed Phase: Proper pH control is essential. Using an acidic additive like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) ensures the analyte is consistently protonated and can improve peak shape.

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing or fronting. [5] * Action: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves significantly at lower concentrations, you were overloading the column.

  • Evaluate Column Health: Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade. [6] * Action: If additives and lower concentration do not solve the problem, the column may be contaminated. Follow the manufacturer's instructions for column washing and regeneration. [7]If performance is not restored, the column may need replacement.

Question: My peaks are split or doubled. What does this indicate?

Answer: Split peaks can have several causes, often related to a disruption in the sample path. [6]* Clogged Inlet Frit: Particulates from the sample or mobile phase can block the inlet frit of the column, causing poor flow distribution. Action: Reverse the column (if permitted by the manufacturer for back-flushing) and flush with a strong solvent. If this fails, the frit may need replacement. Using a guard column is the best preventative measure. [7]* Column Void: A void or channel can form at the head of the column due to pressure shocks or silica dissolution. This creates two different paths for the analyte, resulting in a split peak. This is usually irreversible and requires column replacement.

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., sample in pure IPA, mobile phase is 95:5 Hexane:IPA), it can cause localized phase distortion upon injection. [8]Action: Always dissolve your sample in the mobile phase or a solvent that is weaker than the mobile phase.

Frequently Asked Questions (FAQs)

Q1: Why are polysaccharide-based CSPs so effective for compounds like this? Polysaccharide CSPs (derivatized cellulose or amylose) have helical polymer structures that create well-defined chiral grooves or cavities. [9]Separation is achieved through a combination of interactions including hydrogen bonding (with the carbamate linkages), dipole-dipole interactions, and inclusion into these chiral cavities. The aromatic groups on the carbamate derivatives also allow for π-π interactions. This multiplicity of potential interactions makes them effective for a wide range of chiral molecules, including amino acid derivatives. [3][10] Q2: I've heard about "additive memory effects." What are they and how do I avoid them? Additive memory effect refers to the phenomenon where mobile phase additives (especially basic or acidic ones) are retained by the CSP and influence subsequent analyses, even after switching the mobile phase. [11]For example, residual DEA from a previous run can improve the peak shape of a basic compound in a new method that wasn't supposed to contain it, leading to poor method reproducibility.

  • Prevention:

    • Dedicated Columns: The best practice is to dedicate specific columns to specific additive types (e.g., one column for basic additives, one for acidic).

    • Rigorous Flushing: If dedicated columns are not feasible, implement a thorough flushing protocol when switching methods. This typically involves flushing with a solvent like Isopropanol or Ethanol, which is miscible with both NP and RP solvents, before equilibrating with the new mobile phase. [12] Q3: Can I use a gradient elution for this chiral separation? It is generally not recommended. Chiral separations rely on very subtle differences in interaction energy, and maintaining a stable, isocratic mobile phase composition is crucial for achieving consistent and reproducible selectivity. [11]Gradient elution constantly changes the mobile phase strength, which can disrupt the delicate equilibrium required for chiral recognition.

Q4: My elution order reversed when I changed the temperature. Is this normal? Yes, this is a known phenomenon in chiral chromatography. [4]The mechanism of chiral recognition can be enthalpically or entropically driven, and the dominant mechanism can change with temperature. A change in the dominant interaction mechanism can lead to a reversal in which enantiomer is retained more strongly, causing the elution order to flip. This underscores the importance of precise temperature control for robust and validated methods. [8]

Standard Operating Protocols

Protocol 1: Initial CSP and Mobile Phase Screening
  • Analyte Preparation: Prepare a ~1 mg/mL solution of the racemic standard of ethyl 1-amino-2-vinylcyclopropanecarboxylate in Hexane/IPA (50/50).

  • Column Selection: Use three polysaccharide columns for initial screening (e.g., Chiralpak® IA, Chiralpak® IB, Chiralcel® OD-H).

  • Mobile Phase Preparation:

    • NP-A: n-Hexane / Isopropanol (90/10, v/v) + 0.1% DEA

    • NP-B: n-Hexane / Ethanol (90/10, v/v) + 0.1% DEA

    • RP-A: Acetonitrile / Water (50/50, v/v) + 0.1% TFA

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Injection Volume: 5 µL

    • Detection: UV at 210 nm

  • Procedure:

    • Equilibrate the first column with NP-A for at least 30 column volumes.

    • Inject the racemic standard.

    • If separation is observed, proceed to optimization. If not, switch to NP-B and repeat.

    • If no separation is observed in NP, flush the system and column thoroughly and switch to the RP mobile phase.

    • Repeat the screening process for all selected columns.

Protocol 2: Column Cleaning and Storage
  • Disconnect the Column: Remove the column from the instrument.

  • Remove Additives: Flush the column with 20-30 column volumes of the mobile phase without the additive (e.g., Hexane/IPA 90/10).

  • Strong Solvent Flush: For polysaccharide columns, flush with 100% Ethanol or Isopropanol for 30-40 column volumes to remove strongly retained contaminants. [12]4. Storage: For long-term storage, store the column in the recommended solvent as per the manufacturer's instructions, typically the shipping solvent (e.g., Hexane/IPA). Ensure the end plugs are tightly sealed.

References

  • Benchchem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem Technical Support.
  • Sigma-Aldrich.
  • Chromatography Today. What are the Common Peak Problems in HPLC.
  • LCGC International. (2025). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Phenomenex. HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • I.B.S. Analytical. Chiral HPLC Method Development. I.B.S. Analytical.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Sigma-Aldrich. Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation.
  • Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.
  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. HALO Columns.
  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Journal of the Pharmaceutical Society of Korea.
  • Shimadzu. Abnormal Peak Shapes. Shimadzu.
  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI Blog.
  • PubMed. Chiral mobile phase additives in HPLC enantioseparations.
  • ResearchGate. (2017). The effect of mobile phase composition on the chiral separation of compounds.
  • Chromatography Today. (2020). Trouble with chiral separations.
  • PubMed. (2013). Concise asymmetric synthesis of a (1R,2S)-1-amino- 2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester.
  • Amazon AWS. Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA)
  • ACS Publications. (2010). Enantioselective Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of (E).
  • ResearchGate. (2014). How can I improve my chiral column resolution?.

Sources

Optimization

Technical Support Center: Optimizing (1R,2S)-Ethyl 1-Amino-2-Vinylcyclopropanecarboxylate Metathesis

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers and drug development professionals scaling up the synthesis of Hepatitis C Virus (HCV) NS3/4A protease inhibitors (e.g.,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers and drug development professionals scaling up the synthesis of Hepatitis C Virus (HCV) NS3/4A protease inhibitors (e.g., Vaniprevir, BILN 2061, Glecaprevir).

The macrocyclization of dienes containing the (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate (vinyl-ACCA) moiety via Ring-Closing Metathesis (RCM) is notoriously challenging. Below, we dissect the causality of common side reactions—isomerization, oligomerization, and catalyst poisoning—and provide field-proven, self-validating protocols to secure high-fidelity cyclization.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I seeing a ring-contracted (or expanded) impurity instead of my desired macrocycle?

The Causality: You are observing olefin isomerization. During the RCM of vinylcyclopropane derivatives, ruthenium catalysts (such as Hoveyda-Grubbs 2nd Generation) are susceptible to thermal decomposition, yielding a highly active ruthenium-hydride (Ru-H) species. This Ru-H complex catalyzes the migration of the double bond along the carbon chain before or after the cyclization event, resulting in isomeric impurities (e.g., a 19-membered ring instead of a 20-membered ring) . The Solution: Introduce a quinone additive, such as 2,6-dichloro-1,4-benzoquinone. Quinones act as selective oxidants that scavenge the Ru-H species, converting them back to metathesis-active Ru(II) species or inert complexes. This effectively shuts down the isomerization pathway without halting the metathesis cycle.

Q2: My reaction mixture is turning viscous, and mass balance shows significant loss to high-molecular-weight species. How do I prevent this?

The Causality: Your reaction is being dominated by intermolecular cross-metathesis (CM) rather than the desired intramolecular RCM, leading to oligomerization and polymerization. This is a direct consequence of a high effective concentration of the diene substrate. The Solution: Implement a simultaneous slow-addition protocol. By feeding both the catalyst and the diene substrate into a heated solvent via syringe pumps over several hours, you maintain a steady-state concentration of the unreacted diene below 0.05 M. This kinetically favors the intramolecular cyclization while allowing the final batch concentration to reach a commercially viable ~0.13 M .

Q3: The metathesis fails to initiate or stalls at low conversion despite using fresh catalyst. What is poisoning the reaction?

The Causality: The basic nitrogen of the 1-amino-2-vinylcyclopropanecarboxylate moiety is coordinating to the empty orbital of the 14-electron active ruthenium carbene, forming an inactive chelate. The Solution: Modify your protecting group strategy prior to the RCM step. Replacing a standard alkyl or simple amide with a strong electron-withdrawing group (EWG) drastically reduces the Lewis basicity of the nitrogen. In the optimization of BILN 2061, N-substitution with an EWG not only prevented catalyst poisoning but also favorably altered the initiation site from the terminal alkene to the internal alkene, dramatically accelerating the reaction .

Part 2: Quantitative Data & Benchmarking

The following table summarizes the impact of targeted interventions on the RCM of vinyl-ACCA derivatives, benchmarking standard conditions against optimized protocols.

Substrate ModificationCatalyst (Loading)Additive / ProtocolEffective Conc.RCM YieldIsomer ImpurityOligomer Loss
Standard AmideHoveyda-Grubbs II (5 mol%)Batch Addition0.10 M< 30%~15%> 40%
Standard AmideHoveyda-Grubbs II (1 mol%)High Dilution0.01 M65%9%< 5%
Standard AmideHoveyda-Grubbs II (0.2 mol%)2,6-Dichloroquinone + Slow Addition0.13 M (Final)88%< 1% < 2%
EWG-Protected Hoveyda-Grubbs II (0.1 mol%)Slow Addition0.15 M (Final)> 90% < 1%< 2%

Part 3: Self-Validating Experimental Protocols

Protocol A: Simultaneous Slow-Addition RCM with Quinone Additive

Objective: Construct a 20-membered macrocycle while suppressing Ru-H mediated isomerization and intermolecular oligomerization.

  • System Preparation: Degas toluene (10 volumes relative to substrate) by sparging with ultra-pure N₂ for 30 minutes. Heat the reaction vessel to 80 °C under a positive N₂ atmosphere.

  • Solution Formulation:

    • Diene Solution: Dissolve the vinyl-ACCA diene precursor (1.0 eq) in degassed toluene (5 volumes).

    • Catalyst/Additive Solution: Dissolve Hoveyda-Grubbs 2nd Gen catalyst (0.002 eq, 0.2 mol%) and 2,6-dichloro-1,4-benzoquinone (0.1 eq) in degassed toluene (5 volumes).

  • Simultaneous Addition: Using programmable dual syringe pumps, add both solutions to the heated reaction vessel simultaneously over 4 hours.

  • In-Process Control (IPC) & Self-Validation: At T=2 hours, pull a 50 µL aliquot. Quench with ethyl vinyl ether. Analyze via HPLC-MS.

    • Validation Check: The unreacted diene peak must integrate to < 5% of the total area, confirming the steady-state concentration is successfully maintained. The absence of an[M-14] or [M+14] mass peak validates that the quinone is actively suppressing isomerization.

  • Completion & Quench: Once addition is complete, stir for an additional 30 minutes. Cool to room temperature and quench with a 50-fold excess of imidazole or mercaptonicotinic acid to sequester the ruthenium.

Protocol B: N-Derivatization for Catalyst Compatibility

Objective: Install an Electron-Withdrawing Group (EWG) on the vinyl-ACCA nitrogen to prevent Lewis-base poisoning of the Ru-carbene.

  • Activation: Dissolve the free-amine vinyl-ACCA intermediate in anhydrous dichloromethane (DCM) at 0 °C. Add N,N-diisopropylethylamine (DIPEA, 2.5 eq).

  • EWG Installation: Slowly add the highly electron-withdrawing protecting reagent (e.g., 4-nitrobenzenesulfonyl chloride or a fluorinated carbamate reagent, 1.1 eq).

  • Reaction Monitoring: Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Self-Validation via ¹H-NMR: Isolate a small analytical sample. Run a ¹H-NMR spectrum.

    • Validation Check: Verify the chemical shift of the cyclopropyl α-proton. A downfield shift (typically > 0.5 ppm compared to the free amine) confirms the successful reduction of electron density at the adjacent nitrogen, ensuring it will no longer act as a potent Lewis base toward the ruthenium catalyst.

Part 4: Mechanistic Visualization

The following diagram maps the divergent pathways of the active Ru-carbene species and the specific intervention points where our protocols intercept side reactions.

RCM_Optimization Substrate Diene Substrate (Vinyl-ACCA) Active Active Ru-Carbene (14-e⁻ species) Substrate->Active + Catalyst Catalyst Ru Catalyst (Hoveyda-Grubbs) Catalyst->Active Macrocycle Desired Macrocycle (RCM Product) Active->Macrocycle Intramolecular Oligomer Oligomers (Intermolecular) Active->Oligomer Intermolecular RuH Ru-Hydride (Degradation) Active->RuH Thermal Decay Poisoned Inactive Complex (Amine Poisoning) Active->Poisoned N-Coordination Isomer Isomerized Impurity (Migration) RuH->Isomer Catalyzes Quinone Add Quinone Quinone->RuH Scavenges Dilution Slow Addition Dilution->Oligomer Prevents EWG EWG Protection EWG->Poisoned Blocks

Mechanistic pathways of Ru-catalyzed RCM and targeted interventions for side reactions.

References

  • Kong, J., Chen, C., Balsells-Padros, J., Cao, Y., Dunn, R. F., Dolman, S. J., Janey, J., Li, H., & Zacuto, M. J. (2012). Synthesis of the HCV Protease Inhibitor Vaniprevir (MK-7009) Using Ring-Closing Metathesis Strategy. The Journal of Organic Chemistry, 77(8), 3820–3828.[Link]

  • Shu, C., Zeng, X., Hao, M.-H., Wei, X., Yee, N. K., Busacca, C. A., Han, Z., Farina, V., & Senanayake, C. H. (2008). RCM Macrocyclization Made Practical: An Efficient Synthesis of HCV Protease Inhibitor BILN 2061. Organic Letters, 10(7), 1303–1306.[Link]

  • Farina, V., Shu, C., Zeng, X., Wei, X., Han, Z., Yee, N. K., & Senanayake, C. H. (2009). Second-Generation Process for the HCV Protease Inhibitor BILN 2061: A Greener Approach to Ru-Catalyzed Ring-Closing Metathesis. Organic Process Research & Development, 13(2), 250–254.[Link]

Troubleshooting

overcoming steric hindrance in (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate amidation

Technical Support Center: Amidation of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate Welcome to the technical support guide for overcoming challenges in the amidation of (1R,2S)-ethyl 1-amino-2-vinylcyclopropaneca...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Amidation of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate

Welcome to the technical support guide for overcoming challenges in the amidation of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate. This molecule, a critical intermediate in the synthesis of antiviral agents, particularly for Hepatitis C, presents significant synthetic hurdles due to its unique structural features.[1][2] The quaternary carbon atom and the rigid cyclopropane ring create substantial steric hindrance around both the amine and the carboxylate functionalities. This guide provides in-depth troubleshooting strategies, detailed protocols, and the chemical reasoning behind them to help you achieve successful amide bond formation.

Frequently Asked Questions (FAQs)

Q1: My standard amidation protocol (e.g., EDC/HOBt) is resulting in very low or no yield. What is the primary cause?

A: The primary culprit is severe steric hindrance.[3] The (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate structure features a quaternary α-carbon attached to a rigid cyclopropane ring. This crowded environment physically blocks the approach of both the amine (as a nucleophile) and the activated carboxylate (as an electrophile), drastically slowing down the reaction rate. Standard coupling reagents like EDC or DCC, while effective for many substrates, often form activated intermediates that are not reactive enough to overcome this high activation energy barrier.[4]

Q2: What is the most critical factor to change for improving my reaction success?

A: The choice of coupling reagent is the most critical adjustment. For sterically demanding substrates like this, you must employ high-activity coupling reagents. These reagents generate more reactive activated species, such as activated esters, which can more effectively react with the hindered amine or carboxylic acid partner.[4][5] We recommend moving from standard carbodiimides to uronium/aminium or phosphonium salt-based reagents.

Q3: I'm observing a significant amount of a side product with the same mass as my starting material. What could it be?

A: This is likely due to the hydrolysis of your activated carboxylic acid intermediate. In the presence of trace amounts of water, highly reactive activated esters can revert to the starting carboxylic acid before the hindered amine has a chance to attack. Ensuring strictly anhydrous conditions and using a sufficient excess of the amine coupling partner can help mitigate this issue.

Q4: Can I simply increase the reaction temperature to force the reaction to completion?

A: Increasing the temperature can indeed help overcome the activation energy barrier, but it must be done with caution.[3] The primary risk is racemization at the stereocenter of your amino acid partner or, in some cases, epimerization of the cyclopropane stereocenters under harsh conditions. A moderate temperature increase (e.g., to 40-50 °C) is a reasonable first step, but it should be monitored carefully. Microwave heating can also be effective for applying controlled, rapid heating.[4]

Troubleshooting Guide: Low Conversion & Side Reactions

This section provides a systematic approach to diagnosing and solving poor reaction outcomes.

Problem 1: Low to No Amide Product Formation

The most common issue is a failure to form the desired amide bond due to the inherent difficulty of the coupling.

G start Low or No Yield reagent Step 1: Evaluate Coupling Reagent Potency start->reagent conditions Step 2: Optimize Reaction Conditions reagent->conditions If yield is still low success Successful Coupling reagent->success If yield improves advanced Step 3: Employ Advanced Strategies conditions->advanced If optimization fails conditions->success If yield improves advanced->success

Caption: A step-by-step workflow for troubleshooting low-yield amidation reactions.

Standard reagents are often insufficient. Upgrade to a more potent class of reagents designed for sterically hindered couplings.

Data Presentation: Comparison of Common Coupling Reagent Classes

Reagent ClassExamplesAdvantages for Hindered CouplingsDisadvantages
Carbodiimides DCC, EDC, DICInexpensive; EDC byproducts are water-soluble.Often too low in reactivity; DCC byproducts are insoluble and hard to remove.[6][7]
Uronium/Aminium HBTU, HATU, HCTU, COMUHigh reactivity, fast kinetics; form highly reactive OAt or Oxyma esters.[4][5]Can cause guanidinylation of the amine if used in large excess.[8]
Phosphonium BOP, PyBOP, PyAOPVery high reactivity, low racemization risk; excellent for cyclization and hindered couplings.[6][8]More expensive; can be sensitive to moisture.
Acyl Fluoride Precursors BTFFH, TCFH-NMIForms a small, highly reactive acyl fluoride intermediate, minimizing steric clash.[9][10][11]Reagents can be expensive and require strictly anhydrous conditions.

Recommendation: Start by switching to HATU or PyBOP . HATU is a highly effective uronium salt, while PyBOP is a phosphonium salt that avoids the potential for guanidinylation side reactions, making it particularly useful for difficult couplings.[5][8]

If a potent coupling reagent is already in use, fine-tuning the reaction environment is the next step.

  • Solvent: Use polar aprotic solvents like DMF , NMP , or DMSO . These solvents effectively solvate the reactants and intermediates without interfering with the reaction. For acyl fluoride-based methods, a less nucleophilic solvent like dichloromethane (CH2Cl2) can be superior as it reduces hydrolysis of the intermediate.[12]

  • Base: Employ a non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine. These bases are strong enough to deprotonate the necessary species without competing as nucleophiles.

  • Temperature & Time: Gently increase the temperature to 40-60 °C and extend the reaction time, potentially overnight.[3] Monitor for potential degradation or side product formation via TLC or LC-MS.

Problem 2: Racemization or Epimerization

Harsh conditions or highly reactive intermediates can compromise the stereochemical integrity of your product.

Even when not using carbodiimides, additives can be beneficial. Modern coupling reagents like HATU and HCTU already incorporate a derivative of 1-hydroxybenzotriazole (HOBt).[5] If you are using a reagent that does not, such as a carbodiimide or forming an acid chloride, the addition of an agent like Oxyma Pure is highly recommended. It acts as a nucleophilic trap, converting the initial activated species into a less racemization-prone active ester.

Experimental Protocols

Protocol 1: High-Activity Amidation Using HATU

This protocol is a robust starting point for coupling a generic carboxylic acid (R-COOH) to (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride.

Materials:

  • (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF

Procedure:

  • In an oven-dried flask under an inert atmosphere (N2 or Argon), dissolve the carboxylic acid and HATU in anhydrous DMF.

  • Add DIPEA to the solution and stir for 10-15 minutes at room temperature. This is the pre-activation step.

  • In a separate flask, dissolve the (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride in anhydrous DMF and add DIPEA (enough to neutralize the HCl salt and have free amine).

  • Add the solution of the free amine to the pre-activated carboxylic acid solution.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS. If the reaction is sluggish, gently warm to 40 °C.

  • Upon completion, quench the reaction with saturated aqueous NH4Cl and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_0 Activation Step cluster_1 Coupling Step R-COOHHATU R-COOHHATU OAt-Ester R-CO-OAt (Highly Reactive Ester) R-COOHHATU->OAt-Ester + DIPEA Amide R-CONH-Cyclopropane (Desired Product) OAt-Ester->Amide OAt-EsterAmine OAt-EsterAmine OAt-EsterAmine->Amide Nucleophilic Attack Amine Amine->Amide R-COOH Carboxylic Acid R-COOH->OAt-Ester HATU

Caption: Mechanism of carboxylic acid activation by HATU followed by nucleophilic attack from the amine.

Protocol 2: Amidation via In-Situ Acyl Fluoride Formation

For extremely challenging couplings where even HATU fails, this advanced method offers a powerful alternative.[11][12]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Bis(2,4,6-trifluorophenyl) carbonate (BTFFH) or similar fluorinating agent (1.2 equiv)

  • (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate (as free base, 1.5 equiv)

  • Non-nucleophilic base (e.g., 2,4,6-collidine, 2.0 equiv)

  • Anhydrous CH2Cl2 or Toluene

Procedure:

  • To a solution of the carboxylic acid in anhydrous CH2Cl2, add the fluorinating agent (e.g., BTFFH) and the base (e.g., collidine).

  • Stir at room temperature for 1-2 hours to form the acyl fluoride. Monitor formation by IR (look for C=O stretch shift) or by quenching a small aliquot for LC-MS analysis.

  • Add the free-base form of the (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate to the reaction mixture.

  • Heat the reaction to 40-80 °C in a sealed vial and stir for 12-24 hours.[12] The higher temperature is often necessary for the less nucleophilic amine to react with the acyl fluoride.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with CH2Cl2, and wash with dilute aqueous acid (e.g., 1M HCl) to remove the base, followed by saturated NaHCO3 and brine.

  • Dry the organic layer, concentrate, and purify by chromatography.

References

  • Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions - Benchchem.

  • Optimizing Peptide Coupling: Key Techniques - Anapoli Scientific.

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling - Organic Chemistry Portal.

  • Development of a Sustainable Catalytic Ester Amidation Process - ACS Publications.

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - University of Southern Denmark.

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex - Organic Chemistry Portal.

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing).

  • Industrial application of coupling reagents in peptides - Luxembourg Bio Technologies.

  • The Synthesis of Sterically Hindered Amides - CHIMIA.

  • Highly Efficient Stereoconservative Amidation and Deamidation of α-Amino Acids - ACS Publications.

  • Borate-catalysed direct amidation reactions of coordinating substrates - Chemical Science (RSC Publishing).

  • A green chemistry perspective on catalytic amide bond formation - SciSpace.

  • Diboronic Acid Anhydrides as Effective Catalysts for the Hydroxy-Directed Dehydrative Amidation of Carboxylic Acids - ACS Publications.

  • Peptide Coupling Reagents Guide - Sigma-Aldrich.

  • What is coupling reagents in peptide synthesis? - ResearchGate.

  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine - Benchchem.

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing).

  • Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization - PMC.

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.

  • Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization - RSC Advances (RSC Publishing).

  • Coupling Reagents - Aapptec Peptides.

  • Which reagent high yield direct amide formation between Carboxylic acids and amines? - ResearchGate.

  • Catalytic and non-catalytic amidation of carboxylic acid substrates - ResearchGate.

  • Highly Efficient Stereoconservative Amidation and Deamidation of α-Amino Acids - Organic Letters.

  • Asymmetric synthesis of intermediate for (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate by desymmetrization using engineered esterase from Bacillus subtilis - PubMed.

  • Enantioselective Synthesis of (1 R ,2 S )-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of ( E )- N - ResearchGate.

  • Ethyl (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride - Sigma-Aldrich.

  • Method for producing (1r, 2s)-1-amino-2-vinyl cyclopropane carboxylic acid ester that has improved optical purity - Google Patents.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Stereochemical Validation of (1R,2S)-Ethyl 1-Amino-2-vinylcyclopropanecarboxylate

For researchers, scientists, and drug development professionals, the precise control and unambiguous confirmation of stereochemistry are paramount. The three-dimensional arrangement of atoms in a molecule dictates its bi...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise control and unambiguous confirmation of stereochemistry are paramount. The three-dimensional arrangement of atoms in a molecule dictates its biological activity, with different stereoisomers often exhibiting vastly different pharmacological and toxicological profiles. (1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate (VCP) serves as a critical chiral building block in the synthesis of numerous pharmaceuticals, most notably as a key intermediate for anti-hepatitis C virus (HCV) drugs.[1] Its constrained cyclopropane ring and two contiguous stereocenters demand rigorous analytical validation to ensure the desired therapeutic effect and safety of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of modern analytical techniques for the stereochemical validation of (1R,2S)-VCP, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis with alternative methods such as High-Performance Liquid Chromatography (HPLC), X-ray Crystallography, and Vibrational Circular Dichroism (VCD).

The Central Role of NMR in Stereochemical Elucidation

NMR spectroscopy stands as a uniquely powerful tool for determining the intricate three-dimensional structure of molecules in solution. Unlike methods that rely on crystalline solids or chromatographic separation, NMR provides a wealth of information about the connectivity and spatial relationships of atoms within the molecule itself. For (1R,2S)-VCP, a multi-faceted NMR approach is essential to confirm both the relative and absolute stereochemistry of its C1 and C2 centers.

Part 1: Unraveling Relative Stereochemistry with 1D and 2D NMR

The relative orientation of the amino and vinyl groups on the cyclopropane ring (cis or trans) is the first critical parameter to establish. This is achieved through a combination of one-dimensional (1D) ¹H NMR and two-dimensional (2D) NMR experiments, primarily focusing on J-coupling constants and the Nuclear Overhauser Effect (NOE).

The Underlying Principles:

  • ³J-Coupling Constants: The magnitude of the through-bond coupling constant (³J) between vicinal protons is dependent on the dihedral angle between them. In the rigid framework of a cyclopropane ring, the coupling constant between cis protons (Jcis) is consistently larger than that between trans protons (Jtrans).[2] This empirical rule provides a direct and reliable method for assigning the relative stereochemistry.

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space phenomenon where the magnetization of one nucleus is affected by the saturation of a spatially proximate nucleus (typically within 5 Å).[3] A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment maps these spatial relationships, with cross-peaks indicating which protons are close to each other in the molecule's three-dimensional structure.[3] For (1R,2S)-VCP, an NOE between the proton at C2 and protons on the same face of the ring would confirm the cis relationship between the vinyl group and the corresponding cyclopropyl proton.

Experimental Protocol: Determining the Relative Stereochemistry of VCP

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the synthesized ethyl 1-amino-2-vinylcyclopropanecarboxylate in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Ensure the sample is free of paramagnetic impurities, which can lead to signal broadening.

  • 1D ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to identify the chemical shifts of all protons. Pay close attention to the signals corresponding to the cyclopropyl protons.

  • 2D COSY (Correlation Spectroscopy) Acquisition:

    • Run a COSY experiment to establish the spin systems and confirm the connectivity of the cyclopropyl protons with the vinyl and ethyl ester groups.[4]

  • 2D NOESY (or ROESY) Acquisition:

    • Acquire a 2D NOESY spectrum with a mixing time appropriate for a small molecule (typically 300-800 ms). For molecules in the intermediate molecular weight range where the NOE might be close to zero, a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is a more robust alternative.[5]

    • Process the 2D data and look for key cross-peaks that indicate through-space proximity. For the desired (1R,2S) stereoisomer, a key NOE correlation is expected between the proton on the carbon bearing the vinyl group and the cis-proton on the adjacent cyclopropyl carbon.

  • Data Analysis and Interpretation:

    • Measure the ³J-coupling constants between the cyclopropyl protons from the 1D ¹H NMR spectrum. A larger coupling constant will correspond to the cis relationship, while a smaller one will indicate a trans relationship.

    • Analyze the NOESY/ROESY spectrum to identify cross-peaks that confirm the spatial proximity of the protons as predicted for the (1R,2S) isomer.

Visualizing the Workflow for Relative Stereochemistry Determination

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis cluster_3 Stereochemical Assignment prep Dissolve VCP in CDCl3 nmr_1d 1D 1H NMR prep->nmr_1d nmr_cosy 2D COSY nmr_1d->nmr_cosy j_coupling Measure 3J-coupling constants nmr_1d->j_coupling nmr_noesy 2D NOESY/ROESY nmr_cosy->nmr_noesy noe_analysis Analyze NOE cross-peaks nmr_noesy->noe_analysis assignment Confirm (1R,2S) Relative Stereochemistry j_coupling->assignment noe_analysis->assignment

Caption: Workflow for the determination of the relative stereochemistry of VCP using NMR.

Part 2: Assigning Absolute Stereochemistry and Enantiomeric Excess

Once the relative stereochemistry is confirmed, the next crucial step is to determine the absolute configuration (R/S) of the stereocenters and the enantiomeric excess (ee) of the sample. Since enantiomers have identical NMR spectra in an achiral environment, a chiral auxiliary is required to induce diastereomeric differentiation that can be observed by NMR. Chiral Solvating Agents (CSAs) are a convenient choice as they do not require covalent modification of the analyte.

The Underlying Principle:

  • Chiral Solvating Agents (CSAs): CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[6] These diastereomeric complexes have different magnetic environments, leading to separate and distinguishable signals for each enantiomer in the ¹H NMR spectrum. The integration of these distinct signals allows for the direct calculation of the enantiomeric excess. Commonly used CSAs for amines include BINOL derivatives and chiral acids.[1][6][7]

Experimental Protocol: Determining Enantiomeric Excess of VCP with a Chiral Solvating Agent

  • Sample Preparation:

    • In an NMR tube, dissolve a known amount of the VCP sample (e.g., 5 mg, 0.032 mmol) in 0.6 mL of CDCl₃.

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • To the same NMR tube, add an equimolar amount of a suitable chiral solvating agent (e.g., (R)-1,1'-bi-2-naphthol (BINOL) or a derivative).

    • Gently shake the NMR tube for approximately 30 seconds to ensure complex formation.[1]

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the VCP-CSA mixture.

    • Optimize spectral parameters (e.g., number of scans) to achieve a good signal-to-noise ratio for accurate integration.

  • Data Analysis and Interpretation:

    • Identify a well-resolved proton signal of VCP that shows clear separation for the two enantiomers in the presence of the CSA. Protons close to the stereocenters are often the best candidates.

    • Carefully integrate the separated signals corresponding to the two enantiomers.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Integration(major enantiomer) - Integration(minor enantiomer)| / (Integration(major enantiomer) + Integration(minor enantiomer))] x 100

Visualizing the Key Interactions for Stereochemical Confirmation

G cluster_0 Relative Stereochemistry (NOE) cluster_1 Absolute Stereochemistry (CSA) cluster_2 NMR Observable H_vinyl H (vinyl) H_cyclopropyl_cis H (cyclopropyl, cis) H_vinyl->H_cyclopropyl_cis NOE R_VCP (1R,2S)-VCP CSA Chiral Solvating Agent (e.g., R-BINOL) R_VCP->CSA Diastereomeric Complex 1 S_VCP (1S,2R)-VCP S_VCP->CSA Diastereomeric Complex 2 NMR_signal Distinct NMR signals for each enantiomer

Caption: Key NMR interactions for determining the relative and absolute stereochemistry of VCP.

A Comparative Analysis of Stereochemical Validation Techniques

While NMR is a powerful and versatile tool, a comprehensive validation strategy often involves orthogonal methods to provide the highest level of confidence. Below is a comparison of NMR with other common techniques for the stereochemical analysis of (1R,2S)-VCP.

Technique Principle Information Provided Advantages Limitations
NMR Spectroscopy Nuclear spin properties in a magnetic fieldRelative & Absolute Stereochemistry, Enantiomeric Excess, Structure ElucidationNon-destructive, provides detailed structural information, relatively fast for ee determination with CSAs.[8]Lower sensitivity compared to HPLC, requires chiral auxiliaries for enantiomer differentiation, complex spectra can be challenging to interpret.
Chiral HPLC Differential interaction with a chiral stationary phaseEnantiomeric Excess, Separation of EnantiomersHigh sensitivity and resolution, well-established for quantitative analysis, can be automated for high-throughput screening.[9]Destructive, requires method development for each compound, does not provide direct structural information on the separated components.[9]
X-ray Crystallography Diffraction of X-rays by a single crystalUnambiguous Absolute Stereochemistry, Solid-state ConformationConsidered the "gold standard" for absolute configuration determination.[10]Requires a suitable single crystal, which can be difficult to obtain; provides information on the solid state, which may differ from the solution conformation.[10]
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared lightAbsolute StereochemistryApplicable to samples in solution, does not require crystallization or derivatization.[11]Requires specialized instrumentation, interpretation often relies on comparison with computationally predicted spectra.[11]

Detailed Protocols for Alternative Validation Methods

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To determine the enantiomeric excess of (1R,2S)-VCP by separating its enantiomers.

Experimental Protocol:

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as Chiralcel OD-H or Chiralpak AD-H, is often effective for the separation of amine and amino acid ester enantiomers.[12][13]

  • Mobile Phase Optimization:

    • Start with a mobile phase of n-hexane and isopropanol (e.g., 90:10 v/v).

    • Add a small amount of an amine modifier, such as diethylamine (0.1%), to the mobile phase to improve peak shape and reduce tailing of the basic analyte.

    • Adjust the ratio of hexane to isopropanol to optimize the resolution and retention times.

  • Sample Preparation:

    • Prepare a stock solution of the VCP sample in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare a series of dilutions to determine the limit of detection (LOD) and limit of quantification (LOQ).

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25 °C

    • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess using the same formula as for the NMR method.

Vibrational Circular Dichroism (VCD)

Objective: To determine the absolute configuration of (1R,2S)-VCP.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of the enantiomerically enriched VCP sample (typically 5-15 mg) in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.

  • VCD Spectrum Acquisition:

    • Acquire the VCD and IR spectra of the sample using a dedicated VCD spectrometer.

  • Computational Modeling:

    • Perform quantum chemical calculations (e.g., using Density Functional Theory - DFT) to predict the VCD spectrum of one enantiomer (e.g., (1R,2S)-VCP).[8]

  • Data Analysis and Comparison:

    • Compare the experimentally measured VCD spectrum with the computationally predicted spectrum.

    • A good match in the signs and relative intensities of the VCD bands confirms the absolute configuration. If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is the opposite of the one modeled.

Conclusion: An Integrated Approach for Unquestionable Stereochemical Validation

The stereochemical integrity of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate is a critical quality attribute that directly impacts its utility in pharmaceutical synthesis. While NMR spectroscopy offers a powerful and comprehensive suite of tools for elucidating both relative and absolute stereochemistry, a multi-faceted approach provides the most robust and defensible validation.

For routine analysis and high-throughput screening for enantiomeric excess, chiral HPLC is often the method of choice due to its high sensitivity and automation capabilities.[8] However, for initial structural confirmation and in-depth investigation, NMR is indispensable. The "gold standard" for absolute configuration remains single-crystal X-ray crystallography, and when obtainable, it provides an unequivocal answer.[10] Vibrational Circular Dichroism is emerging as a valuable alternative for determining absolute configuration in solution, particularly when crystallization is challenging.[11]

By understanding the principles, strengths, and limitations of each technique, and by employing an orthogonal approach to validation, researchers can ensure the stereochemical purity of (1R,2S)-VCP, thereby contributing to the development of safe and effective medicines.

References

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. (n.d.). RSC Publishing. Retrieved from [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H - Semantic Scholar. (n.d.). Retrieved from [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. (n.d.). RSC Publishing. Retrieved from [Link]

  • Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. (2003). PubMed. Retrieved from [Link]

  • NOESY and ROESY. (2018, August 8). Retrieved from [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022, September 8). UNIPI. Retrieved from [Link]

  • Vibrational circular dichroism - Wikipedia. (n.d.). Retrieved from [Link]

  • 5.4: NOESY Spectra - Chemistry LibreTexts. (2025, October 12). Retrieved from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). (2021, June 30). Retrieved from [Link]

  • Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes - Chemical Science (RSC Publishing). (n.d.). Retrieved from [Link]

  • Stereochemistry Information from NOESY/ROESY data … Part 1 - ACD/Labs. (2026, February 12). Retrieved from [Link]

  • Vibrational Circular Dichroism Spectroscopy of Chiral Molecules | Request PDF. (n.d.). Retrieved from [Link]

  • Vibrational circular dichroism spectroscopy of chiral molecules. - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). (n.d.). Retrieved from [Link]

  • EP2586769B1 - Method for producing (1r, 2s)-1-amino-2-vinyl cyclopropane carboxylic acid ester that has improved optical purity - Google Patents. (n.d.).
  • Enantioselective Synthesis of (1 R ,2 S )-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of ( E )- N - ResearchGate. (n.d.). Retrieved from [Link]

  • cis-2,3-Disubstituted Cyclopropane 1,1-Diesters in [3 + 2] Annulations with Aldehydes: Highly Diastereoselective Construction of Densely Substituted Tetrahydrofurans | The Journal of Organic Chemistry - ACS Publications. (2013, May 1). Retrieved from [Link]

  • Comparative Analysis of 1D PROFILE and 2D 1H,13C Methyl NMR Methods for Characterization of the Higher Order Structure of IgG1 Monoclonal Antibodies - PMC. (n.d.). Retrieved from [Link]

  • 1D and 2D NMR - Emory University. (2011, April 14). Retrieved from [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe - Semantic Scholar. (2012, July 15). Retrieved from [Link]

  • Two-dimensional NMR experiments for correlating carbon-13.beta. and proton.delta./.epsilon. chemical shifts of aromatic residues - Lewis Kay's Lab - University of Toronto. (n.d.). Retrieved from [Link]

  • Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form - Semantic Scholar. (2021, November 25). Retrieved from [Link]

  • X-ray Single-Crystal Analysis, Pharmaco-Toxicological Profile and Enoyl-ACP Reductase-Inhibiting Activity of Leading Sulfonyl Hydrazone Derivatives - MDPI. (2024, June 17). Retrieved from [Link]

  • Stereospecific Synthesis of 1,2,3-Trisubstituted Cyclopropanes from Pseudoglycals. (2025, March 28). Retrieved from [Link]

  • Introduction to 1D and 2D NMR Spectroscopy - NMR Wiki. (n.d.). Retrieved from [Link]

  • [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography] - PubMed. (n.d.). Retrieved from [Link]

  • X-ray crystallography - Wikipedia. (n.d.). Retrieved from [Link]

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Comparative

A Comparative Guide for Drug Synthesis: (1R,2S)-Ethyl vs. Methyl 1-Amino-2-vinylcyclopropanecarboxylate

In the competitive landscape of pharmaceutical development, the judicious selection of chiral building blocks is a cornerstone of efficient and scalable drug synthesis. The (1R,2S)-1-amino-2-vinylcyclopropanecarboxylate...

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Author: BenchChem Technical Support Team. Date: March 2026

In the competitive landscape of pharmaceutical development, the judicious selection of chiral building blocks is a cornerstone of efficient and scalable drug synthesis. The (1R,2S)-1-amino-2-vinylcyclopropanecarboxylate scaffold is a prime example of a high-value intermediate, particularly in the synthesis of Hepatitis C Virus (HCV) NS3/4A protease inhibitors like Boceprevir and Grazoprevir.[1][2] While the core molecular framework is constant, the choice between the ethyl and methyl ester derivatives can have significant practical implications for a synthetic campaign. This guide offers a detailed comparison of these two critical reagents, supported by experimental insights, to inform strategic decision-making in drug development.

Physicochemical Properties: More Than Just a Methyl Group

The seemingly minor difference between an ethyl and a methyl ester imparts distinct physical properties that can influence process development, from reaction setup to purification.

Property(1R,2S)-Methyl 1-amino-2-vinylcyclopropanecarboxylate(1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylateSignificance in Drug Synthesis
Molecular Weight 141.17 g/mol 155.19 g/mol Influences reaction stoichiometry, reagent cost-in-use, and process mass intensity.
Boiling Point LowerHigherCan affect the choice of purification methods, such as distillation, and solvent removal conditions.[3]
Solubility Generally more soluble in polar solvents.Typically more soluble in less polar organic solvents due to increased lipophilicity.Critical for selecting appropriate reaction and crystallization solvents to ensure homogeneity and facilitate product isolation.
Hydrolytic Stability More susceptible to hydrolysis.[4][5][6]Generally more stable towards base-catalyzed hydrolysis.[5][7]A key consideration for the stability of the compound during aqueous workups and subsequent reaction steps.
Crystallinity Often a crystalline solid, facilitating handling and purification.Also typically a crystalline solid, though crystal habit may differ.Impacts ease of handling, bulk density, and the efficiency of purification by recrystallization.

Application in Synthesis: A Tale of Two Esters in Amide Coupling

A frequent and critical transformation involving these amino esters is the formation of an amide bond with a carboxylic acid partner. The following protocol outlines a standard peptide coupling procedure.

Experimental Protocol: General Amide Bond Formation

Step 1: Salt Formation (Optional but Recommended)

  • Dissolve (1R,2S)-ethyl or methyl 1-amino-2-vinylcyclopropanecarboxylate (1.0 equiv.) in a suitable solvent (e.g., MTBE, EtOAc).

  • Add an acid (e.g., HCl in ether, or p-toluenesulfonic acid) to precipitate the corresponding ammonium salt.

  • Isolate the stable, crystalline salt by filtration.

Causality: Converting the amino ester to a salt often improves its stability and handling characteristics, and can aid in purification.

Step 2: Amide Coupling

  • Charge a reactor with the carboxylic acid (1.0 equiv.), the amino ester salt (1.0-1.2 equiv.), a coupling agent (e.g., HATU, T3P®) (1.1 equiv.), and an aprotic solvent (e.g., DMF, 2-MeTHF).[8]

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize the salt and activate the coupling agent.[9]

  • Maintain the reaction at a controlled temperature (e.g., 0-25 °C) and monitor for completion by HPLC or LC-MS.

Causality: Coupling agents activate the carboxylic acid to facilitate nucleophilic attack by the amine. The choice of base is critical to avoid racemization and other side reactions.[9]

Step 3: Work-up and Isolation

  • Quench the reaction with an aqueous solution (e.g., water or brine).

  • Extract the product into an appropriate organic solvent.

  • Perform aqueous washes to remove the coupling byproducts and residual base.

  • Concentrate the organic phase and purify the product, typically by crystallization or chromatography.

Comparative Performance Insights

While both esters are highly effective in amide coupling reactions, their differing properties can lead to subtle but important distinctions in process performance.

ParameterUsing Methyl EsterUsing Ethyl EsterDiscussion
Reaction Kinetics Generally, reaction rates are comparable.Steric hindrance from the ethyl group is minimal in this context.The primary determinant of reaction rate is the choice of coupling agent and reaction conditions, not the nature of the ester.
Yield & Purity High yields (typically >90%) and purity are achievable.High yields and purity are also consistently reported.[10]With optimized conditions, both esters can deliver excellent results. The choice may come down to the ease of purification of the final product.
Downstream Processing The methyl ester is more readily cleaved by hydrolysis.[6][11]The ethyl ester is more robust and resistant to saponification.[5]This is a critical point of differentiation and a key factor in the selection process.

Strategic Selection in a Multi-step Synthesis

The decision to use the methyl or ethyl ester is often dictated by the overall synthetic strategy and the intended fate of the ester functionality.

  • When the Ester is a Protecting Group: If the ester needs to survive multiple subsequent reaction steps, particularly those involving basic conditions, the ethyl ester is the superior choice due to its enhanced hydrolytic stability.[5] This robustness can prevent premature cleavage and the formation of unwanted byproducts.

  • When the Ester is a Synthetic Handle: If the synthetic route requires the ester to be hydrolyzed to the corresponding carboxylic acid for a subsequent transformation (e.g., another coupling reaction), the methyl ester is generally preferred.[6] Its greater susceptibility to hydrolysis allows for milder saponification conditions, which can be crucial for preserving sensitive functional groups elsewhere in the molecule.

Workflow Diagram: Synthetic Strategy Decision

G cluster_goal Synthetic Goal cluster_choice Recommended Reagent cluster_rationale Key Advantage A Ester to be Hydrolyzed in a Subsequent Step C (1R,2S)-Methyl 1-amino-2-vinylcyclopropanecarboxylate A->C Leads to selection of B Ester to Remain Intact Through Multiple Steps D (1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate B->D Leads to selection of E Faster, Milder Saponification C->E Due to F Greater Hydrolytic Stability D->F Due to

Caption: Decision matrix for selecting the appropriate amino ester based on the synthetic plan.

Conclusion and Expert Recommendations

Both (1R,2S)-ethyl and methyl 1-amino-2-vinylcyclopropanecarboxylate are invaluable, high-purity intermediates in modern pharmaceutical synthesis. The choice between them is a strategic one, not a matter of inherent superiority.

  • Select the methyl ester for synthetic routes that require a subsequent saponification. This will likely result in a more efficient and milder deprotection step.

  • Select the ethyl ester when the ester functionality must be preserved through a series of reactions. Its greater stability provides a wider operating window and minimizes the risk of unintended hydrolysis.

Ultimately, the optimal selection depends on a thorough analysis of the entire synthetic sequence, considering the compatibility of all functional groups with the planned reaction conditions. It is advisable to conduct a cost-of-goods analysis and, if necessary, parallel screening experiments to confirm the best choice for your specific target molecule.

References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Scientific Reports. Available at: [Link]

  • Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus. (2018). Organic Letters. Available at: [Link]

  • Asymmetric synthesis of intermediate for (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate by desymmetrization using engineered esterase from Bacillus subtilis. (2021). Journal of Bioscience and Bioengineering. Available at: [Link]

  • Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. (2017). Amino Acids. Available at: [Link]

  • Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus. (2018). PubMed. Available at: [Link]

  • Enantioselective Synthesis of (1 R ,2 S )-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of ( E )- N -Phenylmethyleneglycine Ethyl Ester. (2010). ResearchGate. Available at: [Link]

  • Synthesis and Process Optimization of Boceprevir: A Protease Inhibitor Drug. (2014). Organic Process Research & Development. Available at: [Link]

  • Discovery and Chemical Development of Grazoprevir: An HCV NS3/4a Protease Inhibitor for the Treatment of the Hepatitis C Virus Infection. (2020). Accounts of Chemical Research. Available at: [Link]

  • Grazoprevir (135) was synthesised from three building blocks as indicated. (2020). ResearchGate. Available at: [Link]

  • Concise asymmetric synthesis of a (1R,2S)-1-amino- 2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester. (2013). PubMed. Available at: [Link]

  • Synthesis and Process Optimization of Boceprevir: A Protease Inhibitor Drug. (2014). ResearchGate. Available at: [Link]

  • Discovery and Chemical Development of Grazoprevir: An HCV NS3/4a Protease Inhibitor for the Treatment of the Hepatitis C Virus Infection. (2020). ResearchGate. Available at: [Link]

  • Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid (Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. (2005). ResearchGate. Available at: [Link]

  • Preparation of intermediates of boceprevir. (2013). Google Patents.
  • Synthetic method of boceprevir intermediate. (2013). Google Patents.
  • Advances in the Synthesis of Cyclopropylamines. (2024). Chemical Reviews. Available at: [Link]

  • Methyl Esters and Derivatives. (n.d.). ScienceDirect. Available at: [Link]

  • Enantioselective Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of (E). (2010). ACS Publications. Available at: [Link]

  • Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. (2005). The Journal of Organic Chemistry. Available at: [Link]

  • TWO-YEAR STORAGE STUDY WITH METHYL AND ETHYL ESTERS OF RAPESEED. (n.d.). Biodiesel Education. Available at: [Link]

  • Palladium-Catalyzed Monoarylation of Cyclopropylamine. (2021). The Journal of Organic Chemistry. Available at: [Link]

  • Methyl ester vs Ethyl ester hydrolysis. (2022). Reddit. Available at: [Link]

  • METHYL AND ETHYL SOYBEAN ESTERS PRODUCTION. (n.d.). CABI Digital Library. Available at: [Link]

  • ETHYL AND METHYL ESTERS PRODUCTION FIELD ESTERIFIC
  • ethyl and methyl esters of vegetable oil. (n.d.). Biodiesel Education. Available at: [Link]

  • hydrolysis of esters. (n.d.). Chemguide. Available at: [Link]

  • Cyclover-Assisted Liquid-Phase Peptide Synthesis Using T3P® as a Green Coupling Reagent. (2024). Organic Letters. Available at: [Link]

  • Advances in Peptide Coupling Techniques. (n.d.). Scribd. Available at: [Link]

  • Coupling Reaction in Peptide Synthesis. (n.d.). Scribd. Available at: [Link]

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Validation

A Comprehensive Guide to the Validation of Chiral HPLC Methods for 1-Amino-2-vinylcyclopropanecarboxylate Enantiomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the stereoisomeric composition of a drug substance is a critical quality attribute. The enantiomers of a chi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereoisomeric composition of a drug substance is a critical quality attribute. The enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Consequently, the development and validation of robust analytical methods for the enantioselective analysis of chiral compounds, such as the enantiomers of 1-amino-2-vinylcyclopropanecarboxylate, are of paramount importance. This guide provides an in-depth comparison of key considerations and experimental protocols for the validation of chiral High-Performance Liquid Chromatography (HPLC) methods, grounded in scientific principles and regulatory expectations.

The Criticality of Chiral Separation

1-amino-2-vinylcyclopropanecarboxylate and its derivatives are important building blocks in the synthesis of various biologically active molecules. The specific spatial arrangement of substituents around the cyclopropane ring gives rise to stereoisomers, each of which may interact differently with chiral biological targets like enzymes and receptors. Therefore, a validated chiral HPLC method is essential to ensure the stereochemical purity of these intermediates and the final active pharmaceutical ingredient (API).

Foundational Pillars of Chiral HPLC Method Validation

The validation of a chiral HPLC method is a systematic process that provides documented evidence that the method is suitable for its intended purpose. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a framework for this process, which is built upon several key validation parameters.[1][2][3]

A successful validation study demonstrates the method's specificity, linearity, range, accuracy, precision, and robustness. For methods intended to quantify the minor enantiomer (the undesired stereoisomer), the limit of detection (LOD) and limit of quantitation (LOQ) are also critical parameters.[1][4]

Caption: Interrelationship of core validation parameters in chiral HPLC method validation.

Designing the Validation Protocol: A Step-by-Step Approach

A well-designed validation protocol is the roadmap for a successful validation study. It should clearly define the experimental approach, the acceptance criteria for each parameter, and the materials to be used.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Reporting Protocol Define Validation Protocol & Acceptance Criteria Standards Prepare Enantiomerically Pure Standards & Racemic Mixture Protocol->Standards Specificity Specificity Assessment Standards->Specificity Linearity_Range Linearity & Range Evaluation Specificity->Linearity_Range Accuracy Accuracy Determination Linearity_Range->Accuracy Precision Precision Studies (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Determination Precision->LOD_LOQ Robustness Robustness Testing LOD_LOQ->Robustness Data_Analysis Data Analysis & Comparison to Criteria Robustness->Data_Analysis Report Generate Validation Report Data_Analysis->Report

Caption: A typical experimental workflow for chiral HPLC method validation.

In-Depth Analysis of Validation Parameters

Specificity

Causality: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or the other enantiomer.[2] In chiral HPLC, this is primarily demonstrated by achieving baseline resolution between the enantiomeric peaks. A resolution (Rs) of greater than 1.5 is generally considered acceptable.[5]

Experimental Protocol:

  • Prepare a solution of the racemic mixture of 1-amino-2-vinylcyclopropanecarboxylate.

  • Prepare solutions of each pure enantiomer, if available.

  • Inject the racemic mixture and each individual enantiomer solution into the HPLC system.

  • Analyze the resulting chromatograms to ensure that there are no interfering peaks at the retention times of the enantiomers.

  • Calculate the resolution between the two enantiomeric peaks in the chromatogram of the racemic mixture.

Linearity and Range

Causality: Linearity demonstrates a direct proportionality between the concentration of the analyte and the analytical response (e.g., peak area) over a specified range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]

Experimental Protocol:

  • Prepare a series of at least five solutions of the analyte at different concentrations, spanning the expected working range. For the undesired enantiomer, this range might be from the limit of quantitation (LOQ) to 120% of the specification limit.

  • Inject each solution in triplicate.

  • Plot the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of ≥ 0.998 is typically desired.[1]

Table 1: Example Linearity Data for the Undesired Enantiomer

Concentration (µg/mL)Mean Peak Area (n=3)
0.5 (LOQ)5,234
1.010,158
2.525,489
5.050,992
7.576,345
Correlation Coefficient (r²) 0.9995
Accuracy

Causality: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Prepare samples of the desired enantiomer spiked with known concentrations of the undesired enantiomer at a minimum of three levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Analyze these samples in triplicate.

  • Calculate the percentage recovery of the spiked analyte. The acceptance criterion for recovery is typically within 98.0% to 102.0%.

Table 2: Example Accuracy Data for the Undesired Enantiomer

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
1.00.9999.0
2.52.53101.2
5.05.08101.6
Precision

Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels: repeatability and intermediate precision.[4]

  • Repeatability (Intra-assay precision): Assesses the precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Expresses the within-laboratory variations, for example, on different days, with different analysts, or with different equipment.

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicate preparations of a sample at 100% of the test concentration on the same day.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Calculate the relative standard deviation (RSD) for each set of measurements. A typical acceptance criterion for the RSD is ≤ 2%.[1]

Table 3: Example Precision Data for the Undesired Enantiomer

ParameterDay 1 / Analyst 1 (% RSD)Day 2 / Analyst 2 (% RSD)
Repeatability (n=6)1.21.5
Intermediate Precision 1.8
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

These are particularly important for the determination of the undesired enantiomer as an impurity.

Experimental Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) Where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line or from the analysis of blank samples) and S is the slope of the calibration curve.[1]

Alternatively, they can be determined by preparing and analyzing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3 for LOD and 10 for LOQ.[4]

Robustness

Causality: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 10%)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% of the minor component)

  • Analyze a system suitability solution under each of the modified conditions.

  • Evaluate the impact of these changes on the system suitability parameters, such as resolution and retention time. The system suitability criteria should still be met under all varied conditions.

System Suitability: The Gatekeeper of a Validated Method

Before any sample analysis, a system suitability test (SST) must be performed to ensure that the chromatographic system is performing adequately. Key SST parameters include:

  • Resolution (Rs): Should be ≥ 1.5.[5]

  • Tailing factor (T): Should be ≤ 2.

  • Theoretical plates (N): A measure of column efficiency.

  • Repeatability of injections: The %RSD of peak areas from replicate injections of a standard solution should be within a specified limit (e.g., ≤ 2.0%).

Conclusion

The validation of a chiral HPLC method for the enantiomers of 1-amino-2-vinylcyclopropanecarboxylate is a rigorous but essential process in pharmaceutical development. By systematically evaluating the key performance parameters of specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness, researchers can ensure the generation of reliable and accurate data. This, in turn, supports the development of safe and effective medicines with well-characterized stereochemical purity. Adherence to the principles outlined in this guide, in conjunction with regulatory guidelines such as those from the ICH, will provide a solid foundation for the successful validation of these critical analytical methods.

References

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Available at: [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC. Available at: [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Available at: [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scientific Research Publishing. Available at: [Link]

  • ICH guideline Q14 on analytical procedure development. European Medicines Agency (EMA). Available at: [Link]

  • ICH Q2(R2) / Q14 Training Module 7 Additional Case Studies and Examples. International Council for Harmonisation (ICH). Available at: [Link]

  • Validation of Analytical Procedure Q2(R2). International Council for Harmonisation (ICH). Available at: [Link]

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. MDPI. Available at: [Link]

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Comparative

Comparative Reactivity and Profiling of (1R,2S)-Ethyl 1-Amino-2-vinylcyclopropanecarboxylate vs. Acyclic Analogs

Executive Summary The evolution of Hepatitis C Virus (HCV) NS3/4A protease inhibitors represents a masterclass in structure-based drug design. A pivotal breakthrough in this field was the transition from flexible acyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of Hepatitis C Virus (HCV) NS3/4A protease inhibitors represents a masterclass in structure-based drug design. A pivotal breakthrough in this field was the transition from flexible acyclic P1 residues (e.g., allylglycine derivatives) to the conformationally restricted (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate (Vinyl-ACCA). This guide provides an objective, data-driven comparison of the reactivity, thermodynamic profiles, and synthetic utility of Vinyl-ACCA versus its acyclic analogs, equipping medicinal chemists with the mechanistic rationale needed for advanced peptidomimetic synthesis.

Structural & Thermodynamic Paradigm

The HCV NS3/4A protease features a shallow, solvent-exposed S1 pocket that is notoriously difficult to drug effectively 1. Early inhibitor prototypes utilized acyclic amino acids, which suffered from high entropic penalties upon binding due to the requisite "freezing" of multiple rotatable C-C bonds.

By incorporating the rigid cyclopropyl ring of Vinyl-ACCA, researchers effectively locked the P1 residue into a bioactive conformation 2. This pre-organization significantly reduces the entropic penalty of binding. Furthermore, the inherent ring strain of the cyclopropane moiety (~27.5 kcal/mol) alters the electronic properties of the adjacent vinyl group, subtly influencing its reactivity profile in subsequent macrocyclization steps. Studies have shown that macrocyclic inhibitors built on the Vinyl-ACCA scaffold exhibit up to a 96-fold advantage in inhibitory potency compared to their acyclic progenitors 3.

Reactivity_Comparison Root P1 Amino Acid Derivatives VCP Vinyl-ACCA (Cyclopropyl) Root->VCP Acy Acyclic Analog (Allylglycine) Root->Acy VCP_1 High Steric Hindrance (Requires HATU) VCP->VCP_1 VCP_2 Pre-organized Conformation (Favors RCM) VCP->VCP_2 VCP_3 Low Entropic Penalty (High Affinity) VCP->VCP_3 Acy_1 Low Steric Hindrance (Standard Coupling) Acy->Acy_1 Acy_2 High Flexibility (Favors Oligomerization) Acy->Acy_2 Acy_3 High Entropic Penalty (Low Affinity) Acy->Acy_3

Thermodynamic and Kinetic Profiling of Vinyl-ACCA versus Acyclic Analogs.

Comparative Reactivity: Peptide Coupling & Metathesis

Peptide Coupling Efficiency

The quaternary alpha-carbon of Vinyl-ACCA presents substantial steric hindrance compared to the secondary alpha-carbon of acyclic allylglycine. Consequently, standard coupling reagents (e.g., EDC/HOBt) often yield poor conversions and promote epimerization. Efficient coupling of Vinyl-ACCA requires highly reactive uronium/aminium salts like HATU in the presence of a strong non-nucleophilic base (DIEA) to drive the formation of the active ester rapidly 4.

Ring-Closing Metathesis (RCM) vs. Cross Metathesis

The most striking divergence in reactivity between Vinyl-ACCA and acyclic analogs manifests during olefin metathesis. In the synthesis of macrocyclic inhibitors (e.g., Vaniprevir, BILN-2061), an acyclic diene intermediate must undergo RCM 5.

  • Vinyl-ACCA: The structural rigidity of the cyclopropane ring induces a spatial pre-organization (akin to the Thorpe-Ingold effect), forcing the P1 vinyl group and the P3 allyl/homoallyl group into close proximity. This kinetically favors intramolecular RCM over intermolecular cross-metathesis, allowing for high yields even at relatively high concentrations (e.g., 0.13 M) with exceptionally low catalyst loading (0.2 mol%) 5.

  • Acyclic Analogs: The conformational flexibility of linear dienes means the reactive olefins spend less time in proximity. This increases the activation entropy for macrocyclization, often leading to competing intermolecular oligomerization unless strictly high-dilution conditions (<0.01 M) are maintained.

RCM_Mechanism A Acyclic Diene Precursor (P1-P3 Tripeptide) B Ru-Catalyst Addition (Grubbs-Hoveyda II) A->B C Olefin Coordination & Metallacyclobutane Formation B->C D Ring-Closing Metathesis (Ethylene Extrusion) C->D E Macrocyclic HCV Inhibitor (e.g., Vaniprevir) D->E

Workflow of Ring-Closing Metathesis for HCV Protease Inhibitor Macrocyclization.

Quantitative Performance Data

The table below summarizes the comparative metrics between the two classes of P1 building blocks when incorporated into standard HCV NS3/4A inhibitor scaffolds.

Property / Metric(1R,2S)-Vinyl-ACCAAcyclic Analog (Allylglycine)
Conformational State Rigid (Pre-organized)Flexible
Entropic Penalty (Binding) LowHigh
Peptide Coupling Reactivity Low (Requires HATU/Base)High (Standard EDC/HOBt viable)
RCM Efficiency (Yield) >85% (at 0.1 M concentration)<40% (at 0.1 M, prone to oligomers)
Required RCM Catalyst Loading ~0.2 mol% to 1.0 mol%>5.0 mol%
Relative Inhibitory Potency 1x (Baseline reference)~0.01x (100-fold decrease)

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that causality is established before advancing to the next synthetic stage.

Protocol 1: HATU-Mediated Peptide Coupling of Vinyl-ACCA

Rationale: The steric bulk of the cyclopropyl quaternary center necessitates the generation of a highly reactive 7-aza-benzotriazole active ester to prevent starting material degradation and epimerization.

  • Preparation: Dissolve the P2 carboxylic acid precursor (1.0 equiv) and (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride (1.1 equiv) in anhydrous DMF (0.2 M).

  • Activation: Cool the mixture to 0 °C under inert atmosphere (N₂). Add HATU (1.2 equiv) in one portion.

  • Base Addition: Dropwise add N,N-Diisopropylethylamine (DIEA) (4.0 equiv). Self-Validation Check: The solution should turn a distinct pale yellow, indicating the formation of the active ester complex.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation: Monitor via LC-MS. Self-Validation Check: Confirm the disappearance of the P2 acid mass and the appearance of the desired product mass [M+H]+ .

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with 1M HCl and brine, dry over Na₂SO₄, and concentrate.

Protocol 2: Ring-Closing Metathesis (RCM) using Grubbs-Hoveyda II Catalyst

Rationale: The pre-organized conformation of the Vinyl-ACCA-containing diene allows for RCM at higher concentrations. Simultaneous slow addition of the catalyst and substrate prevents localized concentration spikes, further suppressing intermolecular cross-metathesis.

  • Degassing: Dissolve the acyclic diene precursor (1.0 equiv) in anhydrous, degassed toluene to create a 0.13 M stock solution.

  • Heating: Transfer 10% by volume of the diene stock solution into the reaction vessel and heat to 100 °C with gentle N₂ bubbling. Self-Validation Check: N₂ bubbling is critical; it drives the equilibrium forward by physically removing the ethylene gas byproduct.

  • Catalyst Addition: Prepare a stock solution of Grubbs-Hoveyda II catalyst (0.002 equiv, 0.2 mol%) in degassed toluene.

  • Simultaneous Infusion: Using a syringe pump, simultaneously infuse the remaining 90% of the diene stock solution and the catalyst stock solution into the 100 °C reaction vessel over 1 hour.

  • Completion & Validation: Stir for an additional 1 hour. Self-Validation Check: Analyze via LC-MS. The target macrocycle will exhibit a mass exactly 28 Da lower than the starting diene (loss of ethylene, C2​H4​ ).

  • Quenching: Cool to room temperature and quench the ruthenium species by adding a metal scavenger (e.g., 2-mercaptonicotinic acid or functionalized silica) before column chromatography.

References

  • NIH PubMed Central (PMC)
  • The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors PLOS Pathogens URL
  • Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA)
  • Synthesis of the HCV Protease Inhibitor Vaniprevir (MK-7009)
  • Discovery of BMS-986144, a Third-Generation, Pan-Genotype NS3/4A Protease Inhibitor for the Treatment of Hepatitis C Virus Infection Journal of Medicinal Chemistry - ACS Publications URL

Sources

Validation

A Comparative Guide to the Resolution of 1-Amino-2-vinylcyclopropanecarboxylate: Enzymatic vs. Chemical Methodologies

Introduction: The Significance of a Constrained Amino Acid In the landscape of modern drug discovery, particularly in the development of antiviral agents, the structural rigidity and unique conformational properties of n...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of a Constrained Amino Acid

In the landscape of modern drug discovery, particularly in the development of antiviral agents, the structural rigidity and unique conformational properties of non-proteinogenic amino acids are invaluable. (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) stands out as a critical chiral building block. Its sterically constrained cyclopropane ring is a key structural motif in a new class of highly potent inhibitors targeting the Hepatitis C Virus (HCV) NS3/4A protease, such as BILN 2061.[1][2][3] The precise stereochemistry of vinyl-ACCA is paramount to its biological activity, making the efficient and scalable production of the single (1R,2S)-enantiomer a significant challenge in pharmaceutical manufacturing.

This guide provides an in-depth comparison of two prominent strategies for obtaining enantiomerically pure vinyl-ACCA derivatives from a racemic mixture: enzymatic kinetic resolution and classical chemical resolution via diastereomeric salt formation. We will explore the underlying principles, provide detailed experimental protocols, and present a critical evaluation of each method's performance, guiding researchers and process chemists in selecting the optimal strategy for their specific needs.

Part 1: Enzymatic Resolution via Selective Hydrolysis

The Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution leverages the exquisite stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture.[4] In this case, a racemic ester of vinyl-ACCA is presented to an enzyme, typically a lipase or a protease with esterase activity. The enzyme's chiral active site preferentially binds and catalyzes the hydrolysis of one enantiomer into its corresponding carboxylic acid at a significantly higher rate than the other.[5] This leaves the reaction mixture enriched with the unreacted, less-preferred ester enantiomer and the hydrolyzed, preferred acid enantiomer, which can then be separated. For the synthesis of the (1R,2S)-vinyl-ACCA, the process is designed to selectively hydrolyze the undesired (1S,2R)-ester, allowing for the recovery of the desired (1R,2S)-ester.

Causality in Methodology: Why Choose an Enzyme?

The primary driver for using an enzymatic approach is the potential for near-perfect enantioselectivity (E-values often exceeding 200) under remarkably mild and environmentally benign conditions (aqueous media, neutral pH, ambient temperatures).[6][7] Enzymes like Alcalase 2.4L, a robust and inexpensive serine endopeptidase from Bacillus licheniformis, have demonstrated broad esterase functionality and proven efficacy in large-scale resolutions of vinyl-ACCA derivatives.[2][3] This choice avoids the harsh reagents and organic solvents often required in chemical methods, aligning with the principles of green chemistry.

Workflow for Enzymatic Kinetic Resolution

cluster_prep Substrate Preparation cluster_resolution Enzymatic Resolution cluster_workup Separation & Isolation racemic_ester Racemic (±)-N-Boc-vinyl- ACCA Methyl Ester reaction_vessel Bioreactor (Stirring, Temp & pH Control) racemic_ester->reaction_vessel buffer Aqueous Buffer (pH controlled) buffer->reaction_vessel enzyme Alcalase 2.4L enzyme->reaction_vessel Catalyst quench Reaction Quench (e.g., pH shift) reaction_vessel->quench extraction Solvent Extraction quench->extraction hydrolyzed_acid (1S,2R)-N-Boc-vinyl-ACCA (Aqueous Phase) extraction->hydrolyzed_acid Separates unreacted_ester (1R,2S)-N-Boc-vinyl-ACCA (Organic Phase) >99% ee extraction->unreacted_ester Separates

Caption: Workflow for the enzymatic resolution of vinyl-ACCA ester.

Experimental Protocol: Enzymatic Resolution

This protocol is adapted from established industrial processes.[2][8]

  • Substrate Preparation: Prepare a solution of racemic N-Boc-protected vinyl-ACCA methyl ester in a minimal amount of a water-miscible co-solvent like acetone.

  • Reaction Setup: Charge a pH-statted reaction vessel with USP-purified water and adjust the temperature to 35-40°C. Add potassium chloride (KCl) to maintain ionic strength.

  • Enzyme Addition: Add the commercial enzyme solution (e.g., Alcalase 2.4L) to the buffer.

  • Initiation: Slowly add the substrate solution to the vessel. The pH will begin to drop as the ester is hydrolyzed to a carboxylic acid. The pH-stat should automatically add a dilute base (e.g., 0.5 M NaOH) to maintain a constant pH of 7.5-8.0, which is optimal for enzyme activity.

  • Monitoring: The reaction progress is monitored by tracking the consumption of the base. The reaction is typically complete when 0.5 equivalents of base have been added, indicating 50% conversion. Enantiomeric excess (ee) of the remaining ester should be monitored by chiral HPLC.[9]

  • Workup and Isolation: Once 50% conversion is reached, adjust the pH to >10 to quench enzyme activity. Extract the mixture with a suitable organic solvent (e.g., methyl tert-butyl ether, MTBE). The desired unreacted (1R,2S)-ester will move to the organic phase, while the salt of the hydrolyzed (1S,2R)-acid will remain in the aqueous phase.

  • Purification: The organic layer is washed, dried, and concentrated to yield the (1R,2S)-N-Boc-vinyl-ACCA methyl ester with high enantiomeric purity (>99% ee).

Part 2: Chemical Resolution via Diastereomeric Salt Formation

The Principle of Diastereomeric Crystallization

This classical method relies on the principle that diastereomers—stereoisomers that are not mirror images—have different physical properties, including solubility.[10] A racemic mixture of the vinyl-ACCA free amine is reacted with a single enantiomer of a chiral resolving agent, typically a carboxylic acid. This acid-base reaction forms a pair of diastereomeric salts. Due to their different three-dimensional structures, these salts pack differently into crystal lattices, resulting in one being less soluble than the other in a given solvent system. The less soluble salt can then be selectively crystallized and isolated by filtration.

Causality in Methodology: Why Di-p-toluoyl-(D)-tartaric Acid?

The choice of resolving agent is critical and often determined empirically. Di-p-toluoyl-(D)-tartaric acid is a commercially available, relatively inexpensive, and structurally rigid chiral acid that has proven effective for the resolution of various amines, including vinyl-ACCA.[8] Its aromatic groups provide opportunities for π-π stacking and other non-covalent interactions within the crystal lattice, which can amplify the solubility differences between the two diastereomeric salts, facilitating a more efficient separation.

Workflow for Chemical Resolution

cluster_prep Salt Formation cluster_resolution Fractional Crystallization cluster_workup Isolation & Liberation racemic_amine Racemic (±)-vinyl- ACCA Ethyl Ester mixing Mixing & Dissolution racemic_amine->mixing resolving_agent Di-p-toluoyl-(D)- tartaric Acid resolving_agent->mixing solvent Ethanol solvent->mixing crystallization Cooling & Crystallization mixing->crystallization filtration Filtration crystallization->filtration solid_salt Solid Diastereomeric Salt ((1R,2S)-Amine Dominant) filtration->solid_salt filtrate Filtrate ((1S,2R)-Amine Dominant) filtration->filtrate liberation Base Treatment (e.g., aq. NaOH) solid_salt->liberation extraction Solvent Extraction liberation->extraction final_product (1R,2S)-vinyl-ACCA Ethyl Ester extraction->final_product

Caption: Workflow for chemical resolution via diastereomeric salt formation.

Experimental Protocol: Chemical Resolution

This protocol is based on a published procedure for enriching vinyl-ACCA.[8]

  • Salt Formation: Dissolve racemic ethyl 1-amino-2-vinylcyclopropanecarboxylate (1 equivalent) and di-p-toluoyl-(D)-tartaric acid (~1 equivalent) in a suitable solvent, such as ethanol, with heating.

  • Crystallization: Allow the solution to cool slowly to room temperature, then potentially to a lower temperature (e.g., 5°C), to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

  • Enrichment: The isolated salt will be enriched in the desired (1R,2S)-amine. To achieve high optical purity, this solid may need to be recrystallized one or more times from the same or a different solvent system. The enantiomeric excess must be checked at each stage.

  • Liberation of the Free Amine: Suspend the final, optically enriched diastereomeric salt in a biphasic system of water and an organic solvent (e.g., MTBE). Add a base (e.g., aqueous NaOH) to neutralize the tartaric acid and liberate the free amine, which will be extracted into the organic layer.

  • Purification: The organic layer is separated, washed, dried, and concentrated to yield the enantiomerically enriched (1R,2S)-vinyl-ACCA ethyl ester.

Part 3: Comparative Analysis

Performance MetricEnzymatic Resolution (Alcalase 2.4L)Chemical Resolution (Di-p-toluoyl-(D)-tartaric Acid)
Enantiomeric Excess (% ee) Typically excellent, often >99% in a single step.[2]Moderate per step; requires multiple recrystallizations to achieve >99% ee.[8]
Theoretical Max. Yield 50% for the desired enantiomer (as the unreacted substrate).[4]Can be >50% but is practically limited by losses during multiple crystallizations.[8]
Process Scalability Highly scalable; successfully implemented at multi-kilogram and pilot plant scales.[2][8]Scalable, but can become cumbersome and less efficient on a very large scale due to solids handling.
Reaction Conditions Mild: 35-40°C, aqueous buffer, pH 7.5-8.0.[2]Variable: requires heating for dissolution and cooling for crystallization; uses organic solvents (ethanol).[8]
Catalyst/Reagent Inexpensive, commercially available enzyme.Commercially available, moderately priced resolving agent.
Environmental Impact "Greener" process: primarily aqueous, biodegradable catalyst.Higher impact: reliance on organic solvents.
Throughput & Cycle Time Can be slow due to enzyme kinetics and potential product inhibition.[2]Can be faster if crystallization is rapid, but multiple cycles for recrystallization lower overall throughput.

Conclusion and Senior Scientist Recommendations

Both enzymatic and chemical resolution methods are viable for producing enantiomerically pure (1R,2S)-1-amino-2-vinylcyclopropanecarboxylate. However, they offer a distinct trade-off between selectivity, yield, and operational complexity.

  • The Enzymatic Method is the preferred choice when the primary goal is to achieve the highest possible enantiomeric purity (>99% ee) in a single, scalable operation. Its unparalleled selectivity and mild, environmentally friendly conditions are significant advantages in pharmaceutical manufacturing. While the theoretical yield is capped at 50%, the exceptional purity often outweighs this limitation.

  • The Chemical Method serves as a robust, classical alternative. Its main drawback is the often-laborious need for multiple recrystallizations to reach high levels of optical purity, which progressively lowers the overall yield.[8] A single crystallization may only provide moderate enrichment (e.g., 50-55% ee).[8]

A Hybrid Strategy for Optimal Throughput: For large-scale industrial processes, a powerful hybrid approach has been developed.[8] This involves first performing a single crystallization with the chemical resolving agent to achieve a moderate enantiomeric enrichment (e.g., to ~55% ee). This enriched material is then used as the substrate for the enzymatic resolution. By starting with an enriched mixture, the enzymatic reaction is faster and suffers less from the product inhibition caused by the formation of the opposite enantiomer, leading to significantly improved throughput and a more efficient overall process.[2][8]

Ultimately, the selection of a resolution strategy depends on the specific project goals, including the required scale, purity specifications, available equipment, and cost considerations. For applications demanding the highest optical purity and adherence to green chemistry principles, the enzymatic method, potentially enhanced by a preliminary chemical enrichment step, represents the state-of-the-art solution.

References

  • Honer, M., et al. (2011). Mechanistic Studies of 1-Aminocyclopropane-1-carboxylate Deaminase (ACCD): Characterization of an Unusual PLP-dependent Reaction. Biochemistry, 50(12), 2249-2260. [Link]

  • Leonard, W. R., Jr., et al. (2010). Enantioselective Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of (E)-N-Phenylmethyleneglycine Ethyl Ester. Organic Process Research & Development, 14(3), 602-610. [Link]

  • Gagnon, A., et al. (2013). Concise asymmetric synthesis of a (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester. Beilstein Journal of Organic Chemistry, 9, 2235-2242. [Link]

  • Kino, K., et al. (2021). Asymmetric synthesis of intermediate for (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate by desymmetrization using engineered esterase from Bacillus subtilis. Journal of Bioscience and Bioengineering, 131(6), 599-604. [Link]

  • Kawashima, A., et al. (2015). Asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by sequential SN2–SN2′ dialkylation of (R)-N-(benzyl)proline-derived glycine Schiff base Ni(II) complex. RSC Advances, 5(6), 4423-4428. [Link]

  • M-CSA (Mechanism and Catalytic Site Atlas). 1-aminocyclopropane-1-carboxylate deaminase. [Link]

  • Honer, M., et al. (2011). Mechanistic studies of 1-aminocyclopropane-1-carboxylate deaminase: characterization of an unusual pyridoxal 5'-phosphate-dependent reaction. Biochemistry, 50(12), 2249-2260. [Link]

  • Glick, B. R. (2006). Reaction mechanisms of the bacterial enzyme 1-aminocyclopropane-1-carboxylate deaminase. Soil Biology and Biochemistry, 38(8), 2057-2065. [Link]

  • Kawashima, A., et al. (2015). Advanced asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by alkylation/cyclization of newly designed axially chiral Ni(II) complex of glycine Schiff base. ResearchGate. [Link]

  • Leonard, W. R., Jr., et al. (2010). Enantioselective Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of (E)-N-Phenylmethyleneglycine Ethyl Ester. ACS Publications. [Link]

  • Nascimento, F. X., et al. (2014). New Insights into 1-Aminocyclopropane-1-Carboxylate (ACC) Deaminase Phylogeny, Evolution and Ecological Significance. PLOS ONE, 9(6), e99168. [Link]

  • Beaulieu, P. L., et al. (2005). Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid (Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. The Journal of Organic Chemistry, 70(15), 5869-5879. [Link]

  • Leonard, W. R., Jr., et al. (2010). Enantioselective Synthesis of (1 R ,2 S )-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of ( E )- N. ResearchGate. [Link]

  • Jadhav, V. H., et al. (1994). Lipase catalysed kinetic resolution of racemic (±)2,2-dimethyl-3-(2-methyl-1-propenyl)-cyclopropane carboxyl esters. Tetrahedron: Asymmetry, 5(4), 621-628. [Link]

  • Wikipedia. (n.d.). Kinetic resolution. Wikipedia. [Link]

  • Martín-Matute, B., et al. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. The Journal of Organic Chemistry, 67(4), 1247-1254. [Link]

  • Singh, R. P., et al. (2023). Bacterial ACC deaminase: Insights into enzymology, biochemistry, genetics, and potential role in amelioration of environmental stress in crop plants. Frontiers in Microbiology, 14. [Link]

  • Singh, R. P., et al. (2023). Bacterial ACC deaminase: Insights into enzymology, biochemistry, genetics, and potential role in amelioration of environmental stress in crop plants. PMC. [Link]

  • Martín-Matute, B., et al. (2002). Enzymatic Kinetic Resolution and Chemoenzymatic Dynamic Kinetic Resolution of δ-Hydroxy Esters. An Efficient Route to Chiral δ-Lactones. The Journal of Organic Chemistry, 67(4), 1247-1254. [Link]

  • Le-Nguyen, D., et al. (2007). Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. The Journal of Organic Chemistry, 72(18), 6936-6940. [Link]

  • Google Patents. (n.d.). EP2586769B1 - Method for producing (1r, 2s)
  • Forró, E., et al. (2006). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry, 17(15), 2289-2294. [Link]

  • Beaulieu, P. L., et al. (2005). Synthesis of (1 R ,2 S )-1Amino2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. ResearchGate. [Link]

  • Winkler, C. K., et al. (n.d.). Kinetic Resolution of Enantiomers. Biocatalysis. [Link]

  • Glick, B. R. (2023). Ethylene, ACC, and the Plant Growth-Promoting Enzyme ACC Deaminase. MDPI. [Link]

  • Singh, R. P., et al. (2023). Bacterial ACC deaminase: Insights into enzymology, biochemistry, genetics, and potential role in amelioration of environmental stress in crop plants. ResearchGate. [Link]

  • Forró, E. (n.d.). Enzymatic kinetic resolution of β-amino acid derivatives. University of Szeged. [Link]

  • Singh, S., et al. (2017). Characterization of ACC Deaminase producing B. cepacia, C. feurendii and S. marcescens for Plant Growth Promoting activity. International Journal of Current Microbiology and Applied Sciences, 6(8), 883-897. [Link]

  • Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]

  • Gotor-Fernández, V., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 20(12), 22186-22212. [Link]

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  • Tanaka, M., et al. (2007). Lipase-catalyzed Kinetic Resolution of Cyclic trans-1,2-diols Bearing a Diester Moiety: Synthetic Application to Chiral Seven-Membered-Ring Alpha,alpha-Disubstituted Alpha-Amino Acid. The Journal of Organic Chemistry, 72(20), 7750-7756. [Link]

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Comparative

A Comparative Guide to Mass Spectrometry Validation for (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate Intermediates

Introduction: The Critical Role of Chiral Intermediates In modern drug development, the stereochemical purity of pharmaceutical intermediates is not merely a quality metric; it is a fundamental determinant of therapeutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Chiral Intermediates

In modern drug development, the stereochemical purity of pharmaceutical intermediates is not merely a quality metric; it is a fundamental determinant of therapeutic efficacy and patient safety. (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate (EAVC) stands out as a crucial chiral building block in the synthesis of several potent antiviral agents, notably for Hepatitis C virus (HCV) protease inhibitors.[1][2] The precise three-dimensional arrangement of its atoms is paramount. Consequently, the development and rigorous validation of analytical methods to confirm its identity, purity, and chiral integrity are critical steps in the pharmaceutical manufacturing process.

This guide provides an in-depth comparison and detailed protocols for the validation of mass spectrometry (MS) based methods for EAVC and its synthetic intermediates. As we will explore, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and specificity, making it the gold standard for this application.[3][4][5] Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the methodologies described are robust, reliable, and compliant with global regulatory standards.[6][7][8][9]

The Analytical Imperative: Why Mass Spectrometry?

The analysis of a small, chiral, and non-chromophoric molecule like EAVC presents unique challenges. Traditional methods like HPLC with UV detection may lack the necessary sensitivity and are completely blind to the mass information that confirms identity. Mass spectrometry, particularly when coupled with liquid chromatography, overcomes these limitations by providing highly specific molecular weight data and structural information through fragmentation analysis.[5][10] This is essential for distinguishing the target analyte from process-related impurities and degradation products.

The objective of validating an analytical procedure is to demonstrate through empirical evidence that it is suitable for its intended purpose.[11][12] For the quantitative analysis of EAVC intermediates, this means the method must be proven to be accurate, precise, specific, and reliable over a defined concentration range.

Core Validation Parameters: An Overview Based on ICH Q2(R2)

A robust validation protocol for an LC-MS/MS method must address a series of key performance characteristics as stipulated by regulatory bodies.[6][13] These parameters form the foundation of a self-validating system, ensuring data integrity.

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity & Range: The capacity of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

    • Reproducibility: Precision between laboratories (collaborative studies, not typically required for submission).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Experimental Workflow & Protocols

A typical workflow for the validation of an LC-MS/MS method for EAVC intermediates is a systematic process.

G cluster_prep Preparation & Setup cluster_validation Validation Execution cluster_analysis Data Analysis & Reporting A Reference Standard & Sample Preparation B LC-MS/MS System Suitability Test (SST) A->B C Specificity & Selectivity (Blank, Impurities) B->C D Linearity Curve (e.g., 5 levels) B->D E Accuracy & Precision (e.g., LLOQ, LQC, MQC, HQC) B->E F LOD & LOQ Determination B->F G Robustness Study (Varying Flow, Temp, pH) B->G H Statistical Analysis of Results C->H D->H E->H F->H G->H I Compare Against Acceptance Criteria H->I J Final Validation Report Generation I->J

Caption: A standard workflow for analytical method validation.

Detailed Protocol: Quantitative LC-MS/MS Method for EAVC

This protocol describes a validated method for quantifying EAVC in a reaction mixture, assuming proper sample cleanup has occurred.

1. Materials and Reagents:

  • (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate reference standard (≥99% purity).

  • Isotopically labeled internal standard (IS), e.g., EAVC-d5.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (LC-MS grade).

2. Instrumentation:

  • UPLC/HPLC system (e.g., Waters Acquity, Agilent 1290).

  • Tandem quadrupole mass spectrometer (e.g., Sciex 6500, Thermo TSQ Altis).

  • Chiral stationary phase column: Astec CHIROBIOTIC V2, 5 µm, 4.6 x 250 mm (for chiral separation if needed, otherwise a standard C18 for achiral analysis).

3. Chromatographic Conditions (Achiral):

  • Column: C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

4. Mass Spectrometer Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Rationale: The primary amine group on EAVC is readily protonated, yielding a strong [M+H]⁺ signal for high sensitivity.

  • MRM Transitions (Hypothetical):

    • EAVC: Q1: 156.1 m/z → Q3: 97.1 m/z (loss of ethyl carboxylate group).

    • EAVC-d5 (IS): Q1: 161.1 m/z → Q3: 102.1 m/z.

  • Key Parameters:

    • IonSpray Voltage: 5500 V.

    • Source Temperature: 500 °C.

    • Curtain Gas: 35 psi.

    • Collision Gas (CAD): Medium.

5. Validation Execution Steps:

  • Linearity: Prepare calibration standards by spiking known concentrations of EAVC reference standard into a representative blank matrix. Analyze a minimum of five concentrations. Plot the peak area ratio (Analyte/IS) vs. concentration and determine the correlation coefficient (r²), which should be ≥0.99.

  • Accuracy & Precision: Prepare quality control (QC) samples at a minimum of three concentrations (low, mid, high). Analyze five replicates of each QC level on three separate days with two different analysts.

    • Acceptance Criteria: Accuracy should be within ±15% of the nominal value (±20% for LOQ). Precision (RSD%) should be ≤15% (≤20% for LOQ).

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of EAVC.

  • Robustness: Introduce small, deliberate changes to method parameters (e.g., flow rate ±10%, column temperature ±5 °C, mobile phase pH ±0.2 units) and assess the impact on the results. The results should remain within system suitability limits.

Data Interpretation: Fragmentation and Validation Summary

Proposed Fragmentation Pathway of EAVC

Understanding the fragmentation of the parent ion is key to developing a selective and robust MS/MS method. For EAVC ([M+H]⁺ = 156.1), the strained cyclopropane ring and ester functionality dictate the fragmentation pattern.

Caption: A proposed ESI+ fragmentation pathway for EAVC. (Note: Image placeholder used for chemical structure).

The most stable and abundant fragment is often chosen for quantification in MRM mode, as this provides the best signal-to-noise ratio. The loss of the entire ethyl carboxylate moiety is a common and predictable fragmentation pathway for such structures.[14][15]

Summary of Validation Data

The results of the validation experiments should be compiled into a clear, concise table, allowing for easy comparison against predefined acceptance criteria.

Validation ParameterAcceptance Criterion (ICH Q2)Hypothetical ResultPass/Fail
Specificity No interference at analyte RTNo significant peaks in blank matrix (>20% LLOQ)Pass
Linearity (r²) ≥ 0.990.9985Pass
Range 1.0 - 1000 ng/mL1.0 - 1000 ng/mLPass
Accuracy (% Bias) Within ±15% (±20% at LOQ)-5.2% to +8.9% across all QC levelsPass
Precision (RSD%) ≤ 15% (≤20% at LOQ)≤ 9.5% for all QC levels (intra- and inter-day)Pass
Limit of Quant. (LOQ) S/N ≥ 10, with acceptable A&P1.0 ng/mL (S/N = 12.5, Accuracy=92%, Precision=11%)Pass
Robustness Results within SST limitsAll variations met SST criteriaPass

Comparison with Alternative Analytical Technologies

While LC-MS/MS is a superior technique for this application, it is valuable to compare it with other available methods to understand its advantages and potential drawbacks.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.[5]High sensitivity (ng/mL to pg/mL), high specificity, structural confirmation, rapid analysis.[3][10]Higher equipment cost, requires skilled operators, potential for matrix effects (ion suppression).[10]Quantitative analysis of trace levels, impurity profiling, and definitive identification in complex matrices.
Chiral HPLC-UV/PDA Separation of enantiomers on a chiral stationary phase (CSP) followed by UV absorbance detection.[16][17]Lower equipment cost, simpler operation, widely available.Lower sensitivity, requires a chromophore, cannot distinguish co-eluting isobaric impurities, no mass data.Routine quality control for enantiomeric excess (%ee) when analyte concentration is high and the matrix is clean.
Chiral GC-MS Separation of volatile compounds on a chiral GC column followed by mass detection.[18]Excellent separation efficiency for volatile compounds.Requires analyte to be volatile or to be derivatized, which adds a step and potential for error.[19]Analysis of volatile impurities or starting materials in the EAVC synthesis pathway.
Supercritical Fluid Chromatography (SFC)-MS Uses supercritical CO₂ as the mobile phase for chiral separations, coupled to MS.[18][20]Very fast separations, reduced solvent consumption ("greener" chemistry), compatible with MS.Less common instrumentation, may require more specialized method development.High-throughput chiral screening and purification.

graph G {
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Caption: A decision logic for selecting an analytical technique.

Conclusion

The validation of an analytical method is a mandatory, evidence-based process that ensures the reliability and integrity of the data used to assess the quality of pharmaceutical intermediates like (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate. This guide has demonstrated that while several analytical techniques exist, a well-validated LC-MS/MS method provides an unmatched combination of sensitivity, specificity, and structural confirmation. By adhering to the principles of the ICH and FDA guidelines and systematically evaluating all core validation parameters, researchers and drug development professionals can establish a robust and defensible method. This ensures that the chiral purity and quality of these critical intermediates are controlled to the highest standard, ultimately safeguarding the efficacy and safety of the final drug product.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: Scribd URL: [Link]

  • Title: ICH Q2 (R1) provides guidance on validating analytical methods... Source: Scribd URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures - FDA Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: mass spectrum of cyclopropane C3H6 fragmentation pattern Source: Doc Brown's Chemistry URL: [Link]

  • Title: Mass Spectrometry Techniques in Pharmaceutical Analysis Source: Pharma Focus America URL: [Link]

  • Title: Localization of Cyclopropane Modifications in Bacterial Lipids via 213 nm Ultraviolet Photodissociation Mass Spectrometry Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Quantitative mass spectrometry methods for pharmaceutical analysis Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Mass Spectrometry in Drug Development Applications Source: Netpharmalab URL: [Link]

  • Title: Benefits of Mass Spectrometry from Molecules to Medicine in Analytical Chemistry Source: Longdom Publishing URL: [Link]

  • Title: Current developments in LC-MS for pharmaceutical analysis Source: SciSpace URL: [Link]

  • Title: Protonated heterocyclic derivatives of cyclopropane and cyclopropanone Source: ResearchGate URL: [Link]

  • Title: Solved 14.77 As part of a study on cyclopropane derivatives Source: Chegg URL: [Link]

  • Title: Mass spectrometry of derivatives of cyclopropene fatty acids Source: PubMed URL: [Link]

  • Title: Enantioselective bacterial hydrolysis of amido esters and diamides Source: The Royal Society of Chemistry URL: [Link]

  • Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]

  • Title: Asymmetric synthesis of intermediate for (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate Source: PubMed URL: [Link]

  • Title: Part 7: Analytical Techniques for Stereochemistry Source: Chiralpedia URL: [Link]

  • Title: Enantioselective Synthesis of (1 R ,2 S )-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester Source: ResearchGate URL: [Link]

  • Title: Concise Asymmetric Synthesis of a (1R,2S)-1-amino- 2-vinylcyclopropanecarboxylic Acid-Derived Sulfonamide and Ethyl Ester Source: PubMed URL: [Link]

  • Title: Development and Validation of an LC/MS Method of Glatiramer Source: David Publishing URL: [Link]

Sources

Validation

Comparative Analysis of Hemisulfate and Tosylate Salts of (1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate

Executive Summary The (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate moiety (commonly known as Vinyl-ACCA ethyl ester) is a privileged chiral building block. It serves as the critical P1 structural determinant in a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate moiety (commonly known as Vinyl-ACCA ethyl ester) is a privileged chiral building block. It serves as the critical P1 structural determinant in a wide array of macrocyclic Hepatitis C Virus (HCV) NS3/4A serine protease inhibitors, including Simeprevir, Paritaprevir, and Danoprevir .

Because the free base is an amine-containing cyclopropane derivative that is prone to oxidative degradation and polymerization, salt formation is mandatory for isolation, chiral resolution, and long-term storage. This guide objectively compares the two most prevalent salt forms—Tosylate and Hemisulfate —analyzing their physicochemical properties, mechanistic advantages, and self-validating synthesis protocols.

Mechanistic & Causal Analysis of Salt Selection

Historically, the tosylate (p-toluenesulfonate) salt has been the industry standard for the isolation and classical resolution of racemic Vinyl-ACCA . The bulky, planar tosylate counterion promotes highly crystalline lattice formations, which is thermodynamically favorable for purging undesired (1S,2R) diastereomers during crystallization.

However, modern pharmaceutical manufacturing has increasingly shifted toward the hemisulfate salt for late-stage intermediates. The causality behind this shift is driven by two critical factors:

  • Genotoxic Impurity (GTI) Mitigation: Crystallization of the tosylate salt frequently utilizes alcoholic solvents (e.g., ethanol). In the presence of p-toluenesulfonic acid, esterification occurs, generating ethyl p-toluenesulfonate (ethyl tosylate)—a potent alkylating agent and strictly regulated GTI (Threshold of Toxicological Concern typically <1.5 µ g/day ). Sulfuric acid, conversely, presents a negligible risk of forming dialkyl sulfates under standard crystallization conditions.

  • Mass Efficiency (Atom Economy): The tosylate counterion adds 172.2 g/mol per molecule of active intermediate. The hemisulfate counterion (sharing one sulfate between two amine molecules) adds only 49.0 g/mol , increasing the active moiety payload from 47.4% to 76.0%. This significantly optimizes reactor volumes and supply chain logistics.

Physicochemical and Operational Comparison
Property / MetricHemisulfate SaltTosylate Salt
CAS Number 1173807-85-61159599-99-1
Molecular Formula (C8H13NO2)2 · H2SO4C8H13NO2 · C7H8O3S
Molecular Weight 408.47 g/mol 327.40 g/mol
Active Moiety Payload ~76.0%~47.4%
Crystallinity High (Dimer lattice)Very High (Monomer lattice)
GTI Risk Profile Low (Dialkyl sulfates rarely form)High (Ethyl tosylate formation)
Primary Application Late-stage API intermediate storageEarly-stage chiral resolution

Workflow and Causality of Salt Formation

SaltComparison Base Vinyl-ACCA Ethyl Ester (Free Base) T_Path Add p-TsOH in EtOAc/EtOH Base->T_Path H_Path Add H2SO4 (0.5 eq) in MTBE/EtOH Base->H_Path T_Salt Tosylate Salt MW: 327.4 g/mol T_Path->T_Salt H_Salt Hemisulfate Salt MW: 408.5 g/mol (Dimer) H_Path->H_Salt T_Pro Excellent Chiral Resolution High Crystallinity T_Salt->T_Pro H_Pro High Atom Economy Excellent Stability H_Salt->H_Pro T_Con Genotoxic Impurity Risk (Ethyl Tosylate) T_Pro->T_Con H_Con No GTI Risk Greener Profile H_Pro->H_Con

Workflow and causality comparison of Tosylate vs. Hemisulfate salt formation.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems incorporating mandatory In-Process Controls (IPCs) to verify causality and reaction success at each critical node.

Protocol A: Tosylate Salt Formation and Chiral Resolution

Objective: Isolate the (1R,2S) enantiomer from a racemic mixture using thermodynamic crystallization.

  • Dissolution: Dissolve 1.0 equivalent of racemic Vinyl-ACCA ethyl ester free base in a 4:1 mixture of Ethyl Acetate (EtOAc) and Ethanol (EtOH) at 20°C.

    • IPC 1 (Visual): Ensure a completely homogenous, clear solution to prevent seed-induced premature precipitation.

  • Acid Addition: Slowly charge 1.05 equivalents of p-toluenesulfonic acid monohydrate (dissolved in minimal EtOH) over 30 minutes, maintaining the internal temperature below 25°C.

    • Causality: Controlling the addition rate prevents localized supersaturation, ensuring the lattice selectively incorporates the (1R,2S) isomer.

  • Crystallization & Aging: Seed the mixture with 0.1% w/w enantiopure (1R,2S)-tosylate crystals. Cool the reactor to 0°C at a rate of 5°C/hour and age for 4 hours.

    • IPC 2 (Chiral HPLC): Sample the mother liquor. The reaction is validated when the (1S,2R) isomer concentration in the liquor plateaus, indicating maximum precipitation of the target (1R,2S) isomer.

  • Isolation: Filter the slurry and wash the cake with cold EtOAc. Dry under vacuum at 40°C.

    • IPC 3 (GC-MS): Screen the dried cake for ethyl tosylate. Must be <1.5 ppm to proceed to API coupling .

Protocol B: Hemisulfate Salt Formation and Isolation

Objective: Convert enantiopure free base into a mass-efficient, GTI-free stable salt for long-term storage.

  • Dissolution: Dissolve 1.0 equivalent of enantiopure (1R,2S)-Vinyl-ACCA ethyl ester in Methyl tert-butyl ether (MTBE) containing 5% v/v EtOH.

  • Acid Addition (Critical Step): Dropwise add exactly 0.50 equivalents of concentrated Sulfuric Acid (H₂SO₄) diluted in EtOH, maintaining the temperature at 15°C.

    • Causality: The exact 0.5 eq stoichiometry is critical. Overcharging leads to the formation of the bisulfate (1:1) salt, which is highly hygroscopic and physically unstable compared to the hemisulfate (2:1) dimer.

    • IPC 1 (Titration): Perform an acid-base titration of the liquor post-addition to confirm the absence of free H₂SO₄.

  • Crystallization: Stir the resulting thick white slurry at 20°C for 2 hours to ensure Ostwald ripening of the crystals.

  • Isolation: Filter, wash with pure MTBE, and dry under vacuum at 45°C.

    • IPC 2 (Ion Chromatography): Validate the sulfate content. A self-validating result will show ~24.0% w/w sulfate, confirming the perfect 2:1 (Hemisulfate) stoichiometry.

Application: HCV NS3/4A Protease Inhibition Mechanism

Once the optimal salt is selected and the intermediate is coupled into the final macrocyclic API (e.g., Simeprevir), the Vinyl-ACCA moiety acts as the P1 recognition element. It mimics the natural substrate's cleavage site, competitively binding to the catalytic triad of the HCV NS3/4A serine protease, thereby halting viral replication.

Mechanism HCV HCV Polyprotein Protease NS3/4A Serine Protease HCV->Protease Substrate Cleavage Viral Replication Complex Formation Protease->Cleavage Cleaves Inhibitor Macrocyclic Inhibitor (Vinyl-ACCA P1 Moiety) Block Active Site Blockade (Catalytic Triad) Inhibitor->Block Binds Block->Protease Inhibits

Mechanism of action for Vinyl-ACCA derived HCV NS3/4A protease inhibitors.

References

  • US20110312973A1 - Solid compositions Source: Google Patents URL
  • Peptide-Based Inhibitors of the Hepatitis C Virus NS3 Protease: Structure−Activity Relationship at the C-Terminal Position Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • EP2366704A1 - Inhibitors of serine proteases Source: Google Patents URL
Comparative

A Comparative Guide to Purity Evaluation of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate via Quantitative NMR (qNMR)

In the landscape of pharmaceutical development, the precise characterization of chiral molecules is paramount. For drug candidates like (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate, a key building block in the sy...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the precise characterization of chiral molecules is paramount. For drug candidates like (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate, a key building block in the synthesis of potent antiviral agents, rigorous purity assessment is not merely a procedural step but a cornerstone of safety and efficacy.[1][2] This guide provides an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) for the purity determination of this critical chiral intermediate. We will explore the technical underpinnings of qNMR, its practical implementation, and how it stands against established analytical techniques.

The Challenge of Chiral Purity

Enantiomers, non-superimposable mirror-image isomers, often exhibit distinct pharmacological and toxicological profiles. Consequently, regulatory bodies demand stringent control over the enantiomeric purity of drug substances. Traditional methods for chiral analysis, while effective, each possess inherent limitations that necessitate a multi-faceted analytical approach.

Quantitative NMR: A Primary Ratio Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful tool for determining the purity of chemical compounds, including active pharmaceutical ingredients (APIs).[3] Its fundamental principle lies in the direct proportionality between the area of an NMR signal and the number of nuclei giving rise to that signal.[4] This unique characteristic allows qNMR to function as a primary ratio method, enabling the determination of a substance's purity without the need for a chemically identical reference standard.[5]

Why qNMR for (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate?

The structure of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate, with its distinct and well-resolved proton signals corresponding to the vinyl, cyclopropyl, and ethyl groups, makes it an ideal candidate for qNMR analysis. The ability to selectively integrate signals from the target molecule and compare them to a certified internal standard provides a direct and accurate measure of purity.

The qNMR Workflow: A Step-by-Step Protocol

The successful implementation of a qNMR experiment hinges on meticulous planning and execution. The following protocol outlines the key steps for the purity evaluation of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh analyte weigh_is Accurately weigh internal standard weigh_analyte->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer load_sample Load sample into spectrometer shim Shim magnet load_sample->shim determine_t1 Determine T1 relaxation times shim->determine_t1 setup_params Set acquisition parameters (D1, 90° pulse) determine_t1->setup_params acquire Acquire data setup_params->acquire ft Fourier Transform phase_baseline Phase and baseline correction ft->phase_baseline integrate Integrate signals phase_baseline->integrate calculate Calculate purity integrate->calculate

Figure 1. A generalized workflow for quantitative NMR (qNMR) analysis.

Experimental Protocol: qNMR Purity Determination

  • Selection of Internal Standard: The choice of an internal standard is critical. It should be stable, non-volatile, have a simple NMR spectrum with signals that do not overlap with the analyte's signals, and be of high, certified purity.[6][7] For (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate, maleic acid or 1,4-dinitrobenzene are suitable candidates when using a polar deuterated solvent like DMSO-d6.[7]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate into a vial.[4]

    • Accurately weigh a similar mass of the chosen internal standard into the same vial. A 1:1 signal intensity ratio is recommended for optimal accuracy.[8]

    • Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., DMSO-d6). The choice of solvent is crucial for ensuring complete solubility of both the analyte and the internal standard and for minimizing overlapping signals.[9][10][11] High-purity deuterated solvents are recommended to avoid interference from impurities.[9]

    • Transfer an appropriate volume of the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

    • Temperature: Maintain a constant temperature (e.g., 298 K) to ensure reproducibility.[12]

    • Pulse Angle: Utilize a calibrated 90° pulse to ensure uniform excitation of all signals.[4]

    • Relaxation Delay (D1): This is a critical parameter. The relaxation delay must be at least 5-7 times the longest spin-lattice relaxation time (T1) of both the analyte and internal standard signals being integrated.[4][13] This ensures complete relaxation of the nuclei between scans, which is essential for accurate integration. The T1 values should be experimentally determined using an inversion-recovery experiment.[14][15]

    • Acquisition Time (AQ): Set a sufficiently long acquisition time to allow the Free Induction Decay (FID) to decay to zero, preventing truncation artifacts.[4]

    • Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250 is recommended for precision better than 1%).[4]

  • Data Processing and Purity Calculation:

    • Apply a Fourier transform to the FID.

    • Carefully phase the spectrum and perform a baseline correction across the entire spectral width.

    • Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate, the vinyl proton signals or the ethyl ester signals are good candidates.

    • Calculate the purity using the following equation[4][16]:

      Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

      • "analyte" refers to (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate

      • "std" refers to the internal standard

Comparison with Alternative Analytical Methods

While qNMR offers significant advantages, a comprehensive purity assessment often involves orthogonal methods. The following table compares qNMR with other common techniques for chiral purity analysis.

FeatureQuantitative NMR (qNMR)Chiral High-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Principle Signal intensity is directly proportional to the number of nuclei.Differential interaction of enantiomers with a chiral stationary phase leads to separation.[17][18]Measures the mass-to-charge ratio of ions. Chiral distinction requires derivatization or complexation.[19]
Reference Standard Requires a certified internal standard of a different compound.[3]Typically requires a reference standard of the enantiomeric impurity for quantification.Often used in conjunction with a separation technique like HPLC. Can be used for chiral quantification with chiral reference molecules.[19]
Quantification Direct, primary ratio method.[5]Relative quantification based on peak area.[17]Can provide quantitative information, especially when coupled with chromatography.[20]
Sample Preparation Simple dissolution.Can involve more complex mobile phase preparation.May require derivatization to distinguish enantiomers.[21]
Throughput Moderate; T1 relaxation measurements can be time-consuming.High, especially with modern UPLC systems.High, particularly with flow-injection techniques.
Strengths Non-destructive, provides structural information, universal detector.High sensitivity and resolution for enantiomers.[22]High sensitivity and specificity.[19]
Limitations Lower sensitivity compared to HPLC/MS, requires well-resolved signals.Requires development of specific chiral methods, potential for co-elution.[23]Enantiomers have identical mass spectra, necessitating indirect methods for chiral discrimination.[19]

Trustworthiness and Validation: A Self-Validating System

The reliability of a qNMR method is ensured through a rigorous validation process, adhering to guidelines such as those from the International Council for Harmonisation (ICH).[5][24] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of overlapping signals between the analyte, internal standard, and any impurities.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by analyzing samples with known purity.[25]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

By systematically evaluating these parameters, the qNMR protocol becomes a self-validating system, providing a high degree of confidence in the reported purity values.

Conclusion

Quantitative NMR is a robust and accurate method for determining the purity of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate. Its status as a primary ratio method, coupled with the structural information it provides, makes it an invaluable tool in the arsenal of the pharmaceutical analyst. While techniques like chiral HPLC and mass spectrometry offer complementary strengths in sensitivity and enantiomeric resolution, qNMR provides a direct, reliable, and structurally informative measure of purity. For researchers, scientists, and drug development professionals, a well-validated qNMR method is an essential component of a comprehensive analytical strategy for ensuring the quality and safety of chiral pharmaceutical intermediates.

References

  • American Chemical Society. (n.d.). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. Retrieved from [Link]

  • US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR). Retrieved from [Link]

  • Mestrelab Resources. (2024, September 16). What is qNMR and why is it important? Retrieved from [Link]

  • Almac. (n.d.). Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry. Retrieved from [Link]

  • American Laboratory. (n.d.). Chiral analysis by MS. Retrieved from [Link]

  • PubMed. (2023, March 15). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • PubMed. (2004, February 1). Chiral morphing and enantiomeric quantification in mixtures by mass spectrometry. Retrieved from [Link]

  • PubMed. (2010, September 5). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Retrieved from [Link]

  • Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. Retrieved from [Link]

  • PubMed. (2001, November 15). Spectroscopic Methods for Determining Enantiomeric Purity and Absolute Configuration in Chiral Pharmaceutical Molecules. Retrieved from [Link]

  • BIPM. (2019, March 13). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. Retrieved from [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Measuring Chiral Purity. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Royal Society of Chemistry. (2025, October 20). Advances in chiral analysis: from classical methods to emerging technologies. Retrieved from [Link]

  • CCRC. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]

  • Nanalysis. (2019, May 30). Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. Retrieved from [Link]

  • NIH. (2024, May 16). Unconventional approaches for chiral resolution. Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Retrieved from [Link]

  • University of Ottawa. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. Retrieved from [Link]

  • NIH. (n.d.). Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards. Retrieved from [Link]

  • ENFSI. (2019, November 6). GUIDELINE FOR qNMR ANALYSIS. Retrieved from [Link]

  • Technology Networks. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Retrieved from [Link]

  • MDPI. (2021, September 30). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]

  • NIH. (n.d.). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Chemsrc. (2025, September 6). (1S,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate. Retrieved from [Link]

  • MDPI. (2025, April 19). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]

  • University of Calgary. (n.d.). Ethyl vinyl ether. Retrieved from [Link]

  • PubMed. (2013, October 21). Concise asymmetric synthesis of a (1R,2S)-1-amino- 2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective Synthesis of (1 R ,2 S )-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of ( E )- N. Retrieved from [Link]

  • Amazon AWS. (n.d.). Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate proper disposal procedures

An essential aspect of pharmaceutical development is the safe and compliant handling of highly reactive synthetic intermediates. As a critical chiral building block utilized extensively in the synthesis of Hepatitis C Vi...

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Author: BenchChem Technical Support Team. Date: March 2026

An essential aspect of pharmaceutical development is the safe and compliant handling of highly reactive synthetic intermediates. As a critical chiral building block utilized extensively in the synthesis of Hepatitis C Virus (HCV) NS3/4A protease inhibitors (such as grazoprevir and paritaprevir)[1], (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate presents unique logistical and safety challenges.

Often handled as a hemisulfate or tosylate salt to preserve its stereochemical integrity during complex macrocyclization reactions[2], this compound requires stringent, self-validating operational and disposal protocols. This guide provides drug development professionals with a comprehensive system for the safe handling, segregation, and disposal of this intermediate.

Hazard Profile & Mechanistic Causality

Understanding the physicochemical properties of this cyclopropane derivative is essential for anticipating its behavior in the laboratory[3]. Safety protocols must be grounded in the molecular causality of the compound's hazards:

  • H302 (Harmful if swallowed): As an unnatural amino acid derivative, systemic absorption can competitively interfere with endogenous biological metabolic pathways[4].

  • H315 & H319 (Skin and Eye Irritation): The free amine group acts as a weak base, while its corresponding salt forms (e.g., hemisulfate) act as acids upon dissolution. Both states can rapidly disrupt the lipid bilayers of the skin and ocular mucosa upon contact, leading to severe irritation[4].

  • H335 (Respiratory Irritation): The compound frequently presents as fine, needle-like crystals[3]. These micro-crystals are highly susceptible to aerosolization. If inhaled, they cause both mechanical micro-abrasions and localized chemical irritation to the respiratory tract[4].

Quantitative Physicochemical Data

The following table summarizes the critical data required for stoichiometric tracking and waste segregation.

PropertyValue / DetailsOperational Implication
Molecular Formula C8H13NO2 (Base)Requires standard organic waste handling.
Molecular Weight 155.19 g/mol Used for stoichiometric waste tracking.
Physical State Liquid or needle-like crystalsHigh risk of aerosolization; mandates fume hood use.
Purity ≥98%High concentration increases acute exposure risk.
Solubility Soluble in organic solvents (EtOH, MeOH)Liquid waste must be segregated by solvent type.

Operational Handling Protocol

Every protocol must function as a self-validating system; if a step cannot be verified, the workflow must be paused.

Protocol 1: Safe Weighing and Transfer

  • Preparation & Verification: Ensure the chemical fume hood has a verified face velocity of 80-100 fpm. Don appropriate PPE: nitrile gloves (double-gloving is highly recommended), safety goggles, and a fluid-resistant lab coat[5].

  • Static Mitigation: Because the crystalline powder can carry a static charge, use an anti-static weighing boat and a grounded stainless-steel spatula. This prevents the fine needle-like crystals from dispersing into the ambient air[3].

  • Transfer & Sealing: Weigh the required mass directly inside the fume hood. Immediately seal the stock container to prevent moisture ingress, which can rapidly degrade the chiral purity of the (1R,2S) enantiomer[3].

  • Decontamination: Wipe down the balance and surrounding hood area with a solvent like ethanol. Dispose of the contaminated wipe immediately into the solid hazardous waste stream[5].

Waste Segregation & Disposal Workflow

The disposal of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate cannot be routed through municipal waste or standard drain systems. It must be processed as special hazardous waste[6].

WasteDisposal Start Waste Generation (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate Solid Solid Waste (Powder, Salts, PPE) Start->Solid Liquid Liquid Waste (Mother Liquor, Washings) Start->Liquid SolidContainer Seal in Compatible HDPE Solid Container Solid->SolidContainer LiquidContainer Segregate: Halogenated vs. Non-Halogenated Liquid->LiquidContainer Labeling GHS Hazard Labeling (H302, H315, H319, H335) SolidContainer->Labeling LiquidContainer->Labeling Licensed Transfer to Licensed Waste Disposal Facility Labeling->Licensed Incineration High-Temperature Incineration (Final Destruction) Licensed->Incineration

Logical workflow for the segregation and disposal of cyclopropanecarboxylate intermediate waste.

Protocol 2: Comprehensive Disposal Plan

  • Solid Waste Segregation: Collect all unreacted solid, contaminated filter paper, and empty vials in a rigid, leak-proof, high-density polyethylene (HDPE) container[5]. Do not mix with general laboratory trash.

  • Liquid Waste Segregation: If the intermediate was dissolved in solvents (e.g., DMF or toluene during macrocyclization reactions[2]), collect the mother liquor in designated liquid waste carboys. Crucial: Separate halogenated from non-halogenated waste to prevent exothermic reactions and comply with incineration regulations.

  • Hazard Labeling: Affix a GHS-compliant hazardous waste label indicating "Contains: (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate (Irritant, Harmful)"[4]. Date the container the exact moment the first drop or particle of waste enters it to start the regulatory accumulation clock.

  • Secondary Containment: Store the sealed waste containers in a secondary containment tray within a designated, well-ventilated hazardous waste accumulation area, strictly away from strong oxidizing agents[7].

  • Final Disposal: Transfer the waste to a licensed specialized chemical waste disposal company[6]. The standard destruction method for this class of organic intermediate is high-temperature incineration, which safely breaks down the compound into carbon dioxide, water, and nitrogen oxides[4].

Emergency Spill Response Workflow

Protocol 3: Spill Containment and Neutralization

  • Isolate & Evacuate: Immediately evacuate personnel from the immediate vicinity of the spill to prevent accidental tracking or inhalation of the aerosolized powder[5].

  • Protect: Upgrade PPE to include a NIOSH-approved N95 or P100 particulate respirator if the spill occurred outside a ventilated fume hood[5].

  • Contain & Absorb:

    • For Solid Spills: Do not sweep dry, as this promotes rapid aerosolization. Cover the powder with damp paper towels or use a HEPA-filtered vacuum explicitly rated for hazardous chemicals[4].

    • For Liquid Spills: Contain the spread using an inert absorbent material (e.g., diatomaceous earth or sand)[7].

  • Collect & Clean: Place all spill cleanup materials into a designated hazardous waste bag. Wash the affected area thoroughly with soap and water to remove any residual chemical[5].

References

  • Chemical Intermediates Manufacturer - (1R2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate. JIGS Chemical Limited. Available at:[Link]

  • US8642538 - Macrocyclic Hepatitis C Serine Protease Inhibitors. Google Patents / USPTO.
  • Discovery of BMS-986144, a Third-Generation, Pan-Genotype NS3/4A Protease Inhibitor for the Treatment of Hepatitis C Virus Infection. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Safety Data Sheet - Spill Response Guidelines. Carl ROTH. Available at:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate

This document provides essential safety protocols and operational guidance for the handling of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate (CAS No. 259214-56-7 [hydrochloride salt]).

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols and operational guidance for the handling of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate (CAS No. 259214-56-7 [hydrochloride salt]). As a key building block in pharmaceutical research, particularly in the synthesis of Hepatitis C virus (HCV) inhibitors, its safe management is paramount.[1][2] This guide is designed for researchers, chemists, and laboratory professionals, offering in-depth, field-proven insights to ensure both personal safety and experimental integrity.

Core Hazard Profile & Risk Assessment

(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride is a solid substance that presents several hazards requiring stringent control measures. Understanding the "why" behind these hazards, rooted in its chemical structure, is the first step toward a self-validating safety protocol. The molecule combines an amino acid ester with a strained and reactive vinylcyclopropane ring system.[3] This combination dictates its hazard profile.

The primary risks are associated with direct contact and inhalation. The GHS classification, summarized below, forms the basis for our personal protective equipment (PPE) and handling recommendations.

Hazard Class GHS Pictogram Signal Word Hazard Statement Rationale for Concern
Acute Toxicity, OralGHS07Warning H302: Harmful if swallowed.Accidental ingestion can lead to systemic toxicity.
Skin IrritationGHS07Warning H315: Causes skin irritation.The amino and ester functionalities can irritate the skin upon direct contact.
Eye IrritationGHS07Warning H319: Causes serious eye irritation.Direct contact can cause significant damage to sensitive eye tissue.
Respiratory IrritationGHS07Warning H335: May cause respiratory irritation.Inhalation of the solid as a fine dust or aerosol can irritate the respiratory tract.

The vinylcyclopropane moiety is a high-energy functional group known for its unique reactivity in ring-opening and cycloaddition reactions.[3][4][5] While this reactivity is synthetically useful, it underscores the need to prevent unintended reactions by avoiding contact with strong oxidizing agents, strong acids, and sources of ignition.[6][7][8]

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to mitigate the identified risks. The selection of each component is directly linked to the hazard statements and potential routes of exposure. Adherence to this protocol is non-negotiable.

Protection Area Required PPE Specification Justification & Causality
Eye & Face Chemical safety goggles conforming to EN166 or NIOSH standards. A face shield is required over goggles when handling >5g or when a splash risk exists.[9][10]Primary Defense against H319 (Serious Eye Irritation). Goggles provide a full seal against dust and splashes. A face shield offers a secondary barrier protecting the entire face during higher-risk procedures.
Hand Nitrile gloves (minimum) for incidental contact. For extended contact or immersion, Butyl or Silver Shield gloves are recommended. Always inspect gloves before use and use proper removal technique.[9][11][12]Primary Defense against H315 (Skin Irritation). Nitrile offers good general protection.[12] Butyl rubber provides superior resistance against esters. Double-gloving can be employed for added security.[10]
Body A knee-length, flame-resistant (FR) lab coat with tight-fitting cuffs. Full-length pants and closed-toe, chemically resistant shoes are mandatory.[10]Prevents skin contact and contamination of personal clothing. The lab coat acts as a removable barrier in case of a spill.
Respiratory Engineering Control is Primary: All handling must occur in a certified chemical fume hood. If a fume hood is unavailable or if significant dust is generated (e.g., during bulk transfers), a NIOSH-approved respirator with P100 (particulate) filters is required.Primary Defense against H335 (Respiratory Irritation). A fume hood contains dust and vapors at the source. A respirator is a necessary secondary measure if engineering controls are insufficient.

Safe Handling and Operational Workflow

A systematic workflow minimizes exposure and ensures operational control from material receipt to post-procedure cleanup.

Step-by-Step Handling Protocol
  • Preparation and Area Setup:

    • Verify that the chemical fume hood is operational and has a current certification.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary glassware and equipment.

    • Locate the nearest safety shower and eyewash station.[6]

  • Donning PPE:

    • Put on all required PPE as specified in the table above before entering the designated handling area.

  • Weighing and Transfer:

    • Perform all transfers and weighing of the solid compound inside the chemical fume hood to contain any dust.

    • Use anti-static weighing paper or a dedicated weigh boat.

    • Close the primary container immediately after dispensing. The hydrochloride salt should be stored under an inert atmosphere.

  • Reaction and Use:

    • Keep all reaction vessels closed or covered to the extent possible.

    • Ensure any reactions are conducted in equipment rated for the expected temperatures and pressures.

    • Maintain constant vigilance for any unexpected changes in the reaction mixture.

  • Post-Handling Decontamination:

    • Decontaminate all surfaces with an appropriate solvent and wipe clean.

    • Wipe the exterior of the primary chemical container before returning it to storage (Inert atmosphere, 2-8°C).

    • Properly package and label all waste as described in Section 4.

  • Doffing PPE:

    • Remove PPE in the reverse order it was put on, taking care not to touch the outside of contaminated items.

    • Dispose of gloves and other single-use PPE in the designated hazardous waste stream.

    • Wash hands thoroughly with soap and water.[13]

G cluster_prep Preparation cluster_handling Active Handling (in Fume Hood) cluster_cleanup Cleanup & Closure prep_hood Verify Fume Hood setup_area Set Up Work Area prep_hood->setup_area don_ppe Don Full PPE setup_area->don_ppe weigh Weigh & Transfer don_ppe->weigh react Perform Reaction weigh->react decon Decontaminate Area react->decon waste Segregate Waste decon->waste store Store Chemical waste->store doff_ppe Doff PPE store->doff_ppe wash Wash Hands doff_ppe->wash

Caption: High-level workflow for handling the carboxylate.

Waste Disposal and Decommissioning Plan

Improper disposal is a serious breach of safety and environmental regulations. (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate and its associated waste must be treated as hazardous.

Disposal Protocol
  • Waste Segregation:

    • Solid Waste: Collect contaminated PPE (gloves, wipes, bench paper) and residual chemical in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect reaction mixtures and solvent rinses in a separate, compatible, and sealed hazardous waste container.

    • Sharps: Any contaminated needles or sharp objects must be placed in a designated sharps container.

    • NEVER dispose of this chemical down the drain or in regular trash.[14][15]

  • Container Labeling:

    • All waste containers must be labeled with a "Hazardous Waste" tag.[16]

    • The label must clearly list the full chemical name: "(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate" and any other constituents in the waste stream.

    • Indicate the relevant hazards (Irritant, Acutely Toxic).

  • Storage and Pickup:

    • Store sealed waste containers in a designated satellite accumulation area away from incompatible materials.

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[7][15] Empty reagent bottles should also be disposed of via this route and not rinsed.[16]

G start Waste Generated (Solid or Liquid) container Collect in a Compatible, Sealed Container start->container no_drain DO NOT Dispose in Sink or Trash start->no_drain label Label Container: 'Hazardous Waste' + Full Chemical Name container->label store Store in Designated Satellite Accumulation Area label->store pickup Arrange for Pickup by Licensed Disposal Service store->pickup

Caption: Decision workflow for compliant chemical waste disposal.

Emergency Response

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Always have the Safety Data Sheet (SDS) available for emergency responders.

References

  • Synergy Recycling. (n.d.). Cyclopropane Disposal. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Vinylcyclopropanes. Retrieved from [Link]

  • Amazon AWS. (2020, November). 20 Amino Acid Kit Safety Data Sheet. Retrieved from [Link]

  • University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Covestro Solution Center. (2012, August 22). AgiSyn 002 Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing (1r, 2s)-1-amino-2-vinyl cyclopropane carboxylic acid ester that has improved optical purity.
  • ACS Publications. (2010, April 7). Enantioselective Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation. Retrieved from [Link]

  • ACS Publications. (2010, April 7). Enantioselective Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of (E). Retrieved from [Link]

  • ACS Publications. (2022, December 5). Catalyst-Controlled Chemodivergent Reactivity of Vinyl Cyclopropanes: A Selective Approach toward Indoles and Aniline Derivatives. Retrieved from [Link]

  • PMC. (2021, December 15). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2018, May 9). Disposal of Highly Reactive Reagents. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate
Reactant of Route 2
Reactant of Route 2
(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate
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